Product packaging for Raclopride(Cat. No.:CAS No. 84225-95-6)

Raclopride

カタログ番号: B1662589
CAS番号: 84225-95-6
分子量: 347.2 g/mol
InChIキー: WAOQONBSWFLFPE-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,5-dichloro-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-6-methoxybenzamide is a member of salicylamides.
Raclopride has been used in trials studying Parkinson Disease.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
A substituted benzamide that has antipsychotic properties. It is a dopamine D2 receptor (see RECEPTORS, DOPAMINE D2) antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Cl2N2O3 B1662589 Raclopride CAS No. 84225-95-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOQONBSWFLFPE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045687
Record name Raclopride
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Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84225-95-6
Record name Raclopride
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URL https://commonchemistry.cas.org/detail?cas_rn=84225-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raclopride [INN:BAN]
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Record name Raclopride
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URL https://www.drugbank.ca/drugs/DB12518
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Record name Raclopride
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Record name RACLOPRIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

The Core Mechanism of Raclopride on Dopamine Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raclopride is a potent and selective antagonist of dopamine D2 and D3 receptors, widely utilized in neuroscience research and as a radiotracer in positron emission tomography (PET) for in vivo imaging of the dopaminergic system. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its binding characteristics, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative binding data are summarized, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, a substituted benzamide, exhibits high affinity and selectivity for the D2-like family of dopamine receptors, particularly the D2 and D3 subtypes.[1][2] Its utility as a research tool is underscored by its ability to be radiolabeled with isotopes such as Carbon-11 (¹¹C) or Tritium (³H), enabling non-invasive in vivo quantification of D2/D3 receptor density and occupancy in the human brain.[2][3][4] This has proven invaluable in studying the pathophysiology of various neuropsychiatric disorders, including Parkinson's disease, Huntington's disease, and schizophrenia, as well as in the development of novel antipsychotic drugs.

Mechanism of Action

This compound functions as a competitive antagonist at postsynaptic D2 and D3 dopamine receptors. By binding to these receptors, it blocks the physiological effects of endogenous dopamine. The D2-like receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This compound, by blocking the binding of dopamine, prevents this inhibitory effect, thereby leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.

Prolonged blockade of D2 receptors with antagonists like this compound can lead to a compensatory upregulation in the expression of D2 receptor mRNA and an increase in the density of D2 receptor binding sites in specific brain regions, such as the dorsolateral caudate-putamen.

Signaling Pathway

The canonical signaling pathway affected by this compound's antagonism at the D2 receptor is the inhibition of the cAMP-dependent pathway.

Raclopride_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o D2R->G_protein Activates This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes (HEK293-D2R) start->prep setup Set up 96-well Plate (Radioligand, Test Compound, Membranes) prep->setup incubate Incubate to Equilibrium (60-90 min) setup->incubate harvest Harvest via Filtration (Separate bound from free) incubate->harvest quantify Quantify Radioactivity (Scintillation Counting) harvest->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end PET_Imaging_Workflow start Start prep Subject Preparation and Positioning start->prep inject Intravenous Injection of [¹¹C]-Raclopride prep->inject scan Dynamic PET Scan Acquisition (60-90 min) inject->scan reconstruct Image Reconstruction scan->reconstruct analyze Image Analysis (ROI definition, TAC generation) reconstruct->analyze calculate Calculate Binding Potential (BP_ND) analyze->calculate end End calculate->end

References

A Deep Dive into Raclopride's Interaction with Dopamine D2 and D3 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of raclopride, a selective antagonist for the dopamine D2 and D3 receptors. This compound is a valuable tool in neuroscience research and clinical applications, particularly in positron emission tomography (PET) imaging to study the dopamine system. Understanding its precise interactions with D2 and D3 receptors is crucial for interpreting experimental data and for the development of novel therapeutic agents targeting the dopaminergic system.

This compound Binding Affinity to D2/D3 Receptors

This compound exhibits high affinity for both dopamine D2 and D3 receptors, with dissociation constants (Ki) typically in the low nanomolar range. This makes it a potent antagonist at these sites. While it shows some selectivity, its affinity for D2 and D3 receptors is generally considered to be relatively similar.

Below is a summary of reported binding affinity values for this compound at human D2 and D3 receptors from various in vitro studies.

ReceptorRadioligandPreparationKi (nM)Reference
Dopamine D2 [³H]-RacloprideRat Striatum1.8[1]
Dopamine D2 [¹¹C]-RacloprideHuman Brain~1.5-1.6[2]
Dopamine D3 [³H]-RacloprideRecombinant3.5[1]
Dopamine D3 [¹¹C]-RacloprideHuman Brain~1.2-2.1[2]

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation (e.g., rat striatum vs. recombinant human receptors), radioligand used, and assay buffer composition.

This compound Binding Kinetics at D2/D3 Receptors

The kinetics of this compound binding, defined by the association rate constant (k_on_) and the dissociation rate constant (k_off_), provide a more dynamic picture of its interaction with D2 and D3 receptors. Kinetic analysis has been performed, particularly in the context of PET imaging, to better model the in vivo behavior of [¹¹C]this compound.

A kinetic three-compartment model has been used to analyze the brain uptake of [¹¹C]this compound in PET studies, allowing for the separate determination of k_on_ and k_off_[3]. One study investigating the binding of [³H]this compound to rat neostriatal membranes suggested a two-step binding process, involving a fast initial binding followed by a slow isomerization of the receptor-antagonist complex.

While extensive tables of specific k_on_ and k_off_ values for this compound at both D2 and D3 receptors are not as commonly reported as Ki values, the available data indicate that the affinity of antipsychotic agents for the D2 receptor is primarily determined by their dissociation rate (k_off_).

Experimental Protocols

In Vitro Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound, such as this compound, for the dopamine D2 or D3 receptor using a competition binding assay with a radiolabeled ligand (e.g., [³H]-raclopride).

Workflow for [³H]-Raclopride Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing D2/D3 receptors or brain tissue) Incubation Incubation (Membranes + [³H]-raclopride + unlabeled this compound) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Serial dilutions of unlabeled this compound and a fixed concentration of [³H]-raclopride) Ligand_Prep->Incubation Total_Binding Total Binding Control (Membranes + [³H]-raclopride) Ligand_Prep->Total_Binding NSB Non-Specific Binding Control (Membranes + [³H]-raclopride + excess unlabeled ligand) Ligand_Prep->NSB Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Total_Binding->Filtration NSB->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 and Ki using Cheng-Prusoff equation) Scintillation->Analysis

Caption: Workflow of a [³H]-Raclopride Competition Binding Assay.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 or D3 receptors, or homogenized brain tissue from a region rich in these receptors (e.g., striatum).

  • Radioligand: [³H]-raclopride.

  • Unlabeled Ligand: this compound or other competing compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-raclopride (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of an unlabeled ligand to saturate all specific binding sites).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 and D3 Receptor Signaling Pathways

Both D2 and D3 receptors are members of the D2-like family of dopamine receptors and are G protein-coupled receptors (GPCRs). They primarily couple to the inhibitory G protein, Gαi/o. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, D2 and D3 receptors can also modulate other signaling cascades.

Dopamine D2/D3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2/D3 Receptor G_protein Gαi/oβγ D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MAPK MAPK Pathway beta_arrestin->MAPK Activates Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks

Caption: Simplified signaling cascade of Dopamine D2/D3 receptors.

Key downstream effects of D2/D3 receptor activation include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP. This, in turn, decreases the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets.

  • Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly interact with and modulate the activity of various ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell, and the inhibition of voltage-gated calcium channels, which reduces calcium influx.

  • β-Arrestin-Mediated Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, D2/D3 receptors can recruit β-arrestins. This not only desensitizes the G protein-mediated signaling but can also initiate a separate wave of signaling through scaffolding proteins, such as those involved in the mitogen-activated protein kinase (MAPK) pathway.

References

Raclopride's Dopamine Receptor Selectivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raclopride is a substituted benzamide that acts as a potent and selective antagonist for the D2-like family of dopamine receptors, with a particularly high affinity for the D2 and D3 subtypes. This high selectivity, coupled with favorable pharmacokinetic properties, has established this compound as a crucial tool in neuroscience research, particularly as a radioligand for in vivo imaging of the dopaminergic system using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of this compound's binding and functional selectivity profile for all dopamine receptor subtypes. It includes quantitative binding data, detailed experimental methodologies for assessing receptor affinity and function, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

This compound exhibits a marked preference for the D2 and D3 dopamine receptor subtypes over other dopamine receptors and monoamine transporters. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for the five human dopamine receptor subtypes.

Table 1: this compound Binding Affinity (Ki) for Human Dopamine Receptor Subtypes
Receptor SubtypeKi (nM)Reference
D1 >10,000[1]
D2 1.8[2]
D3 3.5[2]
D4 Very Low Affinity (Selectivity Ratio D4/D2 = 0.001)[2][3]
D5 Not Determined (Presumed Very Low)-

Note: The selectivity ratio for D4/D2 of 0.001 indicates a 1000-fold lower affinity for the D4 receptor compared to the D2 receptor.

Table 2: this compound Inhibitory Potency (IC50) Against Radioligand Binding
TargetRadioligandIC50 (nM)Reference
D1 Receptor ³H-flupenthixol>100,000
D2 Receptor ³H-spiperone32

Experimental Protocols

The quantitative data presented above are typically determined through radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for D2 and D3 receptors using a radiolabeled ligand.

2.1.1. Materials

  • Cell Lines: HEK293 or CHO cells stably expressing human D2 or D3 dopamine receptors.

  • Membrane Preparation:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Assay Components:

    • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Radioligand: [³H]-Raclopride or [³H]-Spiperone (a D2-like antagonist).

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled D2/D3 antagonist like Haloperidol.

    • This compound stock solution (in DMSO).

  • Equipment:

    • Microplate harvester and glass fiber filter mats (e.g., Whatman GF/B).

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

    • 96-well microplates.

2.1.2. Procedure

  • Membrane Preparation:

    • Culture the D2 or D3 receptor-expressing cells to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or near its Kd value).

      • Increasing concentrations of unlabeled this compound.

      • For non-specific binding, add the non-specific binding control instead of this compound.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Quantification:

    • Rapidly filter the contents of each well through a pre-soaked glass fiber filter mat using a microplate harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

2.1.3. Data Analysis

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Inhibition

This assay determines the functional potency of this compound as a D2-like receptor antagonist by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

2.2.1. Materials

  • Cell Lines: HEK293 or CHO cells stably expressing human D2 or D3 dopamine receptors (which are Gi/o-coupled).

  • Assay Components:

    • Cell culture medium.

    • Assay buffer or serum-free medium.

    • Dopamine or a D2 agonist (e.g., Quinpirole).

    • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

    • This compound stock solution.

  • Equipment:

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Plate reader compatible with the chosen cAMP detection kit.

    • 96-well or 384-well plates.

2.2.2. Procedure

  • Cell Plating: Seed the D2 or D3 receptor-expressing cells in a suitable microplate and grow to near confluency.

  • Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing varying concentrations of this compound. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., the EC80 concentration of dopamine) and a fixed concentration of forskolin to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

2.2.3. Data Analysis

  • Plot the measured cAMP levels against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of dopamine receptors and the experimental workflow for determining receptor selectivity.

Dopamine Receptor Signaling Pathways

Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

G Dopamine Receptor Signaling Pathways cluster_0 D1-like Receptors (D1, D5) cluster_1 D2-like Receptors (D2, D3, D4) D1_R D1/D5 Receptor Gs Gs D1_R->Gs Dopamine AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA cAMP_inc->PKA_stim CREB CREB Phosphorylation PKA_stim->CREB D2_R D2/D3/D4 Receptor Gi Gi D2_R->Gi Dopamine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits Other Other Effectors (e.g., K+ channels, Ca2+ channels) Gi->Other Modulates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA cAMP_dec->PKA_inhib

Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

G Workflow for Competitive Radioligand Binding Assay start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand - Test Compound (e.g., this compound) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate harvest Harvest by Rapid Filtration incubate->harvest wash Wash to Remove Unbound Ligand harvest->wash quantify Quantify Bound Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 quantify->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end

Caption: Logical workflow for a competitive radioligand binding assay.

Conclusion

This compound is a highly selective antagonist for the D2 and D3 dopamine receptors, demonstrating negligible affinity for D1, D4, and likely D5 receptors. This distinct selectivity profile, quantifiable through well-established in vitro binding and functional assays, underpins its utility as a pharmacological tool and a premier radioligand for PET imaging of the D2/D3 receptor system in the living brain. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of dopamine pharmacology and drug development.

References

The Striatal Spotlight: [11C]Raclopride as a Precision Tool for Interrogating Dopamine Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of [11C]Raclopride positron emission tomography (PET) as a powerful tool for the in vivo investigation of the dopamine system. [11C]this compound, a selective antagonist for dopamine D2 and D3 receptors, allows for the quantification of receptor availability, providing critical insights into the pathophysiology of numerous neurological and psychiatric disorders and serving as a key biomarker in drug development.

Mechanism of Action and Radiochemistry

[11C]this compound is a substituted benzamide that exhibits high affinity and selectivity for dopamine D2-like receptors (D2 and D3). Its utility in PET imaging stems from its reversible binding, which makes it sensitive to competition with endogenous dopamine. An increase in synaptic dopamine will lead to a decrease in [11C]this compound binding, a principle that is fundamental to studies of dopamine release.

The radiosynthesis of [11C]this compound is a well-established process, typically involving the O-[11C]methylation of the precursor, desmethyl-raclopride, using [11C]methyl triflate. The entire automated synthesis, including purification via high-performance liquid chromatography (HPLC), can be completed within 30-40 minutes, yielding a product with high radiochemical purity (>95%) and specific activity.

Quantitative Data Presentation

The binding potential (BPND), a measure proportional to the density of available receptors (Bmax) and inversely proportional to the dissociation constant (Kd), is the most commonly reported outcome measure in [11C]this compound PET studies. Below are summary tables of representative quantitative data from the literature.

Table 1: [11C]this compound Binding Potential (BPND) in Striatal Regions of Healthy Controls

Brain RegionMean BPND (± SD)Reference
Caudate3.4 ± 0.6[1]
Putamen4.3 ± 0.7[1]
Ventral Striatum3.4 ± 0.5[1]
Whole Striatum2.50 ± 0.10[2]

Table 2: Bmax and Kd of [11C]this compound in Healthy Human Striatum

ParameterMean Value (± SD)Reference
Bmax (pmol/ml)28 ± 6.9[3]
Kd (pmol/ml)9.1 ± 1.9

Table 3: Test-Retest Variability of [11C]this compound BPND in Healthy Controls

Brain RegionAbsolute Variability (%)Intraclass Correlation Coefficient (ICC)Reference
Caudate10.5-
Putamen9.7-
Ventral Striatum11.6-
Globus Pallidus16.5-
Whole Striatum1.10 ± 0.66 (MAD)0.959

Experimental Protocols

A standardized experimental protocol is crucial for the reproducibility and comparison of [11C]this compound PET studies. The following outlines a typical workflow for a human study.

Radiotracer Synthesis and Quality Control
  • [11C]Carbon Dioxide Production: Production of [11C]CO2 via a cyclotron.

  • [11C]Methyl Iodide or [11C]Methyl Triflate Synthesis: Conversion of [11C]CO2 to a reactive methylating agent.

  • Radiolabeling: Reaction of the desmethyl-raclopride precursor with the [11C]methylating agent in a synthesis module.

  • Purification: Semi-preparative HPLC is used to separate [11C]this compound from the precursor and other reactants.

  • Formulation: The purified [11C]this compound is formulated in a sterile, injectable solution.

  • Quality Control: The final product undergoes rigorous quality control tests, including checks for radiochemical purity, chemical purity, specific activity, sterility, and absence of pyrogens.

PET Imaging Protocol

Several injection and scanning protocols are utilized, each with specific advantages.

  • Single Bolus Injection:

    • Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is often acquired for attenuation correction.

    • Injection: A single bolus of [11C]this compound (typically 200-400 MBq) is administered intravenously.

    • Dynamic Scanning: Dynamic emission data are acquired for 60-90 minutes.

  • Bolus-Plus-Infusion:

    • Bolus Injection: An initial bolus of [11C]this compound is administered.

    • Continuous Infusion: This is immediately followed by a continuous infusion of the radiotracer for the remainder of the scan (e.g., 100 minutes). This method aims to achieve a steady-state of radiotracer concentration.

  • Dual-Bolus Injection:

    • First Bolus: A bolus of [11C]this compound is injected at the start of the scan.

    • Second Bolus: A second bolus is administered at a later time point during the same scan (e.g., after 45 minutes). This allows for the assessment of changes in dopamine release within a single session.

Data Analysis
  • Image Reconstruction: Raw PET data are reconstructed into a series of 3D images over time, corrected for attenuation, scatter, and random coincidences.

  • Image Registration: The dynamic PET images are co-registered with the subject's anatomical MRI scan.

  • Region of Interest (ROI) Definition: ROIs are delineated on the MRI for key brain structures, including the striatum (caudate, putamen, ventral striatum) and a reference region, typically the cerebellum, which is considered to have a negligible density of D2/D3 receptors.

  • Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame to generate TACs.

  • Kinetic Modeling: The TACs from the target and reference regions are fitted to a kinetic model to estimate the binding potential (BPND). The Simplified Reference Tissue Model (SRTM) is widely used for this purpose.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. The receptor can also signal through β-arrestin-2 dependent pathways.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Dependent Pathway cluster_arrestin β-Arrestin Dependent Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates beta_Arrestin β-Arrestin 2 D2R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates MAPK MAPK Signaling beta_Arrestin->MAPK Activates

Caption: Dopamine D2 receptor signaling pathways.

Experimental Workflow for a [11C]this compound PET Study

The workflow for a typical clinical or research [11C]this compound PET study involves several key stages, from participant recruitment to final data analysis.

PET_Workflow cluster_pre_scan Pre-Scan Procedures cluster_scan_day Scan Day cluster_post_scan Post-Scan Analysis Recruitment Participant Recruitment & Informed Consent Screening Medical & Psychiatric Screening Recruitment->Screening MRI Anatomical MRI Acquisition Screening->MRI Preparation Participant Preparation (e.g., IV line insertion) MRI->Preparation Positioning Positioning in PET Scanner Preparation->Positioning Synthesis [11C]this compound Synthesis & QC Injection Radiotracer Injection Synthesis->Injection Transmission Transmission Scan (Attenuation Correction) Positioning->Transmission Transmission->Injection Emission Dynamic PET Emission Scan Injection->Emission Reconstruction Image Reconstruction Emission->Reconstruction Registration PET-MRI Co-registration Reconstruction->Registration ROI_Analysis ROI Delineation Registration->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Analysis->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis Dopamine_Competition Increased Dopamine -> Decreased [11C]this compound Binding D2R Dopamine D2/D3 Receptor Bound_this compound [11C]this compound Bound D2R->Bound_this compound Forms Complex Bound_Dopamine Dopamine Bound D2R->Bound_Dopamine Forms Complex This compound [11C]this compound This compound->D2R Binds Dopamine Endogenous Dopamine Dopamine->D2R Binds

References

The Discovery and Development of Raclopride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Raclopride is a substituted benzamide that acts as a selective antagonist for the dopamine D2 and D3 receptors.[1] Its high affinity and selectivity have established it as an indispensable tool in neuroscience research.[2] Primarily utilized as a radioligand, particularly in its tritiated ([³H]this compound) and carbon-11 labeled ([¹¹C]this compound) forms, it has been pivotal in the in vitro and in vivo characterization of the dopaminergic system. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and key experimental applications of this compound as a research compound.

Discovery and Initial Characterization

This compound emerged from a series of investigations into substituted benzamides with high affinity for dopamine D2 receptors.[2] Early studies demonstrated its potent and selective blockade of central dopamine D2 receptors.[3] Unlike other neuroleptics, this compound displayed a remarkable ability to discriminate between different dopamine-mediated motor functions, suggesting a preferential interaction with a subpopulation of D2 receptors.[3] This selectivity, coupled with its favorable pharmacokinetic profile, including the ability to readily cross the blood-brain barrier, positioned this compound as an ideal candidate for in vivo studies.

Synthesis of this compound

The synthesis of this compound and its precursors has been well-documented, particularly for its application in positron emission tomography (PET). A common route for the synthesis of the desmethyl-raclopride precursor, a key intermediate for radiolabeling, has been described.

Synthesis of Desmethyl-Raclopride Precursor

A four-step synthetic approach starting from 3,5-dichloro-2,6-dimethoxybenzoic acid and (S)-(-)-2-aminoethyl-1-ethylpyrrolidine is commonly employed to produce the desmethyl-raclopride precursor.

Synthesis of [¹¹C]this compound

For PET imaging applications, this compound is labeled with the short-lived positron-emitting isotope carbon-11. The synthesis of [¹¹C]this compound is typically achieved through the O-methylation of the desmethyl precursor using [¹¹C]methyl triflate. Alternative methods, such as palladium-mediated carbonylation using [¹¹C]carbon monoxide, have also been developed.

Pharmacological Profile

This compound exhibits high affinity and selectivity for dopamine D2 and D3 receptors. Its binding characteristics have been extensively studied using various in vitro and in vivo techniques.

Binding Affinity and Selectivity

The table below summarizes the binding affinities (Ki) of this compound for various dopamine receptor subtypes and other neurotransmitter receptors.

ReceptorKi (nM)Reference
Dopamine D21.8
Dopamine D33.5
Dopamine D4Very Low Affinity
In Vitro and In Vivo Binding Parameters

The dissociation constant (Kd) and maximum receptor density (Bmax) of this compound binding have been determined in various experimental settings.

ParameterValueConditionReference
In Vitro
Kd (high affinity)0.005 ± 0.002 nMRat Striatum Homogenate ([¹¹C]this compound)
Bmax (high affinity)0.19 ± 0.04 fmol/mg tissueRat Striatum Homogenate ([¹¹C]this compound)
Kd (low affinity)2.2 ± 1.0 nMRat Striatum Homogenate ([¹¹C]this compound)
Bmax (low affinity)35.8 ± 16.4 fmol/mg tissueRat Striatum Homogenate ([¹¹C]this compound)
Kd1 nMRat Striatum ([³H]this compound)
In Vivo
Bmax19.87 ± 6.45 nmol/LRat Striatum ([¹¹C]this compound)
Kd6.2 ± 3.3 nmol/LRat Striatum ([¹¹C]this compound)
Bmax-Human Striatum ([¹¹C]this compound)
Kd-Human Striatum ([¹¹C]this compound)
IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound for the dopamine D2 receptor has also been reported.

ParameterValueConditionReference
IC5032 nM[³H]spiperone binding in rat striatum

Dopamine D2 Receptor Signaling Pathway

This compound exerts its effects by antagonizing the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of dopamine to the D2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Antagonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

This compound is a versatile tool employed in a range of experimental paradigms. Detailed methodologies for its use in key applications are provided below.

Radioligand Binding Assay ([³H]this compound)

This protocol outlines a standard in vitro radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]this compound.

Binding_Assay_Workflow start Start prep Prepare membrane homogenate (e.g., from rat striatum or cells expressing D2R) start->prep incubate Incubate membrane homogenate with: - [³H]this compound (constant concentration) - Varying concentrations of test compound - Buffer (e.g., Tris-HCl) prep->incubate nsb For non-specific binding, incubate with excess unlabeled competitor (e.g., Haloperidol) incubate->nsb filter Rapidly filter the incubation mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer to remove unbound radioligand filter->wash scint Place filters in scintillation vials with scintillation cocktail wash->scint count Quantify radioactivity using a scintillation counter scint->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Materials:

  • Membrane preparation from a tissue expressing dopamine D2 receptors (e.g., rat striatum) or a cell line stably expressing the receptor.

  • [³H]this compound

  • Unlabeled competitor for non-specific binding (e.g., haloperidol)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]this compound (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging ([¹¹C]this compound)

PET imaging with [¹¹C]this compound allows for the in vivo quantification of dopamine D2 receptor availability in the brain.

PET_Imaging_Workflow start Start synthesis Synthesize [¹¹C]this compound start->synthesis injection Administer [¹¹C]this compound via intravenous bolus injection synthesis->injection subject_prep Prepare subject (human or animal) subject_prep->injection scan Acquire dynamic PET scan data (e.g., 60-90 minutes) injection->scan reconstruction Reconstruct PET images scan->reconstruction analysis Analyze time-activity curves from regions of interest (e.g., striatum, cerebellum) using kinetic models (e.g., simplified reference tissue model) reconstruction->analysis outcome Determine outcome measures: - Binding Potential (BP_ND) - Receptor Occupancy analysis->outcome end End outcome->end

PET Imaging Workflow with [¹¹C]this compound

Procedure:

  • Radiotracer Synthesis: Synthesize [¹¹C]this compound with high specific activity.

  • Subject Preparation: The subject is positioned in the PET scanner.

  • Injection: A bolus of [¹¹C]this compound is injected intravenously.

  • PET Scan: Dynamic emission data are acquired for a specified duration (e.g., 60-90 minutes).

  • Image Reconstruction: The acquired data are reconstructed to generate a series of images over time.

  • Data Analysis: Time-activity curves are generated for regions of interest, such as the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region). Kinetic models, such as the simplified reference tissue model (SRTM), are applied to these curves to estimate the binding potential (BP_ND), an index of receptor availability.

In Vivo Microdialysis

In vivo microdialysis coupled with this compound administration can be used to study the effects of D2 receptor blockade on neurotransmitter release, particularly dopamine.

Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized or freely moving animal.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline levels of extracellular dopamine.

  • This compound Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

  • Post-Administration Sampling: Dialysate collection continues to measure changes in dopamine levels following this compound administration.

  • Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound has proven to be a highly valuable and versatile research compound for the investigation of the dopamine D2 receptor system. Its high affinity, selectivity, and suitability for radiolabeling have enabled detailed in vitro and in vivo studies that have significantly advanced our understanding of dopaminergic neurotransmission in both health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations.

References

Raclopride's Role in Understanding Neuropsychiatric Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Raclopride is a substituted benzamide that acts as a highly selective antagonist for the dopamine D2 and D3 receptors.[1][2] Its significance in neuroscience and drug development stems from its utility as a research tool, particularly when radiolabeled with Carbon-11 ([11C]this compound) for Positron Emission Tomography (PET) imaging.[3] This technique allows for the non-invasive in vivo quantification and assessment of D2/D3 receptor density, occupancy, and the dynamics of endogenous dopamine release in the human brain.[3][4] This guide provides a detailed overview of this compound's mechanism, its application in studying neuropsychiatric disorders, and the experimental protocols central to its use.

Mechanism of Action

This compound exerts its effects by competitively binding to central dopamine D2 receptors. D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o subtype. Activation of these receptors by dopamine typically inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling cascades. By blocking dopamine's access to these receptors, this compound antagonizes this signaling pathway.

D2 receptors exist as both postsynaptic receptors and as presynaptic autoreceptors on dopamine neurons, where they regulate the synthesis and release of dopamine. This compound's antagonism of these receptors makes it a powerful tool for probing the dopamine system's integrity and function.

Dopamine_Signaling_Pathway Dopamine D2 Receptor Signaling and this compound Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release D2_Autoreceptor D2 Autoreceptor (Gi/o-coupled) Dopamine_Released->D2_Autoreceptor Binds D2_Receptor Postsynaptic D2 Receptor (Gi/o-coupled) Dopamine_Released->D2_Receptor Binds D2_Autoreceptor->Dopamine_Vesicle Inhibits Release (Feedback) G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->D2_Autoreceptor Blocks This compound->D2_Receptor Blocks

Caption: Dopamine D2 signaling and this compound's antagonistic action.

Quantitative Data

This compound's high selectivity for D2/D3 receptors over other dopamine receptor subtypes is a key feature of its utility. This selectivity is quantified by its dissociation constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Receptor Subtype Binding Affinity (Ki) in nM Reference
Dopamine D21.8
Dopamine D33.5
Dopamine D42400
Dopamine D1>10,000
Table 1: this compound Binding Affinity for Dopamine Receptor Subtypes.

Experimental Protocols

Protocol 1: Synthesis of [11C]this compound

The use of this compound in PET imaging requires radiolabeling with a positron-emitting isotope, most commonly Carbon-11, which has a half-life of approximately 20.4 minutes. The synthesis is a time-sensitive, automated process.

  • Production of [11C]Methyl Iodide or [11C]Methyl Triflate: [11C]CO2 is produced via a cyclotron and is subsequently converted into a reactive methylating agent, typically [11C]methyl iodide ([11C]CH3I) or the more reactive [11C]methyl triflate ([11C]CH3OTf).

  • Radiolabeling Reaction: The desmethyl-raclopride precursor is reacted with the [11C]methylating agent. The reaction involves the O-methylation of the hydroxyl group on the precursor molecule.

  • Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate [11C]this compound from the unreacted precursor and other byproducts.

  • Formulation: The purified [11C]this compound fraction is collected, the solvent is evaporated, and the final product is formulated in a sterile, injectable solution.

  • Quality Control: The final product undergoes rigorous quality control to ensure radiochemical purity (>95%), chemical purity, sterility, and absence of pyrogens before clinical use. The entire process from the end of bombardment to the final product ready for injection typically takes 20-40 minutes.

Protocol 2: In Vivo [11C]this compound PET Imaging

A typical PET study to measure D2/D3 receptor availability involves the following steps.

  • Subject Preparation: Participants are screened for medical and psychiatric conditions and provide informed consent. For studies involving pharmacological challenges (e.g., amphetamine), subjects may be admitted to an inpatient unit.

  • Cannulation: Intravenous lines are placed for radiotracer injection and potentially for blood sampling.

  • Transmission Scan: A transmission scan using a radioactive source (e.g., 137Cs) is performed before the emission scan to correct for photon attenuation by the tissues of the head.

  • Radiotracer Injection: A bolus of [11C]this compound is injected intravenously. For some studies measuring dynamic changes in dopamine, a bolus-plus-continuous-infusion method or a dual-bolus method may be used.

  • Emission Scan: Dynamic PET data are acquired for 60-90 minutes immediately following the injection. The scanner detects pairs of gamma rays emitted indirectly by the positron-emitting radiotracer.

  • Structural MRI: A high-resolution structural MRI is typically acquired for each subject to allow for accurate anatomical localization of the PET signal.

  • Challenge Studies: To measure dopamine release, a baseline scan is often compared to a second scan performed after a stimulus, such as an amphetamine challenge, a cognitive task, or exposure to drug cues. The stimulus is expected to increase synaptic dopamine, which then competes with [11C]this compound for D2/D3 receptor binding.

PET_Workflow Experimental Workflow for a [11C]this compound PET Study cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Data Analysis Phase A Subject Screening & Informed Consent B IV Cannulation A->B D Subject Positioned in PET Scanner B->D C [11C]this compound Synthesis & QC F [11C]this compound Injection (Bolus) C->F E Transmission Scan (Attenuation Correction) D->E H Structural MRI Scan (Anatomical Reference) D->H E->F G Dynamic Emission Scan (60-90 min) F->G I PET Image Reconstruction G->I J Co-registration of PET with MRI H->J I->J K Kinetic Modeling (e.g., SRTM) J->K L Quantification of Binding Potential (BP_ND) K->L M Statistical Analysis L->M

Caption: A typical experimental workflow for a [11C]this compound PET study.
Protocol 3: PET Data Analysis

The raw PET data are reconstructed into a series of 3D images over time. The analysis aims to quantify the binding potential (BP_ND), a measure proportional to the density of available receptors (Bmax) divided by the dissociation constant (Kd).

  • Image Co-registration: PET images are co-registered with the individual's structural MRI to accurately define regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region.

  • Kinetic Modeling: The time-activity curves (TACs) for each ROI are extracted. A kinetic model is then applied to these curves. The Simplified Reference Tissue Model (SRTM) is the most popular method for [11C]this compound data. This model uses a reference region, typically the cerebellum, which is considered to have a negligible density of D2 receptors, to estimate non-specific binding.

  • Quantification of BP_ND: The SRTM analysis yields the binding potential relative to the non-displaceable tissue compartment (BP_ND).

  • Dopamine Release Measurement: In challenge studies, the percentage change in BP_ND between the baseline and post-stimulus scans is calculated. A reduction in BP_ND is interpreted as an increase in endogenous dopamine, which displaces the radiotracer from the receptors.

Logical_Relationship Principle of [11C]this compound PET in Measuring Dopamine Release Start Synaptic Dopamine (DA) Level Low_DA Low Endogenous DA (Baseline State) Start->Low_DA High_DA High Endogenous DA (e.g., Post-Amphetamine) Start->High_DA High_Raclo_Bind High [11C]this compound Binding to D2R Low_DA->High_Raclo_Bind Low_Raclo_Bind Low [11C]this compound Binding to D2R (Competition from DA) High_DA->Low_Raclo_Bind High_PET_Signal High PET Signal (High BP_ND) High_Raclo_Bind->High_PET_Signal Low_PET_Signal Low PET Signal (Low BP_ND) Low_Raclo_Bind->Low_PET_Signal

Caption: Relationship between dopamine, this compound binding, and PET signal.

Applications in Neuropsychiatric Disorders

Schizophrenia

The dopamine hypothesis of schizophrenia has been significantly shaped by PET imaging studies. [11C]this compound studies have been instrumental in demonstrating that patients with schizophrenia have increased presynaptic dopamine synthesis and release, particularly in the striatum, in response to amphetamine challenge. This provides strong evidence for a hyperdopaminergic state in the associative striatum. Furthermore, [11C]this compound PET is used to determine the in vivo receptor occupancy of antipsychotic drugs, showing that clinical efficacy is typically associated with 60-80% occupancy of D2 receptors. This has been crucial for optimizing dosing strategies for antipsychotics.

Parkinson's Disease

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra. [11C]this compound PET can assess the state of postsynaptic D2 receptors. Studies in early, drug-naïve PD patients have shown an increase in D2 receptor binding in the putamen, likely a compensatory upregulation in response to dopamine deficiency. As the disease progresses and with long-term L-dopa treatment, this receptor density can normalize or decrease. This compound PET is also used to study the effects of therapies, such as L-dopa or deep brain stimulation, on dopamine release and receptor status.

Addiction and Substance Abuse

In the context of addiction, [11C]this compound PET has revealed significant alterations in the dopamine system. Studies have consistently shown that individuals with addiction to a variety of substances, including cocaine, alcohol, and methamphetamine, have reduced D2 receptor availability in the striatum. This reduction persists even after prolonged abstinence and is thought to contribute to the compulsive drug-seeking behavior and anhedonia seen in addiction. Additionally, PET studies using this compound have demonstrated that drug-associated cues can trigger dopamine release in the striatum of addicted individuals, which correlates with craving.

Limitations

Despite its power, the use of [11C]this compound has limitations. Its signal-to-noise ratio is high in the D2-rich striatum but is generally too low for reliable quantification of D2/D3 receptors in extrastriatal regions like the cortex. The short half-life of Carbon-11 requires an on-site cyclotron and rapid radiosynthesis, limiting its widespread availability. Finally, as this compound is sensitive to competition from endogenous dopamine, fluctuations in a subject's dopamine levels during a scan can influence the binding potential measurements, introducing potential variability.

References

Pharmacological Properties of Raclopride in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raclopride is a selective antagonist of the dopamine D2 and D3 receptors, widely utilized in preclinical research to investigate the role of the dopaminergic system in various physiological and pathological processes. Its well-characterized pharmacological profile, including its binding affinity, in vivo receptor occupancy, and effects on neurotransmitter systems, makes it an invaluable tool for studying neuropsychiatric disorders such as schizophrenia and Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacological properties of this compound in preclinical models, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interaction with dopamine receptors in various preclinical models.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeSpeciesPreparationRadioligandKi (nM)Reference
Dopamine D2RatStriatum Homogenate[3H]-Raclopride1.8[1]
Dopamine D3Rat--3.5[1]

Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound

SpeciesAdministration RouteTracerBrain RegionED50 (mg/kg)Reference
RatOral[3H]-RacloprideStriatum0.32[2]
RatIntraperitoneal--~0.5 (threshold dose for behavioral effects)[3]

Table 3: Effects of this compound on Extracellular Dopamine Levels (In Vivo Microdialysis)

SpeciesBrain RegionDose (mg/kg, i.v.)Maximum Increase in Dopamine (%)Reference
RatNucleus Accumbens ShellNot specifiedPreferential increase[4]
RatMedial Prefrontal CortexNot specifiedIncrease

Key Experimental Protocols

Detailed methodologies for the cornerstone experiments used to characterize the pharmacological properties of this compound are provided below.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-Raclopride or [3H]-Spiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • This compound stock solution (in DMSO).

  • Scintillation cocktail and vials.

  • Microplate harvester and filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension step.

  • Assay Setup:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled this compound.

    • For determining total binding, add assay buffer instead of unlabeled this compound.

    • For determining non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a filter mat using a microplate harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol allows for the continuous monitoring of extracellular dopamine levels in specific brain regions of freely moving animals following the administration of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Stereotaxic apparatus.

  • Surgical drill.

  • Guide cannula.

  • Microdialysis probe.

  • Artificial cerebrospinal fluid (aCSF).

  • Microinfusion pump.

  • Fraction collector.

  • HPLC with electrochemical detection (HPLC-ED) system.

  • This compound solution for administration.

Procedure:

  • Animal Preparation and Stereotaxic Surgery:

    • Anesthetize the rat and mount it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region (e.g., striatum or nucleus accumbens).

    • Slowly lower the guide cannula to the target coordinates based on a stereotaxic atlas.

    • Secure the guide cannula to the skull using dental cement.

    • Allow the animal to recover for at least 48 hours post-surgery.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours to establish a baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.

    • After establishing a stable baseline, administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for a predetermined period to monitor the effect of this compound on dopamine release.

  • Dopamine Quantification:

    • Inject a small volume of each dialysate sample into the HPLC-ED system.

    • Separate dopamine from other components using a C18 column.

    • Detect and quantify the dopamine concentration in each sample using the electrochemical detector.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.

    • Section the brain and stain to verify the correct placement of the microdialysis probe.

Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

This protocol measures the in vivo occupancy of dopamine D2 receptors by this compound using the radiotracer [11C]-Raclopride.

Materials:

  • Preclinical PET scanner.

  • Anesthetic (e.g., isoflurane).

  • [11C]-Raclopride radiotracer.

  • This compound solution for administration.

  • Animal monitoring equipment (respiration, temperature).

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat or mouse) and place it on the scanner bed.

    • Maintain anesthesia and body temperature throughout the scan.

    • Insert a tail-vein catheter for radiotracer and drug administration.

  • PET Scan Acquisition:

    • Acquire a transmission scan for attenuation correction.

    • Administer a bolus injection of [11C]-Raclopride via the tail-vein catheter.

    • Begin dynamic emission scan acquisition for a specified duration (e.g., 60-90 minutes).

  • Receptor Occupancy Measurement:

    • Baseline Scan: Perform a PET scan as described above to determine the baseline binding potential (BPND) of [11C]-Raclopride.

    • Treatment Scan: On a separate day, administer a dose of unlabeled this compound. After a specified pretreatment time, perform a second PET scan with [11C]-Raclopride.

    • Alternatively, a displacement study can be performed where unlabeled this compound is administered during the dynamic PET scan after the [11C]-Raclopride binding has reached a transient equilibrium.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with a corresponding anatomical MRI or a brain atlas for anatomical reference.

    • Define regions of interest (ROIs) for the target area (e.g., striatum) and a reference region with negligible D2 receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

  • Quantification of Receptor Occupancy:

    • Calculate the binding potential (BPND) for both the baseline and treatment scans using a suitable kinetic model (e.g., simplified reference tissue model).

    • Calculate the percent receptor occupancy using the formula: Occupancy (%) = [(BPND_baseline - BPND_treatment) / BPND_baseline] x 100.

    • Generate a dose-occupancy curve by performing the experiment with a range of this compound doses to determine the ED50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows associated with this compound's pharmacology.

D2_Signaling_Pathway Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates This compound This compound This compound->D2_Receptor Blocks G_Protein Gαi/o-Gβγ Complex D2_Receptor->G_Protein Activates G_alpha_i_o Gαi/o (GTP) G_Protein->G_alpha_i_o G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Downstream Downstream Cellular Effects PKA->Downstream Ion_Flow K+ Efflux (Hyperpolarization) GIRK->Ion_Flow

Caption: Dopamine D2 Receptor Signaling Pathway.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Culture D2R-expressing cells prep2 Prepare cell membranes prep1->prep2 assay1 Combine membranes, radioligand, and this compound in 96-well plate prep2->assay1 prep3 Prepare reagents: - Radioligand - this compound dilutions - Buffers prep3->assay1 assay2 Incubate to reach equilibrium assay1->assay2 assay3 Filter to separate bound and free radioligand assay2->assay3 assay4 Wash filters assay3->assay4 analysis1 Measure radioactivity with scintillation counter assay4->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Generate competition curve analysis2->analysis3 analysis4 Determine IC50 and calculate Ki analysis3->analysis4

Caption: Radioligand Binding Assay Workflow.

Microdialysis_Workflow In Vivo Microdialysis Workflow cluster_surgery Surgery & Recovery cluster_experiment Experiment cluster_analysis Analysis & Verification surg1 Anesthetize animal surg2 Implant guide cannula stereotaxically surg1->surg2 surg3 Secure with dental cement surg2->surg3 surg4 Allow for post-operative recovery surg3->surg4 exp1 Insert microdialysis probe surg4->exp1 exp2 Perfuse with aCSF and stabilize exp1->exp2 exp3 Collect baseline dialysate samples exp2->exp3 exp4 Administer this compound exp3->exp4 exp5 Collect post-treatment samples exp4->exp5 ana1 Quantify dopamine in dialysate using HPLC-ED exp5->ana1 ana2 Analyze changes in dopamine levels ana1->ana2 ana3 Perform histological verification of probe placement

Caption: In Vivo Microdialysis Workflow.

PET_Occupancy_Workflow PET Receptor Occupancy Workflow cluster_baseline Baseline Scan cluster_treatment Treatment Scan cluster_analysis Data Analysis base1 Anesthetize animal base2 Inject [11C]-Raclopride base1->base2 base3 Acquire dynamic PET scan base2->base3 ana1 Reconstruct PET images base3->ana1 treat1 Administer unlabeled this compound treat2 Anesthetize animal treat1->treat2 treat3 Inject [11C]-Raclopride treat2->treat3 treat4 Acquire dynamic PET scan treat3->treat4 treat4->ana1 ana2 Define ROIs (striatum, cerebellum) ana1->ana2 ana3 Generate Time-Activity Curves ana2->ana3 ana4 Calculate Binding Potential (BP_ND) for baseline and treatment ana3->ana4 ana5 Calculate % Receptor Occupancy ana4->ana5

Caption: PET Receptor Occupancy Workflow.

References

A Technical Guide to Investigating Dopamine Dynamics with Raclopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of raclopride, a selective dopamine D2/D3 receptor antagonist, as a critical tool for investigating the dynamics of dopamine release and uptake. This compound, particularly in its radiolabeled form [¹¹C]this compound, is extensively used in Positron Emission Tomography (PET) to quantify receptor availability and infer changes in endogenous dopamine levels in the living brain.

Principle of Competitive Binding

The utility of [¹¹C]this compound in studying dopamine release hinges on the principle of competitive binding. [¹¹C]this compound and endogenous dopamine compete for the same binding sites on D2/D3 receptors. [¹¹C]this compound has a relatively low affinity for these receptors, which makes it sensitive to fluctuations in the brain's natural dopamine levels.[1]

An increase in the synaptic concentration of endogenous dopamine, prompted by a pharmacological or behavioral stimulus, will lead to the displacement of [¹¹C]this compound from the D2/D3 receptors. This displacement results in a measurable decrease in the PET signal, which is quantified as a reduction in the binding potential (BP_ND).[2][3] Conversely, a decrease in dopamine concentration would allow for more [¹¹C]this compound to bind, increasing the PET signal. This inverse relationship allows researchers to indirectly measure dopamine release in real-time.[3]

cluster_0 Synaptic Cleft cluster_1 Presynaptic Terminal D2_Receptor D2/D3 Receptor Dopamine Endogenous Dopamine Dopamine->D2_Receptor Binds Stimulus Pharmacological Stimulus (e.g., Amphetamine) Stimulus->Dopamine Increases Release This compound [¹¹C]this compound (PET Tracer) This compound->D2_Receptor Competitively Binds

Figure 1: Competitive binding between endogenous dopamine and [¹¹C]this compound at the D2/D3 receptor.

Key Methodologies

The primary methods for utilizing this compound to study dopamine dynamics are in vivo Positron Emission Tomography (PET) and in vitro receptor binding assays.

Positron Emission Tomography (PET) with [¹¹C]this compound

PET imaging with [¹¹C]this compound allows for the non-invasive quantification of D2/D3 receptor availability in the living brain. The primary outcome measure is the non-displaceable binding potential (BP_ND), a ratio that reflects the density of available receptors (Bmax) divided by the equilibrium dissociation constant (Kd).[4] Changes in BP_ND are interpreted as changes in synaptic dopamine concentration.

A typical [¹¹C]this compound PET study designed to measure dopamine release involves a baseline measurement and a post-stimulus measurement. This can be achieved within a single PET session using advanced injection protocols.

cluster_workflow [¹¹C]this compound PET Experimental Workflow A 1. Subject Preparation (IV line insertion) B 2. [¹¹C]this compound Administration (e.g., Bolus + Infusion or Dual Bolus) A->B C 3. Dynamic PET Scan Acquisition (e.g., 60-100 min) B->C D 4. Pharmacological/Behavioral Stimulation (Challenge) C->D Mid-Scan E 5. Image Reconstruction & Attenuation Correction C->E During Scan F 6. Kinetic Modeling (e.g., SRTM using Cerebellum as Reference) E->F G 7. Outcome Calculation (Baseline BP_ND vs. Post-Stimulus BP_ND) F->G H 8. Interpretation (ΔBP_ND reflects Dopamine Release) G->H

Figure 2: Generalized workflow for a [¹¹C]this compound PET dopamine release study.

Two common advanced protocols for single-session studies are the Bolus-plus-Infusion method and the Dual-Bolus method. These are preferred over separate baseline and challenge scans as they minimize intra-subject variability.

Protocol 2.1.1: Bolus-plus-Infusion

This method aims to achieve equilibrium, where the concentration of [¹¹C]this compound in the brain remains stable. A stimulus is administered once this steady-state is reached.

  • Radiotracer Preparation: Prepare [¹¹C]this compound for injection. A typical total injected dose is around 430 MBq.

  • Administration: Administer an initial bolus injection followed immediately by a continuous infusion. For a 105-minute scan, the bolus might account for ~50% of the total volume but ~77% of the total radioactive dose due to decay. The ratio of bolus to infusion rate (Kbol) is optimized to achieve a stable tracer concentration.

  • Scanning: Begin dynamic PET data acquisition at the time of the bolus injection for a total of 90-105 minutes.

  • Baseline Measurement: The period before the stimulus (e.g., 40-50 minutes post-injection) is used to calculate the baseline BP_ND.

  • Stimulation: Administer the pharmacological challenge (e.g., intravenous amphetamine, oral THC, or ethanol infusion) or introduce the behavioral task.

  • Post-Stimulus Measurement: The period after the stimulus has taken effect (e.g., 60-85 minutes) is used to calculate the post-stimulus BP_ND.

  • Data Analysis: Calculate BP_ND for both phases using the Simplified Reference Tissue Model (SRTM), with the cerebellum serving as the reference region (as it is largely devoid of D2 receptors). The percentage change (ΔBP_ND) is the primary outcome.

Protocol 2.1.2: Dual-Bolus Injection

This method uses two separate bolus injections within a single scan, with the stimulus timed between them.

  • Radiotracer Preparation: Prepare two separate syringes of [¹¹C]this compound.

  • First Bolus & Scan Start: Administer the first bolus (e.g., ~218 MBq) at the start of the 90-minute PET scan.

  • Baseline Data Acquisition: Acquire data for the first ~45 minutes to determine baseline BP_ND (BP_1).

  • Stimulation: Administer the stimulus.

  • Second Bolus: At a fixed interval after the first injection (e.g., 45 minutes), administer the second bolus of [¹¹C]this compound (e.g., ~195 MBq).

  • Post-Stimulus Data Acquisition: Acquire data for the remainder of the scan (e.g., minutes 45-90) to determine the post-stimulus BP_ND (BP_2).

  • Data Analysis: Use an extended Simplified Reference Tissue Model (SRTM) that accounts for the two injections to calculate BP_1 and BP_2. The difference reflects the effect of the stimulus on dopamine release.

In Vitro Homogenate Binding Assay

In vitro assays are crucial for determining the fundamental binding characteristics of this compound, such as its affinity (Kd) and the total receptor density (Bmax) in tissue samples.

Protocol 2.2.1: General Radioligand Binding Assay

  • Tissue Preparation: Homogenize brain tissue (e.g., rat striatum) in an appropriate buffer (e.g., Tris-HCl).

  • Incubation: Incubate the brain homogenate with increasing concentrations of radiolabeled this compound (e.g., [³H]this compound or high specific activity [¹¹C]this compound).

  • Determine Non-Specific Binding: In a parallel set of experiments, add a high concentration of a non-labeled D2 antagonist (e.g., unlabeled this compound or haloperidol) to saturate the D2 receptors. The remaining radioactivity represents non-specific binding.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound binding derived from various studies.

Table 1: this compound Binding Affinity (Kd) and Receptor Density (Bmax)
ParameterSpeciesBrain RegionValueMethodReference
Kd RatStriatum1.0 nMIn Vitro ([³H]this compound)
Kd (high affinity) RatStriatum0.005 ± 0.002 nMIn Vitro ([¹¹C]this compound)
Kd (low affinity) RatStriatum2.2 ± 1.0 nMIn Vitro ([¹¹C]this compound)
Kd HumanStriatum10 nMIn Vivo PET (Equilibrium Analysis)
Bmax (low affinity) RatStriatum35.8 ± 16.4 fmol/mgIn Vitro ([¹¹C]this compound)
Bmax HumanStriatum28 ± 6.9 pmol/mlIn Vivo PET
Table 2: Changes in this compound Binding Potential (ΔBP_ND) with Pharmacological Challenge
Challenge AgentDoseSpeciesBrain Region% Decrease in BP_NDReference
Amphetamine 0.4 mg/kg (IV)Rhesus MonkeyStriatum19 - 42%
Amphetamine 1 mg/kgMouseStriatum~35%
Methamphetamine 0.1 - 1 mg/kgMonkeyStriatumDose-dependent decrease
Methamphetamine Not specifiedAnimal ModelStriatum~30%
Ethanol Infusion (1.3 g/L blood)HumanVentral Striatum12.6%
THC 10 mg (Oral)HumanFrontal/Temporal GyrusSignificant decrease

Note: The magnitude of ΔBP_ND can vary based on the specific protocol, analysis method, and individual subject differences.

Data Analysis and Interpretation

The cornerstone of [¹¹C]this compound PET data analysis is the Simplified Reference Tissue Model (SRTM) . This model is advantageous because it does not require invasive arterial blood sampling. It uses the time-activity curve from a reference region (cerebellum), where binding is considered non-specific, as a proxy for the arterial input function.

The model estimates several parameters, but the most critical is the binding potential (BP_ND).

Interpretation of Changes:

  • ΔBP_ND < 0: A decrease in binding potential after a stimulus is the canonical finding, interpreted as an increase in synaptic dopamine concentration, which competes with and displaces [¹¹C]this compound.

  • ΔBP_ND ≈ 0: No change suggests the stimulus was insufficient to elicit a detectable level of dopamine release.

  • ΔBP_ND > 0: An increase in binding potential is less common but could theoretically indicate a decrease in tonic dopamine levels.

It is critical to acknowledge that conventional models like SRTM assume a steady-state. When dopamine levels change rapidly, as in a transient release, these models may produce biased estimates, and the duration of the data analysis window can significantly impact the results.

cluster_logic Logic of Dopamine Release Measurement A Pharmacological or Behavioral Challenge B ↑ Synaptic Dopamine Concentration A->B C ↑ Competition at D2/D3 Receptors B->C D ↓ [¹¹C]this compound Binding C->D E ↓ Measured PET Signal in Striatum D->E F ↓ Calculated Binding Potential (BP_ND) E->F

Figure 3: Causal chain from stimulus to the measured decrease in binding potential (BP_ND).

Applications and Considerations

The use of this compound to measure dopamine release has broad applications in:

  • Neuropsychiatric Research: Investigating dopamine system dysregulation in conditions like schizophrenia, Parkinson's disease, addiction, and obesity.

  • Pharmacology: Assessing the efficacy of drugs designed to modulate dopamine transmission.

  • Cognitive Neuroscience: Linking cognitive functions and behavioral tasks to dopamine release in specific brain regions.

Key Considerations:

  • Sensitivity: While robust, the change in [¹¹C]this compound binding is relatively small compared to the change in dopamine concentration. A 10% decrease in BP_ND may correspond to a five-fold increase in dopamine.

  • Receptor State: The binding of this compound may be affected by the internalization state of the D2 receptors, which can be influenced by agonist drugs.

  • Cognitive State: The subject's cognitive and emotional state even during "baseline" scans can influence dopamine levels and, consequently, this compound binding.

  • Data Modeling: The choice of kinetic model and the timing of data acquisition windows are critical for obtaining reliable results, especially when measuring transient dopamine release.

References

Raclopride: A Selective Antagonist for Dopamine D2 Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raclopride is a potent and selective antagonist of the dopamine D2 receptor, a class of G protein-coupled receptors (GPCRs) critically involved in various physiological and pathological processes in the central nervous system. Its high affinity for D2 and D3 receptors, coupled with a significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors, has established it as an invaluable tool in neuroscience research and a benchmark for the development of novel antipsychotic agents. This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its application in both in vitro and in vivo research settings.

Introduction

Dopamine receptors are integral to a multitude of neuronal functions, including motor control, motivation, reward, and cognition.[1] Dysregulation of dopaminergic signaling is implicated in several neuropsychiatric disorders, most notably schizophrenia and Parkinson's disease.[2] The dopamine D2 receptor, in particular, is a primary target for antipsychotic medications.[3] this compound, a substituted benzamide, has emerged as a highly selective D2-like receptor antagonist, demonstrating a high affinity for both D2 and D3 subtypes.[4][5] Its utility is underscored by its widespread use as a radioligand, particularly [¹¹C]-raclopride, in Positron Emission Tomography (PET) studies to investigate the density and occupancy of D2 receptors in the living human brain. This guide aims to provide a comprehensive technical resource for professionals utilizing this compound in their research endeavors.

Quantitative Binding Data

The selectivity of this compound for the dopamine D2 receptor is quantitatively demonstrated by its binding affinities (Ki) and dissociation constants (Kd) across various receptor subtypes. The following tables summarize key quantitative data for this compound.

Parameter Receptor Value Species Reference
Ki (nM) Dopamine D21.8-
Dopamine D33.5-
Kd (nM) Dopamine D21.8 - 3.5-
Dopamine D31.8 - 3.5-
Dopamine D2 (high affinity)0.005 ± 0.002Rat Striatum
Dopamine D2 (low affinity)2.2 ± 1.0Rat Striatum
Dopamine D21.7-
Dopamine D32.3-
IC50 (nM) Dopamine D232 (vs ³H-spiperone)Rat Striatum
Dopamine D1> 100,000 (vs ³H-flupenthixol)Rat Striatum

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors that primarily couple to Gαi/o proteins. Antagonism of these receptors by this compound inhibits these signaling cascades.

Canonical Gαi/o-Mediated Pathway

Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events. Furthermore, the βγ subunits of the G protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This compound, by blocking the D2 receptor, prevents these downstream effects.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) IonChannel Ion Channels (e.g., GIRK, Ca2+) G_protein->IonChannel Modulates (βγ) cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Effects IonChannel->Downstream Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks PKA PKA cAMP->PKA Activates PKA->Downstream

Canonical D2 Receptor Signaling Pathway and this compound Inhibition.
β-Arrestin Dependent Signaling

In addition to G protein-dependent signaling, D2 receptors can also signal through a non-canonical pathway involving β-arrestin2. This pathway can mediate distinct cellular responses. While the primary action of this compound is considered to be at the level of G protein signaling, its influence on β-arrestin recruitment and subsequent signaling is an area of active research.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [³H]-raclopride.

in_vitro_workflow prep Prepare Membrane Homogenates (e.g., from rat striatum) incubation Incubate Membranes with: - [³H]-Raclopride (constant concentration) - Test Compound (varying concentrations) prep->incubation separation Separate Bound and Free Ligand (e.g., rapid filtration over glass fiber filters) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Liquid Scintillation Counting) separation->quantification analysis Data Analysis: - Non-linear regression - Determine IC50 and Ki values quantification->analysis

Workflow for an In Vitro Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissue rich in D2 receptors (e.g., rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of [³H]-raclopride (typically near its Kd), and varying concentrations of the unlabeled test compound. For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., unlabeled this compound or spiperone) is used.

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo [¹¹C]-Raclopride Positron Emission Tomography (PET) Imaging

This protocol provides a general framework for conducting a [¹¹C]-raclopride PET scan in human subjects to measure D2 receptor availability.

pet_workflow synthesis Radiosynthesis of [¹¹C]-Raclopride injection Intravenous Bolus Injection of [¹¹C]-Raclopride synthesis->injection subject_prep Subject Preparation: - Informed consent - Positioning in PET scanner subject_prep->injection acquisition Dynamic PET Data Acquisition (e.g., 60-90 minutes) injection->acquisition reconstruction Image Reconstruction (with attenuation and scatter correction) acquisition->reconstruction analysis Kinetic Modeling: - Simplified Reference Tissue Model (SRTM) - Determine Binding Potential (BP_ND) reconstruction->analysis

Workflow for an In Vivo [¹¹C]-Raclopride PET Study.

Detailed Methodology:

  • Radioligand Synthesis: [¹¹C]-Raclopride is synthesized with high specific activity.

  • Subject Preparation: The subject is positioned in the PET scanner, and a transmission scan may be acquired for attenuation correction.

  • Injection and Acquisition: A bolus of [¹¹C]-raclopride is administered intravenously, and dynamic emission data are collected over a period of, for example, 90 minutes.

  • Image Reconstruction: The acquired data are reconstructed into a series of 3D images over time, with corrections for physical decay, attenuation, and scatter.

  • Kinetic Modeling: Time-activity curves are generated for regions of interest, typically the striatum (high D2 receptor density) and the cerebellum (negligible D2 receptor density, used as a reference region). Kinetic models, such as the Simplified Reference Tissue Model (SRTM), are applied to these curves to estimate the binding potential (BP_ND), a measure of receptor availability.

Conclusion

This compound's high selectivity for the dopamine D2 receptor makes it an indispensable pharmacological tool. Its well-characterized binding properties and established use in advanced imaging techniques like PET provide researchers with a robust method to investigate the role of D2 receptors in health and disease. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in neuroscience and drug development.

References

Methodological & Application

Application Notes and Protocols for [11C]Raclopride Synthesis and Purification for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[11C]Raclopride is a highly selective dopamine D2/D3 receptor antagonist widely utilized as a radioligand in Positron Emission Tomography (PET) to quantify the density and occupancy of these receptors in the brain.[1] Its application is crucial in neuroscience research, particularly in studies of neuropsychiatric disorders such as Parkinson's disease and schizophrenia, as well as in understanding the effects of antipsychotic drugs.[1][2] The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates a rapid and efficient radiosynthesis and purification process to ensure a high-quality product for human administration.

This document provides detailed protocols for the automated synthesis and purification of [11C]this compound, targeting researchers, scientists, and professionals in drug development. The methodologies described are based on established and improved techniques reported in peer-reviewed literature, focusing on reproducibility and high radiochemical purity.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported methods for [11C]this compound synthesis, providing a comparative overview of different approaches.

Table 1: [11C]this compound Synthesis Parameters and Radiochemical Yields

PrecursorLabeling AgentSynthesis MethodRadiochemical Yield (RCY)Synthesis Time (min)Reference
Desmethyl-raclopride TBA salt (1 mg)[11C]MeOTfEthanolic Loop Chemistry3.7% (non-decay corrected)~30[3]
Desmethyl-raclopride[11C]CH3IAutomated Gas Phase Reaction20% (decay corrected)20[4]
Desmethyl-raclopride[11C]Methyl triflateO-[11C]methylation20-34% (decay corrected)~30
Desmethyl-raclopride[11C]CO2Not specified4 ± 2% (non-decay corrected)25
Desmethyl-raclopride[11C]Methyl triflateOptimized O-[11C]methylation55-65% (decay corrected)35
Desmethyl-raclopride (non-hydrobromide)[11C]MeIK2CO3/Cs2CO3 activation40%Not specified
Demethyl-Raclopride (1mg)[11C]CH3IAutomated synthesis (GE Tracerlab FXc)~5% (non-decay corrected)40

Table 2: Quality Control Parameters for [11C]this compound

ParameterSpecificationReference
Radiochemical Purity (RCP)> 95%
Radiochemical Purity (RCP)> 99%
Chemical Purity> 97%
Molar Activity (Am) / Specific Activity (SA)20831 Ci/mmol
Molar Activity (Am) / Specific Activity (SA)135 ± 41 MBq/nmol
Molar Activity (Am) / Specific Activity (SA)0.8 – 1.5 Ci/mmol
Sterility and PyrogenicitySterile and pyrogen-free

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the synthesis and purification of [11C]this compound.

Protocol 1: Automated Synthesis of [11C]this compound via Ethanolic Loop Chemistry

This protocol is adapted from a fully automated method using a GE TRACERLab FXC-Pro synthesis module.

Materials:

  • Desmethyl-raclopride tetrathylammonium (TBA) salt (precursor)

  • Ethanol (USP grade)

  • [11C]Methyl triflate ([11C]MeOTf)

  • Nitrogen gas (high purity)

  • Saline (USP grade)

  • 0.22 µm sterile filter

Procedure:

  • Precursor Preparation: Dissolve 1 mg of desmethyl-raclopride TBA salt in 100 µL of ethanol.

  • Loading: Load the precursor solution onto a 2 mL HPLC loop.

  • Conditioning: Condition the loop with nitrogen gas for 20 seconds at a flow rate of 10 mL/min.

  • Radiolabeling: Pass the prepared [11C]MeOTf through the HPLC loop at a flow rate of 40 mL/min for 3 minutes. The reaction occurs as the [11C]MeOTf flows over the thin film of the precursor within the loop.

  • Purification: The reaction mixture is then directed to a semi-preparative HPLC system for purification (see Protocol 3).

  • Formulation: The collected radioactive peak corresponding to [11C]this compound is diluted with 5.5 mL of USP saline.

  • Sterilization: The final solution is passed through a 0.22 µm sterile filter into a sterile dose vial for quality control testing.

Protocol 2: Automated Synthesis of [11C]this compound using [11C]CH3I

This protocol describes an automated synthesis using [11C]Methyl Iodide.

Materials:

  • [11C]Carbon dioxide ([11C]CO2)

  • Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF)

  • Hydroiodic acid (HI)

  • Desmethyl-raclopride (precursor)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH), 8M

  • Water for injection

  • C18 Sep-Pak cartridge

  • Ethanol (USP grade)

  • Saline (USP grade)

  • 0.22 µm sterile filter

Procedure:

  • Production of [11C]CH3I: [11C]CO2 is converted to [11C]CH3I via a gas phase reaction. This typically involves the reduction of [11C]CO2 to [11C]CH4 followed by iodination.

  • Trapping of [11C]CH3I: The produced [11C]CH3I is bubbled into a reactor vessel containing 1 mg of desmethyl-raclopride dissolved in 0.2 mL of DMSO and 5 µL of 8M NaOH.

  • Radiolabeling Reaction: The reactor is heated to 70°C for 5 minutes to facilitate the labeling reaction.

  • Purification: The reaction mixture is then purified by HPLC (see Protocol 3).

  • Formulation: The HPLC eluent containing the purified [11C]this compound is diluted with 80 mL of water and passed through a C18 Sep-Pak cartridge. The cartridge is washed twice with 10 mL of water.

  • Elution: The [11C]this compound is eluted from the cartridge with 1 mL of ethanol.

  • Final Formulation and Sterilization: The ethanol solution is diluted with 10 mL of saline, and the mixture is passed through a 0.22 µm sterile filter into a sterile vial.

Protocol 3: HPLC Purification of [11C]this compound

This protocol outlines a common method for the purification of [11C]this compound using semi-preparative High-Performance Liquid Chromatography (HPLC).

Method 1 (Ethanolic Loop Chemistry):

  • Column: Phenomenex Luna NH2, 250 x 10 mm

  • Mobile Phase: 20 mM NH4OAc in 10% ethanol

  • Flow Rate: 3 mL/min

  • Detection: UV and radiation detectors

  • Procedure: The crude reaction mixture is injected onto the HPLC column. The peak corresponding to [11C]this compound (retention time ~9 min) is collected.

Method 2 (General Purpose):

  • Column: Phenomenex C18, 10 µm, 25 x 1 cm

  • Mobile Phase: 30% acetonitrile, 70% 0.1 M ammonium formate, and 0.5% acetic acid

  • Flow Rate: 10 mL/min

  • Detection: UV and radiation detectors

  • Procedure: The crude product is injected onto the HPLC system, and the fraction containing [11C]this compound is collected.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of [11C]this compound.

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation precursor Desmethyl-raclopride dissolve Dissolution precursor->dissolve solvent Solvent (e.g., Ethanol, DMSO) solvent->dissolve precursor_solution Precursor Solution dissolve->precursor_solution reaction Methylation Reaction precursor_solution->reaction precursor_solution->reaction c11_source [11C]CO2 from Cyclotron c11_agent [11C]MeI or [11C]MeOTf c11_source->c11_agent c11_agent->reaction crude_product Crude [11C]this compound reaction->crude_product hplc HPLC Purification crude_product->hplc formulation Formulation (Saline Dilution) hplc->formulation sterilization Sterile Filtration formulation->sterilization final_product Final [11C]this compound Product sterilization->final_product

Caption: General workflow for the synthesis of [11C]this compound.

Purification_Workflow start Crude [11C]this compound Mixture injection Injection into HPLC System start->injection hplc_column Semi-preparative HPLC Column (e.g., C18 or NH2) injection->hplc_column separation Separation of Components hplc_column->separation detection UV and Radiation Detection separation->detection collection Collection of [11C]this compound Fraction detection->collection waste Waste Collection (Unreacted precursors, byproducts) detection->waste formulation Formulation (Dilution with Saline) collection->formulation final_product Purified [11C]this compound Solution formulation->final_product

Caption: Detailed workflow for the HPLC purification of [11C]this compound.

References

Standard Protocol for In Vivo [11C]Raclopride PET Imaging in Humans

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

[11C]Raclopride is a selective dopamine D2/D3 receptor antagonist widely used in Positron Emission Tomography (PET) to quantify striatal dopamine D2/D3 receptors in the human brain.[1][2] Its sensitivity to endogenous dopamine levels makes it a valuable tool for investigating changes in synaptic dopamine concentration in various neuropsychiatric disorders and in response to pharmacological or behavioral challenges.[1][2][3] This document outlines the standard protocol for conducting in vivo [11C]this compound PET imaging studies in humans, covering subject preparation, radiotracer administration, image acquisition, and data analysis.

The primary outcome of a [11C]this compound PET study is typically the binding potential (BPND), a measure that reflects the density of available D2/D3 receptors. Changes in BPND are often interpreted as changes in endogenous dopamine levels, based on the principle of competition between the radioligand and endogenous dopamine for receptor binding.

Experimental Protocols

Subject Preparation

A standardized subject preparation protocol is crucial to minimize variability in the PET data.

  • Inclusion and Exclusion Criteria: Subjects should be screened for any medical or psychiatric conditions that could interfere with the study. A physical examination, routine blood tests, and a urine drug screen are typically performed.

  • Dietary and Medication Restrictions: Subjects are usually required to abstain from caffeine, alcohol, and nicotine for at least 24 hours prior to the scan, as these substances can influence the dopamine system. A list of prohibited medications that could interfere with dopamine signaling should be established.

  • Informed Consent: All subjects must provide written informed consent after a thorough explanation of the study procedures and potential risks, in accordance with the guidelines of the local Institutional Review Board (IRB) or Research Ethics Committee.

  • Pre-Scan Procedures: On the day of the scan, subjects should be comfortably positioned in a quiet, dimly lit room to ensure a consistent baseline state. An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling. Head motion should be minimized using a head holder or thermoplastic mask.

[11C]this compound Radiotracer
  • Synthesis: [11C]this compound is synthesized by the N-alkylation of the desmethyl-raclopride precursor with [11C]methyl iodide.

  • Quality Control: The final product must pass quality control tests for radiochemical purity, chemical purity, specific activity, and sterility before administration.

  • Administration: [11C]this compound is administered intravenously. The injection protocol can vary depending on the study objectives (see Table 1).

PET Image Acquisition
  • Scanner: A high-resolution PET scanner is used for data acquisition.

  • Transmission Scan: A transmission scan using a 68Ge/68Ga rotating rod source is performed prior to the emission scan for attenuation correction.

  • Emission Scan: The emission scan is initiated with the injection of [11C]this compound. Dynamic 3D data acquisition is typically performed for 60-90 minutes. The framing protocol usually consists of a series of short frames at the beginning of the scan to capture the initial kinetics, followed by longer frames.

Data Presentation

Quantitative Data Summary
ParameterTypical ValueReference
Injected Dose 370-555 MBq (10-15 mCi)
533 ± 104 MBq
Bolus 1: 217.7 ± 10.3 MBq; Bolus 2: 195.2 ± 13.2 MBq (Dual-Bolus)
261.4 ± 17.5 MBq (Bolus) followed by continuous infusion
Specific Activity 171.7 ± 54.0 GBq/μmol (at start of scan for bolus-infusion)
Bolus 1: 224.8 ± 62.7 GBq/μmol; Bolus 2: 48.3 ± 13.4 GBq/μmol (at time of injection for dual-bolus)
Scan Duration 60-110 minutes
Maximum Allowable Single Dose 1.58 GBq (42.8 mCi)
Injection Protocols
ProtocolDescriptionAdvantagesDisadvantagesReference
Single Bolus A single intravenous injection of [11C]this compound at the start of the scan.Simple to implement.May not be ideal for detecting transient dopamine release.
Bolus-plus-Infusion An initial bolus injection followed by a continuous infusion of the radiotracer to achieve a steady-state equilibrium.Allows for the measurement of changes in BPND during a task or pharmacological challenge within a single scan.Can be technically challenging to achieve a true steady state.
Dual-Bolus Two bolus injections of [11C]this compound are administered during a single PET scan.Simple injection protocol and straightforward quantification. The second bolus enhances the signal-to-noise ratio in later frames.Requires specific modeling to account for the residual radioactivity from the first injection.
Multiple Injections Three or more sequential injections during a single PET scan.Allows for the estimation of both receptor density (Bmax) and affinity (Kd) in a single session.More complex analysis and requires careful control of injected masses.

Data Analysis

Image Preprocessing
  • Reconstruction: PET data are reconstructed using filtered back-projection or iterative reconstruction algorithms, with corrections for attenuation, scatter, randoms, and dead time.

  • Motion Correction: If significant head motion occurs, motion correction algorithms should be applied.

  • Image Registration: PET images are often co-registered to a structural MRI scan of the same subject to allow for accurate anatomical delineation of regions of interest (ROIs).

Kinetic Modeling

The choice of kinetic model depends on the acquisition protocol and the research question.

  • Compartment Models: These models use the time-activity curves from both a target region (e.g., striatum) and a reference region (e.g., cerebellum) to estimate kinetic parameters. A two-tissue compartment model is often required for a good fit of [11C]this compound data.

  • Graphical Analysis (Logan Plot): This is a graphical method that uses the plasma input function to estimate the total distribution volume (VT) of the radiotracer.

  • Simplified Reference Tissue Model (SRTM): This is the most commonly used method for [11C]this compound data analysis. It does not require arterial blood sampling and uses the cerebellum as a reference region, which is considered to have a negligible density of D2/D3 receptors. The primary outcome is the binding potential relative to the non-displaceable uptake (BPND).

  • Residual Space Detection (RSD): A newer, data-driven method that transforms PET time-activity curves to a residual space to improve the detection of low-amplitude dopamine release-induced signals.

Visualizations

experimental_workflow cluster_pre_scan Pre-Scan Procedures cluster_scan_day Scan Day cluster_post_scan Post-Scan Analysis SubjectRecruitment Subject Recruitment & Screening InformedConsent Informed Consent SubjectRecruitment->InformedConsent SubjectPrep Subject Preparation (Diet, Medication) InformedConsent->SubjectPrep PreScanPrep Pre-Scan Preparation (IV line, positioning) SubjectPrep->PreScanPrep Radiotracer [11C]this compound Administration PreScanPrep->Radiotracer PETScan PET Scan Acquisition (60-90 min) Radiotracer->PETScan DataReconstruction Image Reconstruction & Preprocessing PETScan->DataReconstruction KineticModeling Kinetic Modeling DataReconstruction->KineticModeling StatisticalAnalysis Statistical Analysis KineticModeling->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: Experimental workflow for a human [11C]this compound PET imaging study.

kinetic_modeling cluster_input Input Data cluster_models Kinetic Models cluster_output Outcome Measures PET_TAC Dynamic PET Time-Activity Curves (TACs) Compartment Compartment Models (e.g., 2-Tissue) PET_TAC->Compartment Graphical Graphical Analysis (Logan Plot) PET_TAC->Graphical SRTM Simplified Reference Tissue Model (SRTM) PET_TAC->SRTM RSD Residual Space Detection (RSD) PET_TAC->RSD Plasma_Input Arterial Plasma Input Function (optional) Plasma_Input->Compartment Plasma_Input->Graphical Reference_Tissue Reference Tissue TAC (Cerebellum) Reference_Tissue->SRTM VT Distribution Volume (VT) Compartment->VT Graphical->VT Bmax_Kd Bmax & Kd Graphical->Bmax_Kd with multiple injections BPND Binding Potential (BPND) SRTM->BPND DA_release Dopamine Release Signal RSD->DA_release

Caption: Overview of kinetic modeling approaches for [11C]this compound PET data analysis.

References

Application Notes and Protocols for Raclopride Binding Assay in Rodent Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Raclopride is a selective antagonist for the dopamine D2 and D3 receptors. Radiolabeled forms of this compound, such as [³H]this compound or [¹¹C]this compound, are widely used in neuroscience research to quantify the density and affinity of these receptors in the brain.[1][2] This document provides a detailed protocol for performing a saturation radioligand binding assay using [³H]this compound on rodent brain tissue homogenates to determine the maximal binding capacity (Bmax) and the equilibrium dissociation constant (Kd). Radioligand binding assays are a gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[3][4]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors (D2R) are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological and pathological processes in the central nervous system.[5] Upon activation by dopamine, the D2R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway influences numerous downstream effectors. Additionally, the βγ subunits of the G-protein can modulate other signaling pathways, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. D2 receptors can also signal through a non-canonical, β-arrestin2-dependent pathway.

DopamineD2ReceptorSignaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/oβγ D2R->G_protein Activates Beta_Arrestin β-Arrestin2 D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP Converts K_ion K⁺ Efflux GIRK->K_ion Increases Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Decreases Downstream Downstream Signaling (e.g., ERK, AKT) Beta_Arrestin->Downstream Initiates ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates

Caption: Dopamine D2 receptor signaling pathway.

Experimental Protocol: Saturation Radioligand Binding Assay

This protocol details the steps for a saturation binding experiment to determine the Kd and Bmax of [³H]this compound in rodent brain tissue. Saturation experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until saturation is reached.

Materials and Reagents
  • Radioligand: [³H]this compound (Specific Activity: >70 Ci/mmol)

  • Unlabeled Ligand: this compound or another suitable D2 antagonist (e.g., Spiperone) for determining non-specific binding.

  • Rodent Brain Tissue: Striatum is a region with high D2 receptor density and is commonly used.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Bovine Serum Albumin (BSA) (optional, can be added to the assay buffer to reduce non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge

  • Filtration manifold

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow

The workflow for a saturation radioligand binding assay involves tissue preparation, incubation with the radioligand, separation of bound and free ligand, and quantification of radioactivity.

ExperimentalWorkflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Dissect Dissect Rodent Brain (e.g., Striatum) Homogenize Homogenize Tissue in Assay Buffer Dissect->Homogenize Centrifuge1 Centrifuge at low speed (remove nuclei) Homogenize->Centrifuge1 Centrifuge2 Centrifuge supernatant at high speed (pellet membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet in fresh Assay Buffer Centrifuge2->Resuspend ProteinAssay Determine Protein Concentration Resuspend->ProteinAssay SetupTubes Set up assay tubes: Total Binding & Non-specific Binding ProteinAssay->SetupTubes AddComponents Add: 1. Assay Buffer 2. Unlabeled Ligand (for NSB) 3. [³H]this compound (varying concentrations) 4. Membrane Homogenate SetupTubes->AddComponents Incubate Incubate at room temperature AddComponents->Incubate Filter Rapidly filter contents through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold Wash Buffer Filter->Wash Dry Dry the filters Wash->Dry AddScintillant Add scintillation cocktail Dry->AddScintillant Count Measure radioactivity (CPM) using a scintillation counter AddScintillant->Count CalcSpecific Calculate Specific Binding: Total Binding - Non-specific Binding Count->CalcSpecific PlotData Plot Specific Binding vs. [³H]this compound Concentration CalcSpecific->PlotData NonlinearRegression Perform non-linear regression (one-site binding model) PlotData->NonlinearRegression DetermineParams Determine Kd and Bmax NonlinearRegression->DetermineParams

References

Application Notes and Protocols for In Vitro Autoradiography with [3H]Raclopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]Raclopride is a highly selective antagonist for the dopamine D2 receptor, making it an invaluable radioligand for in vitro autoradiography studies.[1][2] This technique allows for the visualization and quantification of D2 receptor distribution and density in tissue sections, providing critical insights into neurological disorders and the effects of novel therapeutics.[3][4] These application notes provide a comprehensive protocol for performing in vitro autoradiography with [3H]this compound, along with data presentation guidelines and a summary of expected quantitative values.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[5] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression. D2 receptors can also signal through β-arrestin2-dependent pathways.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps for performing in vitro autoradiography with [3H]this compound.

experimental_workflow arrow arrow A Tissue Preparation (e.g., Brain Slices) B Pre-incubation (Wash to remove endogenous ligands) A->B C Incubation with [3H]this compound (Total Binding) B->C D Incubation with [3H]this compound + excess non-labeled antagonist (Non-specific Binding) B->D E Washing (Remove unbound radioligand) C->E D->E F Drying E->F G Apposition to Film or Phosphor Imaging Plate F->G H Exposure G->H I Image Acquisition and Quantitative Analysis H->I

Caption: In Vitro Autoradiography Workflow.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in peer-reviewed literature. Researchers should optimize parameters for their specific tissues and experimental goals.

1. Materials and Reagents:

  • [3H]this compound (specific activity ~70-90 Ci/mmol)

  • Non-labeled this compound or another suitable D2 antagonist (e.g., Spiperone, Haloperidol) for determining non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Wash Buffer: Cold assay buffer.

  • Microscope slides (gelatin-coated)

  • Cryostat

  • Incubation chambers

  • Autoradiography film or phosphor imaging plates and scanner

  • Image analysis software

2. Tissue Preparation:

  • Euthanize the animal according to approved institutional guidelines.

  • Rapidly dissect the brain or tissue of interest and freeze it in isopentane cooled with dry ice or liquid nitrogen.

  • Store tissues at -80°C until sectioning.

  • Using a cryostat, cut tissue sections at a thickness of 10-20 µm.

  • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Store slides with sections at -80°C until the day of the assay.

3. Binding Assay:

  • Pre-incubation: On the day of the experiment, allow the slides to warm to room temperature. Pre-incubate the slides in assay buffer for 15-30 minutes at room temperature to remove endogenous dopamine.

  • Incubation:

    • Total Binding: Incubate the slides in assay buffer containing a specific concentration of [3H]this compound. A typical concentration is 1-5 nM.

    • Non-specific Binding: For a parallel set of slides, incubate in the same concentration of [3H]this compound plus a high concentration of a non-labeled D2 antagonist (e.g., 1-10 µM this compound or Haloperidol) to block all specific binding.

    • Incubate for 60-120 minutes at room temperature.

  • Washing:

    • After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.

    • Perform 2-3 short washes (e.g., 2-5 minutes each).

    • A final quick rinse in ice-cold deionized water can help remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

4. Autoradiography:

  • Arrange the dried slides in an X-ray cassette.

  • In a darkroom, appose the slides to autoradiography film or a phosphor imaging plate.

  • Include calibrated radioactive standards to allow for the quantification of binding densities.

  • Expose the film/plate at 4°C for a period determined by the specific activity of the ligand and the density of receptors (typically several weeks to months for film, shorter for phosphor plates).

5. Data Analysis:

  • Develop the film or scan the phosphor imaging plate.

  • Use a densitometry-based image analysis system to quantify the optical density of the autoradiograms.

  • Convert optical density values to fmol/mg tissue or a similar unit by comparing to the standard curve generated from the radioactive standards.

  • Specific Binding = Total Binding - Non-specific Binding.

Quantitative Data Summary

The following table summarizes typical binding parameters for [3H]this compound in vitro autoradiography from various studies. Note that values can vary depending on the species, brain region, and specific experimental conditions.

ParameterSpeciesBrain RegionValueReference
Kd (high affinity) RatStriatum0.005 ± 0.002 nM
Bmax (high affinity) RatStriatum0.19 ± 0.04 fmol/mg tissue
Kd (low affinity) RatStriatum2.2 ± 1.0 nM
Bmax (low affinity) RatStriatum35.8 ± 16.4 fmol/mg tissue
Kd (high affinity) RatCerebral Cortex0.061 ± 0.087 nM
Bmax (high affinity) RatCerebral Cortex0.2 ± 0.2 fmol/mg tissue
Kd (low affinity) RatCerebral Cortex2.5 ± 3.2 nM
Bmax (low affinity) RatCerebral Cortex5.5 ± 4.8 fmol/mg tissue
Kd RatStriatum~1 nM
D2 Receptor Density Rhesus MonkeyCerebral Cortex1.5 - 4.0 fmol/mg tissue
D2 Receptor Density Human (Post-mortem)Caudate Nucleus24.08 ± 2.06 fmol/gram
D2 Receptor Density Human (Post-mortem)Putamen-
D2 Receptor Density Human (Post-mortem)Substantia Nigra-

Troubleshooting

  • High Non-specific Binding:

    • Increase the number and/or duration of washes.

    • Ensure the concentration of the competing non-labeled ligand is sufficient.

    • Check the purity of the [3H]this compound.

  • Weak Signal:

    • Increase the concentration of [3H]this compound.

    • Increase the exposure time.

    • Ensure tissue has not degraded.

  • Inconsistent Results:

    • Standardize all incubation and wash times and temperatures.

    • Ensure consistent tissue section thickness.

    • Use fresh buffers for each experiment.

By following this detailed protocol and considering the provided quantitative data, researchers can effectively utilize in vitro autoradiography with [3H]this compound to advance our understanding of the dopamine D2 receptor in health and disease.

References

Application Notes and Protocols for Determining the Specific Activity of Radiolabeled Raclopride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raclopride, a selective dopamine D2 receptor antagonist, is a crucial radioligand in positron emission tomography (PET) for studying the dopamine system in both preclinical and clinical research. When labeled with a positron-emitting radionuclide, most commonly Carbon-11 ([¹¹C]this compound), it allows for the in vivo quantification of D2 receptor density and occupancy. The specific activity of a radiopharmaceutical, defined as the amount of radioactivity per unit mass of the compound, is a critical quality parameter. High specific activity is often essential to minimize the pharmacological effects of the injected mass and to avoid saturation of the target receptors, ensuring that the radiotracer accurately reflects the receptor density.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and calculation of the specific activity of [¹¹C]this compound.

Data Presentation

The specific activity of [¹¹C]this compound can vary depending on the synthesis method, the initial radioactivity of the precursor, and the purification efficiency. The following table summarizes reported specific activity values from various studies.

StudySpecific Activity at End of Synthesis (EOS) (GBq/µmol)Radiochemical Purity (%)Radiochemical Yield (%)Synthesis Method Highlights
Fei et al. (2004)[1][2]29.6 - 55.5>9520 - 34O-[¹¹C]methylation of desmethyl-raclopride with [¹¹C]methyl triflate.[1][2]
Wilson et al. (2012)[3]~770>953.7 (non-decay corrected)Loop chemistry method using [¹¹C]MeOTf with an ethanolic mobile phase for HPLC.
Van Laeken et al. (2013)135 ± 41 MBq/nmol (equivalent to 135 ± 41 GBq/µmol)>954 ± 2 (non-decay corrected)Optimized production using a Synthra GPextent module.
Gao et al. (2015)38.1 ± 10.4 MBq/nmol (equivalent to 38.1 ± 10.4 GBq/µmol)>99Not specifiedUsed for PET studies with [¹¹C]GSK1482160, with molar activity calculation described.

Experimental Protocols

I. Radiosynthesis of [¹¹C]this compound

This protocol is based on the widely used O-[¹¹C]methylation of the precursor, desmethyl-raclopride, using [¹¹C]methyl triflate ([¹¹C]MeOTf).

Materials:

  • Desmethyl-raclopride precursor (as a salt, e.g., hydrobromide, or as a free base)

  • [¹¹C]Methyl triflate ([¹¹C]MeOTf) synthesis module

  • Reaction vessel

  • Solvents (e.g., acetone, ethanol)

  • Base (e.g., sodium hydroxide, tetrabutylammonium hydroxide)

  • HPLC-grade water and other solvents for purification

  • Nitrogen gas (high purity)

Procedure:

  • Precursor Preparation: If using the hydrobromide salt of desmethyl-raclopride, it must be converted to the free base. Dissolve the precursor salt in a suitable solvent (e.g., water) and adjust the pH to 8-9 with a base (e.g., aqueous NH₄OH). Extract the free base into an organic solvent (e.g., ethyl acetate), dry the organic phase, and evaporate the solvent to obtain the pure precursor.

  • Radiolabeling Reaction:

    • Dissolve approximately 1 mg of the desmethyl-raclopride precursor in a small volume of a suitable solvent (e.g., 100 µL of ethanol or acetone) in a reaction vessel.

    • The [¹¹C]MeOTf, produced from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄, is trapped in the reaction vessel containing the precursor solution.

    • The reaction is typically allowed to proceed for a few minutes at room temperature or with gentle heating.

  • Quenching the Reaction: After the specified reaction time, the reaction is quenched by adding the mobile phase for the subsequent HPLC purification.

II. Purification of [¹¹C]this compound by HPLC

High-performance liquid chromatography (HPLC) is essential to separate the radiolabeled product from the unreacted precursor and other impurities.

Instrumentation and Columns:

  • A semi-preparative or analytical HPLC system equipped with a UV detector and a radioactivity detector (e.g., NaI scintillation detector).

  • A suitable HPLC column, for example, a C18 or a more polar column like an amino or cyano column, can be used.

Mobile Phase:

  • The mobile phase composition needs to be optimized for good separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., ethanol or methanol).

Procedure:

  • Injection: The quenched reaction mixture is injected onto the HPLC column.

  • Elution: The components are eluted with the chosen mobile phase at a specific flow rate. The UV and radioactivity detectors monitor the eluate in real-time.

  • Fraction Collection: The fraction corresponding to the [¹¹C]this compound peak, identified by its retention time (which should match that of a non-radioactive this compound standard), is collected into a sterile vial.

III. Formulation of the Final Product
  • The collected HPLC fraction is typically diluted with a sterile saline solution for injection.

  • The solution is then passed through a sterile 0.22 µm filter into a final sterile product vial.

  • A sample is taken for quality control, including the determination of specific activity.

Calculation of Specific Activity

The specific activity (SA) is calculated using the following formula:

SA (GBq/µmol) = Radioactivity of [¹¹C]this compound (GBq) / Molar Amount of this compound (µmol)

To calculate the specific activity, two key measurements are required: the total radioactivity of the final product and the total mass (and thus molar amount) of this compound (both labeled and unlabeled).

Protocol for Determining the Molar Amount of this compound

This is typically achieved using an analytical HPLC system with a UV detector.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of non-radioactive this compound of known concentrations (in µmol/mL or a similar unit).

    • Inject a fixed volume of each standard solution into the analytical HPLC-UV system.

    • Record the peak area from the UV chromatogram for each concentration.

    • Plot the peak area (y-axis) versus the concentration (x-axis) to generate a linear calibration curve. The equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. A high R² value (>0.99) is necessary to ensure linearity.

  • Quantification of this compound in the Final Product:

    • Inject a known volume of the final radiolabeled product into the same analytical HPLC-UV system.

    • Determine the peak area of the this compound peak in the UV chromatogram.

    • Use the equation of the calibration curve to calculate the concentration of this compound in the injected sample.

  • Calculation of Total Molar Amount:

    • Multiply the calculated concentration by the total volume of the final product to obtain the total molar amount of this compound.

Protocol for Determining the Radioactivity of [¹¹C]this compound
  • Measurement of Total Radioactivity:

    • Measure the total radioactivity of the final product vial using a calibrated dose calibrator. This measurement should be decay-corrected to the end of synthesis (EOS) for consistency.

  • Correction for Radiochemical Purity:

    • The radiochemical purity, determined by radio-HPLC, represents the percentage of the total radioactivity that is associated with [¹¹C]this compound.

    • Multiply the total radioactivity by the radiochemical purity (as a decimal) to get the net radioactivity of [¹¹C]this compound.

Final Calculation of Specific Activity

Once the net radioactivity of [¹¹C]this compound and the total molar amount of this compound are determined, the specific activity can be calculated using the formula mentioned above.

Mandatory Visualizations

experimental_workflow cluster_synthesis [11C]this compound Synthesis cluster_purification Purification cluster_formulation Final Product Formulation cluster_qc Quality Control & Calculation precursor Desmethyl-raclopride Precursor reaction Radiolabeling Reaction precursor->reaction meotf [11C]Methyl Triflate meotf->reaction mixture Crude Reaction Mixture reaction->mixture hplc Semi-preparative HPLC mixture->hplc fraction [11C]this compound Fraction hplc->fraction formulation Dilution and Sterile Filtration fraction->formulation final_product Final [11C]this compound Product formulation->final_product radioactivity_measurement Measure Total Radioactivity (Dose Calibrator) final_product->radioactivity_measurement mass_measurement Quantify this compound Mass (Analytical HPLC-UV) final_product->mass_measurement calculation Calculate Specific Activity radioactivity_measurement->calculation mass_measurement->calculation

Caption: Experimental workflow for [¹¹C]this compound specific activity determination.

logical_relationship cluster_inputs Measured Quantities cluster_calculation Calculation cluster_output Result radioactivity Radioactivity of [11C]this compound (A) [Unit: GBq] formula Specific Activity (SA) = A / n radioactivity->formula molar_amount Total Molar Amount of this compound (n) [Unit: µmol] molar_amount->formula specific_activity Specific Activity [Unit: GBq/µmol] formula->specific_activity

Caption: Logical relationship for calculating specific activity.

References

Application Notes and Protocols for [¹¹C]Raclopride PET Scan Data Analysis and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the analysis and quantification of dopamine D₂/D₃ receptors using [¹¹C]Raclopride Positron Emission Tomography (PET). [¹¹C]this compound is a widely used radioligand for quantitative imaging of striatal dopamine receptors and is sensitive to competition from endogenous dopamine, making it valuable for studying changes in synaptic dopamine concentration.[1][2]

I. Introduction to [¹¹C]this compound PET Quantification

[¹¹C]this compound PET imaging allows for the in vivo quantification of D₂/D₃ receptor availability, often expressed as the non-displaceable binding potential (BP_ND). This metric reflects the density of available receptors and their affinity for the radioligand. Changes in BP_ND can indicate alterations in receptor numbers or occupancy by endogenous dopamine or pharmacological agents.[3][4]

The primary methods for quantifying [¹¹C]this compound binding involve kinetic modeling of the time-activity curves (TACs) obtained from dynamic PET scans. These models can be broadly categorized into those requiring arterial plasma input and those utilizing a reference tissue.

II. Data Acquisition and Preprocessing Protocol

A standardized approach to data acquisition and preprocessing is crucial for reliable and reproducible quantification.

Experimental Protocol: Image Acquisition and Preprocessing

  • Patient Preparation:

    • Subjects should fast for at least 4-6 hours prior to the scan.

    • A head-holding device should be used to minimize motion during the scan.

  • Radiotracer Injection:

    • [¹¹C]this compound is administered as an intravenous bolus injection.[5] A typical injected dose is around 217.7 ± 10.3 MBq.

    • For bolus plus infusion studies, an initial bolus is followed by a continuous infusion to reach equilibrium.

  • PET Scan Acquisition:

    • Dynamic 3D PET data acquisition commences with the injection of [¹¹C]this compound.

    • Scan duration is typically 60-90 minutes. Shorter scan durations of around 32 minutes may be sufficient for reliable BP_ND estimation in some cases.

    • Data is acquired in a series of time frames of increasing duration.

  • Image Reconstruction:

    • PET data are corrected for decay, attenuation, scatter, and random coincidences.

    • Images are reconstructed using standard algorithms like filtered back-projection or iterative methods.

  • Image Preprocessing Workflow:

    • Motion Correction: Dynamic PET frames are aligned to a reference frame to correct for subject motion.

    • Co-registration: The summated PET image is co-registered to the subject's structural MRI (T1-weighted) to provide anatomical information.

    • Spatial Normalization: The individual's MRI and co-registered PET images are spatially normalized to a standard template space (e.g., MNI space).

    • Region of Interest (ROI) Definition: Anatomical ROIs for the target regions (e.g., caudate, putamen, ventral striatum) and the reference region (cerebellum) are defined on the individual's MRI or the standard template. The cerebellum is commonly used as a reference tissue because it has a negligible density of D₂/D₃ receptors.

III. Quantification Methods

The choice of quantification method depends on the study design and the availability of arterial blood sampling.

A. Models Requiring Arterial Plasma Input

These methods are considered the gold standard but are invasive.

  • Compartment Models:

    • A two-tissue compartment model (2TCM) is generally required to achieve a good fit for [¹¹C]this compound data. This model estimates four rate constants describing the exchange of the radiotracer between plasma, a non-displaceable compartment, and a specifically bound compartment.

    • The binding potential can be calculated from the distribution volume (V_T) in the target and reference regions.

  • Graphical Analysis (Logan Plot):

    • This is a graphical method that linearizes the compartment model equations to estimate the total distribution volume (V_T).

    • It is known to have a negative bias, particularly in noisy data.

B. Models Using a Reference Tissue

These methods avoid the need for arterial blood sampling by using the TAC from a reference region as a surrogate for the plasma input function.

  • Simplified Reference Tissue Model (SRTM):

    • The SRTM is the most commonly used method for analyzing [¹¹C]this compound PET data. It is a three-parameter model that directly estimates R₁, k₂, and BP_ND.

    • R₁ is the ratio of tracer delivery (K₁) in the target region to the reference region.

    • k₂ is the clearance rate constant from the target tissue.

    • BP_ND is the binding potential relative to the non-displaceable tissue volume.

    • Basis function implementations of the SRTM allow for the generation of parametric maps of BP_ND.

  • Reference Logan Plot:

    • A modification of the Logan plot that uses the reference tissue TAC instead of the plasma input function.

G cluster_input Input Data cluster_models Kinetic Models cluster_output Quantitative Outcome Target_TAC Target Region TAC SRTM SRTM Target_TAC->SRTM Two_TCM 2TCM Target_TAC->Two_TCM Logan Logan Plot Target_TAC->Logan Reference_TAC Reference Region TAC Reference_TAC->SRTM Plasma_Input Arterial Plasma Input Plasma_Input->Two_TCM Plasma_Input->Logan BP_ND Binding Potential (BP_ND) SRTM->BP_ND Two_TCM->BP_ND Logan->BP_ND

IV. Quantitative Data Summary

The following table summarizes typical quantitative values obtained from [¹¹C]this compound PET studies.

ParameterRegionValue (Mean ± SD)Study PopulationReference
BP_ND Whole Striatum2.50 ± 0.10Healthy Volunteers
Right Caudate1.73 ± 0.22Healthy Volunteers (Certain Rest)
Left Caudate1.60 ± 0.32Healthy Volunteers (Certain Rest)
Right Putamen2.12 ± 0.26Healthy Volunteers (Certain Rest)
Left Putamen2.32 ± 0.33Healthy Volunteers (Certain Rest)
Ventral Striatum3.48 ± 0.27Healthy Volunteers
Posterior Putamen4.55 ± 0.37Healthy Volunteers
Thalamus0.70 ± 0.06Healthy Volunteers
Bmax Putamen12-17 pmol/cm³Healthy Men
Kd Putamen3.4-4.7 nMHealthy Men

V. Advanced Quantification Protocols

A. Receptor Occupancy Studies

To measure the occupancy of D₂/D₃ receptors by a drug, [¹¹C]this compound PET scans are performed before and after drug administration.

Experimental Protocol: Receptor Occupancy

  • Baseline Scan: Perform a baseline [¹¹C]this compound PET scan as described in Section II. Calculate the baseline BP_ND (BP_ND_baseline).

  • Drug Administration: Administer the therapeutic drug at the desired dose.

  • Post-dose Scan: After a suitable time for the drug to reach its target, perform a second [¹¹C]this compound PET scan. Calculate the post-dose BP_ND (BP_ND_postdose).

  • Occupancy Calculation: Receptor occupancy (Occ) is calculated as: Occ (%) = [(BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline] * 100

B. Dopamine Release Studies

Changes in endogenous dopamine levels can be measured by assessing the change in [¹¹C]this compound binding following a pharmacological or behavioral challenge.

Experimental Protocol: Dopamine Release (Dual-Bolus Method)

This method allows for the measurement of baseline and post-stimulation binding in a single session.

  • First Injection: Administer a bolus of [¹¹C]this compound at the start of the scan (e.g., ~218 MBq).

  • Baseline Acquisition: Acquire PET data for a baseline period (e.g., 45 minutes).

  • Stimulation: Introduce the pharmacological (e.g., amphetamine) or behavioral challenge.

  • Second Injection: Administer a second bolus of [¹¹C]this compound (e.g., ~195 MBq).

  • Post-Stimulation Acquisition: Continue PET data acquisition for another period (e.g., 45 minutes).

  • Quantification: Use an extended SRTM to estimate BP_ND for the baseline (BP_ND1) and post-stimulation (BP_ND2) periods. The change in BP_ND reflects the change in dopamine levels.

G cluster_baseline Baseline Phase cluster_activation Activation Phase cluster_outcome Outcome inj1 First [11C]this compound Bolus acq1 PET Acquisition 1 inj1->acq1 calc1 Calculate BP_ND1 (Extended SRTM) acq1->calc1 stim Pharmacological/Behavioral Stimulation delta_bp ΔBP_ND = BP_ND1 - BP_ND2 (Reflects Dopamine Release) calc1->delta_bp inj2 Second [11C]this compound Bolus stim->inj2 acq2 PET Acquisition 2 inj2->acq2 calc2 Calculate BP_ND2 (Extended SRTM) acq2->calc2 calc2->delta_bp

VI. Conclusion

The quantification of [¹¹C]this compound PET data provides a powerful tool for investigating the dopamine system in both research and clinical settings. The choice of the appropriate data analysis method is critical and should be guided by the specific research question and available resources. The protocols and methods outlined in these application notes provide a foundation for robust and reproducible quantification of D₂/D₃ receptor availability.

References

Application Notes and Protocols for Measuring Dopamine D2 Receptor Occupancy by Antipsychotics Using Raclopride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antipsychotic medications primarily exert their therapeutic effects by modulating dopaminergic neurotransmission, with the dopamine D2 receptor being a key target.[1][2] Measuring the extent to which these drugs occupy D2 receptors in the brain is crucial for understanding their pharmacodynamics, optimizing dosing regimens, and developing novel therapeutic agents.[3][4][5] Raclopride, a selective D2 receptor antagonist, is a widely used tool for this purpose. When labeled with a positron-emitting isotope such as Carbon-11 ([11C]-Raclopride), it allows for in vivo quantification of D2 receptor occupancy using Positron Emission Tomography (PET). This document provides detailed application notes and protocols for utilizing this compound to measure dopamine D2 receptor occupancy by antipsychotics in both clinical and preclinical settings.

Principle of Measurement

The methodology is based on a competitive binding paradigm. [11C]-Raclopride is introduced into the system and binds to available D2 receptors. In the presence of an antipsychotic drug, which also binds to D2 receptors, there is competition for the same binding sites. The reduction in [11C]-Raclopride binding in the presence of the antipsychotic drug is proportional to the occupancy of D2 receptors by that drug. This change is quantified by comparing the [11C]-Raclopride binding potential (BP) before and after drug administration.

Data Presentation

Table 1: Dopamine D2 Receptor Occupancy of Various Antipsychotics in Humans Measured by [11C]-Raclopride PET
AntipsychoticDoseD2 Receptor Occupancy (%)Study Population
Aripiprazole0.5 mg/day40%Healthy Males
Aripiprazole1 mg/day~50-60%Healthy Males
Aripiprazole2 mg/day~70%Healthy Males
Aripiprazole10 mg/day~85-90%Healthy Males
Aripiprazole30 mg/day>90%Healthy Males
Haloperidol1.0 mg/day38-65%First-episode Schizophrenia
Haloperidol2.5 mg/day65-87%First-episode Schizophrenia
Haloperidol2 mg/day53-74%Schizophrenia
This compound2 mg/dayNot specifiedSchizophrenic Patients
This compound6 mg/dayNot specifiedSchizophrenic Patients
This compound12 mg/dayNot specifiedSchizophrenic Patients
JNJ-378226812 mg (single)9-19%Healthy Males
JNJ-3782268120 mg (single)60-74%Healthy Males

Data compiled from studies by Yokoi et al. (2002), Kapur et al. (2003), and Nyberg et al. (1996), and de Boer et al. (2011).

Table 2: Preclinical Dopamine D2 Receptor Occupancy ED50 Values in Rats
AntipsychoticED50 (mg/kg) (Unlabeled this compound Tracer)ED50 (mg/kg) (Radiolabeled this compound Tracer)
Chlorpromazine5.12.7
Clozapine4140
Haloperidol0.20.3
Olanzapine2.12.2
Risperidone0.10.4
Spiperone0.50.4
Thioridazine9.29.5
Ziprasidone1.42.1

ED50 is the dose required to achieve 50% receptor occupancy. Data from a comparative study using radiolabeled and non-labeled this compound tracers.

Visualizations

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_Protein G-Protein D2R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Production Downstream Downstream Effects cAMP->Downstream Antipsychotic Antipsychotic Drug Antipsychotic->D2R Blocks This compound [11C]-Raclopride This compound->D2R Competes for Binding

Figure 1: Dopamine D2 receptor signaling and competitive antagonism.

experimental_workflow cluster_preparation Preparation cluster_intervention Intervention cluster_post_dose Post-Dose Measurement cluster_analysis Data Analysis Subject_Selection Subject Selection (e.g., Patient, Healthy Volunteer) Baseline_Scan Baseline [11C]-Raclopride PET Scan Subject_Selection->Baseline_Scan Antipsychotic_Admin Administer Antipsychotic Drug Baseline_Scan->Antipsychotic_Admin Steady_State Allow Drug to Reach Steady-State Concentration Antipsychotic_Admin->Steady_State Post_Dose_Scan Post-Dose [11C]-Raclopride PET Scan Steady_State->Post_Dose_Scan Image_Reconstruction PET Image Reconstruction Post_Dose_Scan->Image_Reconstruction ROI_Definition Region of Interest (ROI) Definition (Striatum, Cerebellum) Image_Reconstruction->ROI_Definition Time_Activity_Curves Generate Time-Activity Curves ROI_Definition->Time_Activity_Curves Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Time_Activity_Curves->Kinetic_Modeling Occupancy_Calc Calculate Receptor Occupancy (%) Kinetic_Modeling->Occupancy_Calc competitive_binding R = [11C]-Raclopride A = Antipsychotic Drug D2 = Dopamine D2 Receptor D2R1 D2 D2R2 D2 D2R3 D2 D2R4 D2 Raclopride1 R Raclopride1->D2R1 Raclopride2 R Raclopride2->D2R2 Raclopride3 R Raclopride3->D2R3 Raclopride4 R Raclopride4->D2R4 D2R5 D2 D2R6 D2 D2R7 D2 D2R8 D2 Antipsychotic1 A Antipsychotic1->D2R5 Antipsychotic2 A Antipsychotic2->D2R6 Antipsychotic3 A Antipsychotic3->D2R7 Raclopride5 R Raclopride5->D2R8

References

Application Notes and Protocols for Microdosing Studies with Raclopride in Healthy Volunteers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of raclopride in microdosing studies, particularly focusing on its application as a radiotracer in Positron Emission Tomography (PET) to investigate the dopamine system in healthy volunteers.

Introduction to this compound and its Application in Microdosing

This compound is a selective antagonist of the D2 and D3 dopamine receptors.[1] Its high affinity for these receptors makes it an ideal tool for studying the dopamine system. In microdosing studies, a non-pharmacologically active, very small dose of a substance is administered to study its behavior in the body. When radiolabeled, typically with Carbon-11 ([11C]), this compound is used as a tracer in PET imaging to non-invasively assess the binding capacity of cerebral D2 dopamine receptors.[2] This technique allows for the in vivo quantification of receptor availability and the measurement of changes in endogenous dopamine levels in response to pharmacological or psychological stimuli.[3][4]

The primary application of [11C]this compound PET studies in healthy volunteers is to:

  • Determine the relationship between the plasma concentration of a new drug and its occupancy of D2 receptors.[5]

  • Investigate how different drugs or stimuli affect dopamine release.

  • Establish baseline dopamine system parameters in a healthy population for comparison with patient populations.

Quantitative Data from [11C]this compound PET Studies in Healthy Volunteers

The following tables summarize key quantitative data from various studies utilizing [11C]this compound PET in healthy volunteers. These studies often investigate the effects of other compounds on the dopamine system, using [11C]this compound to measure changes in D2 receptor occupancy or binding potential.

Table 1: Dopamine D2 Receptor Occupancy by Various Drugs Measured with [11C]this compound PET

Investigational DrugDoseNumber of SubjectsBrain RegionD2 Receptor Occupancy (%)Reference
YKP1358Multiple doses10 healthy volunteersStriatumEC50 = 7.6 ng/ml
JNJ-378226812 mg12 healthy male volunteersStriatum9-19%
JNJ-3782268120 mg12 healthy male volunteersStriatum60-74%
Lurasidone10 mg4 healthy male subjects per cohortVentral Striatum, Putamen, Caudate41-43%
Lurasidone20 mg4 healthy male subjects per cohortVentral Striatum, Putamen, Caudate51-55%
Lurasidone40 mg4 healthy male subjects per cohortVentral Striatum, Putamen, Caudate63-67%
Lurasidone60 mg4 healthy male subjects per cohortVentral Striatum, Putamen, Caudate77-84%
Lurasidone80 mg4 healthy male subjects per cohortVentral Striatum, Putamen, Caudate73-79%

Table 2: Changes in [11C]this compound Binding Potential (BP) in Response to Stimuli

StimulusNumber of SubjectsBrain RegionChange in [11C]this compound BindingInterpretationReference
Intravenous Ethanol (7.6%)9 healthy male subjectsVentral Striatum-12.6%Increased dopamine release
Psilocybin (0.25 mg/kg p.o.)7 healthy volunteersCaudate Nucleus-19%Increased dopamine release
Psilocybin (0.25 mg/kg p.o.)7 healthy volunteersPutamen-20%Increased dopamine release
Oral AlcoholMeta-analysisVentral StriatumSignificant reduction (Cohen's d = -0.76)Increased dopamine release

Table 3: Radiation Dosimetry of [11C]this compound in Healthy Volunteers

ParameterValueUnitReference
Average Effective Dose6.7 ± 0.4µSv/MBq
Injected Activity (Typical)222 - 555MBq
Highest Absorbed DosesGallbladder wall, small intestine, liver, urinary bladder wall-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of [11C]this compound PET studies. Below are generalized protocols based on common practices cited in the literature.

Subject Recruitment and Preparation
  • Inclusion Criteria: Healthy volunteers, typically with a specific age range and body mass index (e.g., 19-30 kg/m2 ). A normal MRI scan and clinically normal physical findings, medical history, and laboratory values are often required.

  • Exclusion Criteria: History or presence of neurological, psychiatric, or other significant medical conditions. Previous participation in PET studies may also be an exclusion criterion.

  • Preparation: Subjects are typically required to fast for a certain period before the PET scan. Abstinence from alcohol, caffeine, and nicotine is also commonly enforced.

[11C]this compound Synthesis and Administration

[11C]this compound is synthesized in a radiochemistry laboratory shortly before administration due to the short half-life of Carbon-11 (approximately 20.4 minutes). The radiotracer is administered intravenously. Several injection protocols are used:

  • Single Bolus Injection: The entire dose of [11C]this compound is injected as a single bolus at the beginning of the PET scan. This is a common method for assessing baseline receptor occupancy.

  • Bolus-Plus-Infusion: An initial bolus injection is followed by a continuous infusion of [11C]this compound for the remainder of the scan. This method allows for the measurement of both baseline and intervention-induced changes in radiotracer binding within a single session.

  • Dual-Bolus Injection: Two separate bolus injections of [11C]this compound are administered during a single PET scan, one at the beginning and another at a later time point (e.g., 45 minutes). This approach is also used to measure changes in dopamine levels in response to a stimulus.

PET Imaging Protocol
  • Subject Positioning: The subject is positioned comfortably in the PET scanner with their head immobilized to minimize movement artifacts.

  • Transmission Scan: A transmission scan is performed before the emission scan to correct for photon attenuation.

  • Radiotracer Injection: [11C]this compound is administered intravenously according to the chosen protocol (single bolus, bolus-plus-infusion, or dual-bolus).

  • Emission Scan: Dynamic 3D emission data are acquired for a duration typically ranging from 60 to 100 minutes.

  • Blood Sampling: In some studies, arterial or venous blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.

  • Anatomical Imaging: A high-resolution magnetic resonance imaging (MRI) scan of the brain is typically acquired for each subject to allow for accurate delineation of brain regions of interest (ROIs).

Data Analysis
  • Image Reconstruction: The raw PET data are reconstructed into a series of 3D images over time.

  • Image Co-registration: The PET images are co-registered with the subject's MRI scan.

  • Region of Interest (ROI) Definition: ROIs, such as the striatum (caudate and putamen) and cerebellum, are defined on the MRI. The cerebellum is often used as a reference region because it has a negligible density of D2 receptors.

  • Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the radioactivity concentration in the region over time.

  • Kinetic Modeling: The TACs are analyzed using various kinetic models to quantify [11C]this compound binding. The Simplified Reference Tissue Model (SRTM) is commonly used to estimate the binding potential (BPND), which is an index of the density of available D2 receptors.

  • Occupancy Calculation: When a drug is administered, the D2 receptor occupancy is calculated by comparing the BPND after drug administration to the baseline BPND.

Visualization of Pathways and Workflows

This compound Mechanism of Action

raclopride_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Released_Dopamine Released Dopamine Dopamine->Released_Dopamine Release D2_Receptor Dopamine D2 Receptor Released_Dopamine->D2_Receptor Binds to Signaling Downstream Signaling D2_Receptor->Signaling Activates This compound [11C]this compound This compound->D2_Receptor Competitively Binds to

Caption: Competitive binding of [11C]this compound and endogenous dopamine to the D2 receptor.

Experimental Workflow for a [11C]this compound PET Study

pet_workflow cluster_preparation Preparation Phase cluster_pet_scan PET Scan Day cluster_analysis Data Analysis Phase Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent MRI_Scan Anatomical MRI Scan Informed_Consent->MRI_Scan Subject_Prep Subject Preparation (Fasting, etc.) MRI_Scan->Subject_Prep Radiotracer_Admin [11C]this compound Administration Subject_Prep->Radiotracer_Admin PET_Acquisition Dynamic PET Scan (60-90 min) Radiotracer_Admin->PET_Acquisition Image_Reconstruction Image Reconstruction PET_Acquisition->Image_Reconstruction Image_Coregistration PET-MRI Co-registration Image_Reconstruction->Image_Coregistration ROI_Definition ROI Definition (Striatum, Cerebellum) Image_Coregistration->ROI_Definition Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Definition->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis

Caption: A typical workflow for a [11C]this compound PET imaging study in healthy volunteers.

Logical Relationship of Dopamine Release and [11C]this compound Binding

dopamine_release_logic Stimulus Pharmacological or Psychological Stimulus Dopamine_Release Increased Endogenous Dopamine Release Stimulus->Dopamine_Release Competition Increased Competition for D2 Receptors Dopamine_Release->Competition Raclopride_Binding Decreased [11C]this compound Binding Potential (BP) Competition->Raclopride_Binding PET_Signal Reduced Signal in PET Image Raclopride_Binding->PET_Signal

Caption: The inverse relationship between dopamine release and [11C]this compound binding signal.

References

Application Notes and Protocols for Freely Moving Animal PET Imaging with [¹¹C]Raclopride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) with the radioligand [¹¹C]Raclopride, a selective D2/D3 dopamine receptor antagonist, is a powerful tool for in vivo quantification of dopamine receptor availability and measuring changes in endogenous dopamine levels. Traditionally, animal PET imaging has been conducted under anesthesia to prevent motion artifacts. However, anesthesia can significantly alter neurochemistry and animal behavior, thereby confounding the interpretation of results. This document provides detailed application notes and protocols for conducting [¹¹C]this compound PET imaging in freely moving animals, allowing for the simultaneous assessment of neurochemistry and behavior in a more physiologically relevant context.

The "awake uptake" method is a key technique that addresses the challenges of imaging conscious and moving animals. In this approach, the animal is administered [¹¹C]this compound while awake and freely moving, allowing the radiotracer to distribute and bind to dopamine receptors under normal physiological conditions. Subsequently, the animal is anesthetized for the PET scan to acquire high-quality, motion-free images. This methodology has been successfully applied to measure amphetamine-induced dopamine release and the effects of stress on the dopaminergic system.[1]

Key Applications

  • Measuring Drug-Induced Dopamine Release: Quantify the displacement of [¹¹C]this compound following pharmacological challenges (e.g., amphetamine) to measure changes in synaptic dopamine concentration.

  • Assessing Receptor Occupancy: Determine the percentage of D2/D3 receptors occupied by a therapeutic drug.

  • Correlating Neurochemistry with Behavior: Investigate the relationship between dopamine dynamics and behavioral paradigms in awake animals.

  • Studying the Effects of Stress: Evaluate the impact of environmental stressors on dopamine release.

Quantitative Data Summary

The following tables summarize quantitative data from key studies utilizing [¹¹C]this compound PET in freely moving or awake animals.

Table 1: Effect of Pharmacological Intervention and Consciousness State on [¹¹C]this compound Binding.

ConditionBrain RegionOutcome MeasureValueReference
Awake Uptake (Control)StriatumStriatum/Cerebellum Ratio~2.5Patel et al., 2008
Anesthetized Uptake (Control)StriatumStriatum/Cerebellum RatioNo significant difference from awakePatel et al., 2008
Methamphetamine (METH) Pretreatment (Awake Uptake)Striatum% Reduction in [¹¹C]this compound Binding~30%[1]
Methamphetamine (METH) Pretreatment (Anesthetized Uptake)Striatum% Reduction in [¹¹C]this compound Binding~30%[1]
Unlabeled this compound (Loading Dose)Striatum% Receptor Occupancy>90%[1]
Restraint Stress (Awake Uptake)Striatum% Reduction in [¹¹C]this compound Binding29%[1]

Table 2: Amphetamine-Induced Dopamine Release Measured by [¹¹C]this compound Displacement in Rats.

Brain RegionPeak Occupancy (%)Time to Peak (minutes post-injection)Reference
Nucleus Accumbens~40%~10Eriksson et al., 2024
Caudate-Putamen~35%~15Eriksson et al., 2024
Globus Pallidus~25%~20Eriksson et al., 2024
Thalamus~15%~25Eriksson et al., 2024
Insula~10%~30Eriksson et al., 2024
Orbitofrontal Cortex~10%~30Eriksson et al., 2024

Signaling Pathway

[¹¹C]this compound is an antagonist that binds to D2 and D3 dopamine receptors. These are G protein-coupled receptors (GPCRs) that, upon activation by endogenous dopamine, initiate a signaling cascade that modulates neuronal activity. The primary signaling pathway for D2-like receptors involves coupling to inhibitory G proteins (Gαi/o).

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound [¹¹C]this compound This compound->D2R Competitively Binds (Antagonist) G_protein Gαi/o-βγ D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Pathway Beta_Arrestin->MAPK Activates

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Animal Preparation for Freely Moving PET

Objective: To surgically prepare an animal with an intravenous catheter for radiotracer injection while allowing for free movement.

Materials:

  • Adult Sprague-Dawley rats (250-350g)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, scissors)

  • Intravenous catheter (e.g., Silastic tubing)

  • Sutures

  • Heparinized saline

  • Recovery cage

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).

  • Surgical Site Preparation: Shave the ventral neck area and the dorsal area between the scapulae. Cleanse the areas with antiseptic solution.

  • Catheter Implantation:

    • Make a small incision on the ventral side of the neck to expose the right jugular vein.

    • Carefully insert the Silastic catheter into the jugular vein and advance it towards the right atrium.

    • Secure the catheter in place with sutures.

  • Catheter Externalization:

    • Tunnel the external end of the catheter subcutaneously to the dorsal side of the neck.

    • Exteriorize the catheter through a small incision between the scapulae.

  • Patency Check and Sealing:

    • Flush the catheter with heparinized saline to ensure patency and prevent clotting.

    • Seal the external end of the catheter with a small plug.

  • Recovery:

    • Close the incisions with sutures.

    • Allow the animal to recover in a clean, warm cage for at least 3-5 days before the PET imaging session.

    • Flush the catheter daily with heparinized saline to maintain patency.

Protocol 2: [¹¹C]this compound PET Imaging with Awake Uptake

Objective: To measure dopamine D2/D3 receptor binding in a freely moving rat following a pharmacological challenge.

Materials:

  • Catheterized rat

  • [¹¹C]this compound (synthesized and quality controlled)

  • Pharmacological agent (e.g., d-amphetamine, 2 mg/kg) or saline

  • Behavioral observation cage/arena

  • PET/CT scanner

  • Anesthesia (isoflurane)

Procedure:

  • Acclimation: Place the rat in the behavioral observation cage for at least 30 minutes to acclimate to the environment.

  • Pre-treatment (if applicable): Administer the pharmacological agent or saline via the appropriate route (e.g., intraperitoneal injection) at a pre-determined time before radiotracer injection.

  • Radiotracer Injection and Awake Uptake:

    • Connect the exteriorized catheter to a syringe containing [¹¹C]this compound (typical dose: 100-200 µCi).

    • Inject the radiotracer as a bolus.

    • Allow the animal to move freely in the cage for a 30-minute "awake uptake" period. During this time, behavior can be recorded and analyzed.

  • Anesthesia and Positioning:

    • After the 30-minute uptake period, anesthetize the rat with isoflurane.

    • Position the animal on the bed of the PET/CT scanner with its head in the center of the field of view.

  • PET/CT Scan:

    • Perform a CT scan for attenuation correction.

    • Acquire a static PET scan for 25-30 minutes.

  • Recovery: After the scan, allow the animal to recover from anesthesia in its home cage.

Protocol 3: PET Image Reconstruction and Data Analysis

Objective: To reconstruct PET images and quantify [¹¹C]this compound binding.

Materials:

  • PET data acquisition software

  • Image reconstruction software (e.g., OSEM3D)

  • Image analysis software (e.g., PMOD, SPM)

  • Anatomical rat brain atlas

Procedure:

  • Image Reconstruction:

    • Reconstruct the PET data using an appropriate algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM3D), with corrections for attenuation, scatter, and decay.

  • Image Co-registration:

    • Co-register the PET image with a standard MRI-based rat brain atlas to allow for anatomical region-of-interest (ROI) definition.

  • Region of Interest (ROI) Analysis:

    • Define ROIs for the striatum (target region with high D2/D3 receptor density) and the cerebellum (reference region with negligible specific binding).

    • Extract the mean radioactivity concentration from each ROI.

  • Quantification of Binding:

    • Calculate the striatum-to-cerebellum ratio, a simplified measure of specific binding.

    • For more detailed analysis, calculate the Binding Potential (BP_ND) using a reference tissue model. This provides a quantitative measure of receptor availability. The formula is: BP_ND = (Striatum Activity / Cerebellum Activity) - 1.

  • Statistical Analysis:

    • Compare the striatum-to-cerebellum ratios or BP_ND values between different experimental groups (e.g., saline vs. amphetamine) using appropriate statistical tests (e.g., t-test, ANOVA).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for preparing animals and conducting freely moving PET imaging experiments.

Animal_Preparation_Workflow cluster_surgery Surgical Preparation cluster_recovery Post-Surgical Recovery Anesthesia Anesthetize Animal (Isoflurane) Surgery Implant Jugular Vein Catheter Anesthesia->Surgery Externalize Externalize Catheter Dorsally Surgery->Externalize Suture Suture Incisions Externalize->Suture Recover Single Housing & Recovery (3-5 days) Suture->Recover Flush Daily Catheter Flushing (Heparinized Saline) Recover->Flush Ready Animal Ready for Imaging Flush->Ready Awake_PET_Workflow cluster_awake_phase Awake Phase (Freely Moving) cluster_scan_phase Scanning Phase (Anesthetized) cluster_analysis_phase Data Analysis Acclimate Acclimate to Cage (≥30 min) Pretreat Pharmacological Pre-treatment (e.g., Amphetamine) Acclimate->Pretreat Inject Inject [¹¹C]this compound via Catheter Pretreat->Inject Uptake Awake Uptake & Behavior Recording (30 min) Inject->Uptake Anesthetize Anesthetize Animal Uptake->Anesthetize Position Position in PET/CT Scanner Anesthetize->Position Scan Acquire CT & PET Data (25-30 min) Position->Scan Reconstruct Image Reconstruction (OSEM3D) Scan->Reconstruct Coregister Co-register to Atlas Reconstruct->Coregister ROI ROI Analysis (Striatum, Cerebellum) Coregister->ROI Quantify Quantify Binding (Ratio or BP_ND) ROI->Quantify Result Final Results Quantify->Result

References

Troubleshooting & Optimization

Optimizing [11C]Raclopride PET imaging parameters for better signal-to-noise

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [11C]Raclopride PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters for a better signal-to-noise ratio and to troubleshoot common issues encountered during imaging studies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider for optimizing the signal-to-noise ratio (SNR) in [11C]this compound PET imaging?

A1: Achieving a high signal-to-noise ratio is crucial for the accurate quantification of dopamine D2/D3 receptors. The key parameters to optimize include:

  • Data Processing Chain: The methods used for spatial smoothing, temporal denoising, and image resolution recovery can significantly impact the accuracy and stability of parameter estimates.[1][2]

  • Scan Acquisition Timing: The timing and duration of pre- and post-stimulus scans are critical, especially in studies measuring dopamine release.[3][4]

  • Radiotracer Injection Protocol: The method of administration, such as a bolus injection, bolus-plus-infusion, or a dual-bolus approach, can affect the stability and reproducibility of binding potential (BP_ND) measurements.[5]

  • Image Reconstruction Algorithms: The choice of algorithm (e.g., FBP, OSEM, TOF) influences quantification accuracy and image artifacts.

  • Injected Dose and Specific Activity: The amount of radioactivity injected and its specific activity are vital for ensuring a sufficient signal while avoiding unwanted pharmacological effects.

Q2: How does the choice of image reconstruction algorithm affect my results?

A2: The reconstruction algorithm can have a significant impact on the quantitative accuracy and overall quality of your [11C]this compound PET images. Iterative algorithms like Ordered Subset Expectation Maximization (OSEM) may be more sensitive for detecting within-group differences compared to Filtered Backprojection (FBP). Furthermore, algorithms that incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) information can improve quantification accuracy, reduce Gibbs artifacts, and mitigate partial volume effects, especially for small structures. The combination of TOF and PSF has been shown to be promising for quantifying and detecting small-sized spheres across various sphere-to-background ratios.

Q3: What is the optimal scan timing for a [11C]this compound study measuring dopamine release?

A3: For studies employing a bolus-plus-infusion method to measure dopamine release, optimizing the scan times for pre- and post-stimulus acquisitions is critical for noise reduction. A simulation study suggested that optimal scan times were 39-50 minutes for the pre-stimulus scan and 58-100 minutes for the post-stimulus scan. This optimized timing led to a 28% reduction in noise and increased the statistical significance of the findings. For dose occupancy studies, dual time-point imaging protocols can significantly shorten the total acquisition time while maintaining accuracy in quantifying binding potential and receptor occupancy.

Q4: How important is the specific activity of [11C]this compound?

A4: The specific activity of [11C]this compound is a critical factor. A low specific activity means a higher mass of "cold" (non-radioactive) this compound is injected along with the "hot" (radioactive) tracer. This can lead to two main issues:

  • Mass effect: The "cold" this compound can occupy a significant number of D2/D3 receptors, reducing the binding of the radioactive tracer and leading to an underestimation of the binding potential (BP_ND).

  • Drug effect: this compound itself can act as a dopamine antagonist, potentially inducing dopamine release, which would also alter the binding of the radiotracer. It is therefore crucial to use [11C]this compound with a sufficiently high specific activity to avoid these confounding factors.

Troubleshooting Guides

Issue 1: High variability in binding potential (BP_ND) values between subjects or scans.

  • Possible Cause: Inconsistent data processing methods.

  • Troubleshooting Steps:

    • Standardize Your Processing Pipeline: Ensure that the same parameters for spatial smoothing, temporal denoising, and image resolution recovery are used for all scans.

    • Optimize Processing Parameters: A simulation-based approach can be used to optimize the data processing chain to achieve more accurate and stable parameter estimates. For example, an optimized processing chain was shown to reduce the underestimation of a biological difference from 42% to 3.7%.

    • Consider Advanced Denoising: Techniques like HYPR-based denoising can significantly aid in the detection of dopamine release, especially at the voxel level.

  • Possible Cause: Differences in subject's cognitive or physiological state.

  • Troubleshooting Steps:

    • Standardize Subject Instructions: The subject's state of rest or anticipation can influence [11C]this compound binding. Provide clear and consistent instructions to all subjects.

    • Monitor for Motion: Subject motion can introduce significant artifacts. Use motion correction techniques if available and ensure subjects are comfortable to minimize movement.

    • Account for Stress: Restraint and handling stress, particularly in animal studies, can alter neurotransmitter levels and affect radiotracer binding.

Issue 2: Low signal-to-noise ratio (SNR) in the acquired images.

  • Possible Cause: Suboptimal injected dose.

  • Troubleshooting Steps:

    • Optimize Injected Dose: The optimal injected dose is a balance between achieving a good signal and minimizing radiation exposure. This can be modeled based on scanner- and patient-specific characteristics to maximize the noise-equivalent counting rate (NECR).

    • Consider Scanner Electronics: Newer digital data processing systems can improve the signal-to-noise ratio compared to conventional electronics.

  • Possible Cause: Inefficient acquisition protocol.

  • Troubleshooting Steps:

    • Review Acquisition Duration: While shorter acquisition times are often desirable, ensure the duration is sufficient to capture the necessary data for accurate quantification. Studies have shown that shortening acquisition time for rat studies is feasible.

    • Evaluate Injection Method: For dynamic studies, the choice of injection protocol is important. The multiple-injection (MI) approach has shown high reproducibility for binding potential estimates. The bolus-plus-infusion method is also widely used, and its sensitivity can be increased by carefully assessing sources of noise.

Quantitative Data Summary

Table 1: Impact of Optimized Scan Timing on Noise Reduction

ParameterOriginal TimingOptimized TimingImprovement
Pre-stimulus Scan Time -39-50 min
Post-stimulus Scan Time -58-100 min
Noise Reduction Baseline28%Significant noise reduction
Statistical Significance (p-value) 0.0380.012Increased significance
Data from a simulation study on the bolus-plus-infusion method.

Table 2: Reproducibility of Different [11C]this compound Injection Protocols

Injection ProtocolMean Absolute Difference (MAD)Intraclass Correlation Coefficient (ICC)
Multiple-Injection (MI) < 5%0.96
Bolus-plus-Infusion (B/I) < 5%0.70
Comparison of reproducibility between two rest conditions.

Experimental Protocols & Visualizations

Standard [11C]this compound PET Imaging Workflow

The following diagram outlines a typical workflow for a [11C]this compound PET imaging study, from subject preparation to data analysis.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_analysis Analysis Subject_Prep Subject Preparation (e.g., fasting, instructions) Injection Radiotracer Injection (e.g., Bolus, Bolus+Infusion) Subject_Prep->Injection Tracer_Prep [11C]this compound Synthesis & Quality Control Tracer_Prep->Injection Transmission_Scan Transmission Scan (for attenuation correction) Reconstruction Image Reconstruction (e.g., OSEM, FBP, TOF) Transmission_Scan->Reconstruction PET_Scan Dynamic PET Scan (e.g., 60-90 min) Injection->PET_Scan PET_Scan->Reconstruction Post_Processing Post-Processing (Motion Correction, Smoothing) Reconstruction->Post_Processing ROI_Definition Region of Interest (ROI) Definition (e.g., Striatum, Cerebellum) Post_Processing->ROI_Definition Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Definition->Kinetic_Modeling Quantification Quantification (BP_ND, etc.) Kinetic_Modeling->Quantification G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Dopamine Endogenous Dopamine D2_Receptor D2/D3 Receptor Dopamine->D2_Receptor Binds This compound [11C]this compound This compound->D2_Receptor Competes for Binding G Start Low SNR in [11C]this compound Image Check_Dose Was the injected dose adequate? Start->Check_Dose Check_Acquisition Was the acquisition time sufficient? Check_Dose->Check_Acquisition Yes Increase_Dose Optimize injected dose based on NECR modeling. Check_Dose->Increase_Dose No Check_Recon Is the reconstruction algorithm optimal? Check_Acquisition->Check_Recon Yes Increase_Time Increase scan duration. Check_Acquisition->Increase_Time No Check_Motion Was there significant subject motion? Check_Recon->Check_Motion Yes Optimize_Recon Consider TOF/PSF reconstruction. Check_Recon->Optimize_Recon No Apply_MC Apply motion correction. Check_Motion->Apply_MC Yes End SNR Improved Check_Motion->End No Increase_Dose->End Increase_Time->End Optimize_Recon->End Apply_MC->End

References

Technical Support Center: Troubleshooting Low Striatal [11C]Raclopride Binding Potential

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [11C]Raclopride positron emission tomography (PET) studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the potential causes of unexpectedly low striatal [11C]this compound binding potential (BP). The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of [11C]this compound PET imaging?

A1: [11C]this compound is a selective antagonist for dopamine D2 and D3 receptors. When labeled with the positron-emitting isotope Carbon-11, it becomes a radiotracer for PET imaging. Following intravenous injection, [11C]this compound travels to the brain and binds to available D2/D3 receptors, with the highest concentration typically found in the striatum. The PET scanner detects the gamma rays produced from positron annihilation, allowing for the quantification of receptor availability. The binding potential (BP) is a key outcome measure that reflects the density of available receptors and their affinity for the radiotracer.[1]

Q2: What is the most common biological reason for observing low striatal [11C]this compound binding potential?

A2: The most common biological reason is competition with endogenous dopamine.[1][2] [11C]this compound is a competitive antagonist, meaning it competes with the brain's own dopamine for the same binding sites on D2/D3 receptors. An increase in the synaptic concentration of endogenous dopamine will lead to a decrease in the binding of [11C]this compound, resulting in a lower measured binding potential.[1][3] This is a fundamental aspect of the technique and is often exploited to measure changes in dopamine release in response to various stimuli.

Troubleshooting Guides

Guide 1: Investigating Subject-Specific Physiological Factors

Issue: You observe lower than expected striatal [11C]this compound binding potential in a subject or group of subjects.

Possible Causes and Troubleshooting Steps:

  • Elevated Endogenous Dopamine Levels: As mentioned, increased synaptic dopamine will displace [11C]this compound. Consider the following:

    • Psychological State: Was the subject anxious, stressed, or engaged in a cognitively demanding task during the scan? Even subtle differences in cognitive states can affect BP. Ensure a standardized and consistent "resting" state protocol for all subjects.

    • Sleep Deprivation: One night of sleep deprivation has been shown to decrease [11C]this compound binding, likely due to increased dopamine levels. Screen subjects for their sleep patterns prior to the scan.

    • Recent Substance Use: Caffeine can increase striatal dopamine D2 receptor availability. Inquire about recent caffeine, nicotine, and other substance use.

    • Pathological Conditions: Certain conditions are associated with altered dopamine neurotransmission. For instance, severe major depressive episodes have been linked to lower [11C]this compound binding. Conversely, some studies in untreated Parkinson's disease have shown elevated D2 receptor abundance.

  • Age and Sex: There is a known age-related decline in striatal D2/D3 receptors. Additionally, D2/D3 receptor availability is generally higher in females than in males. Ensure your subject groups are well-matched for age and sex, or include these as covariates in your statistical analysis.

  • Medications: Many medications can interfere with the dopamine system. Obtain a thorough medication history from your subjects. Drugs that can decrease [11C]this compound binding include dopamine agonists, releasing agents (like amphetamine), and reuptake inhibitors.

Guide 2: Evaluating Technical and Methodological Parameters

Issue: You suspect that technical or methodological issues may be contributing to low or variable [11C]this compound binding potential.

Possible Causes and Troubleshooting Steps:

  • Radiotracer Quality:

    • Low Specific Activity: A low specific activity means there is a higher mass of non-radioactive this compound injected. This can lead to saturation of the D2/D3 receptors, causing a reduction in the calculated binding potential. It is crucial to monitor and record the specific activity for each injection.

    • Radiochemical and Chemical Purity: Impurities in the radiotracer preparation can interfere with binding. Ensure that the [11C]this compound synthesis and quality control meet established standards, with radiochemical purity typically exceeding 99% and chemical purity greater than 97%.

  • PET Data Acquisition and Analysis:

    • Choice of Kinetic Model: The Simplified Reference Tissue Model (SRTM) is a commonly used and recommended method for analyzing [11C]this compound PET data, using the cerebellum as a reference region. Inaccurate model selection or implementation can lead to biased BP estimates.

    • Region of Interest (ROI) Definition: The placement and size of ROIs, particularly for the cerebellum reference region, can introduce variability. Using automated, template-based methods for ROI definition can improve reproducibility.

    • Patient Motion: Excessive head motion during the scan can blur the images and lead to inaccurate quantification. Utilize motion correction techniques and ensure the subject is comfortable and well-secured.

    • Data Processing Optimization: The data processing pipeline, including spatial smoothing and image resolution recovery, can impact the accuracy of parameter estimates.

Data Presentation

Table 1: Test-Retest Variability of [11C]this compound Binding Potential (BP_ND_)

Brain RegionAbsolute Variability (%)Intraclass Correlation Coefficient (ICC)Reference
Caudate Nucleus4.5%0.82
Putamen3.9%0.83
Ventral Striatum3.9%0.82
Thalamus3.7%0.92
Cortical Areas6.1% - 13.1%-

This table summarizes the long-term test-retest reliability of [11C]this compound binding, indicating very good reproducibility in the striatum and thalamus.

Experimental Protocols

Protocol 1: [11C]this compound PET Scan using Dual-Bolus Injection

This protocol is designed to measure changes in endogenous dopamine levels in response to a cognitive task within a single PET session.

  • Subject Preparation: Subjects should be screened for any contraindications to PET scanning and for use of any medications or substances that may affect the dopamine system. They should be instructed to abstain from caffeine and alcohol for at least 24 hours prior to the scan.

  • Radiotracer Preparation: [11C]this compound is synthesized with high specific activity. Two separate doses are prepared for injection.

  • PET Scan Initiation: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

  • First Bolus Injection: A bolus of [11C]this compound (e.g., ~218 MBq) is administered intravenously at the start of the 90-minute emission scan. This first phase of the scan serves as the baseline measurement.

  • Cognitive Task: At a predetermined time (e.g., 45 minutes after the first injection), the subject begins the cognitive task designed to elicit dopamine release.

  • Second Bolus Injection: Simultaneously with or shortly after the start of the task, a second bolus of [11C]this compound (e.g., ~195 MBq) is administered.

  • Data Acquisition: The PET data is acquired continuously for the entire 90-minute duration.

  • Data Analysis: The time-activity curves for the striatum and cerebellum are generated. An extended simplified reference tissue model is used to estimate the binding potential for the first injection (BP1) and the second injection (BP2). A significant decrease in BP2 compared to BP1 is indicative of task-induced dopamine release.

Visualizations

cluster_0 Synaptic Cleft cluster_1 Factors Influencing Binding Dopamine Endogenous Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Binds IncreaseDopamine Increased Dopamine Release This compound [11C]this compound This compound->D2R Competes for Binding DecreaseBP Decreased [11C]this compound Binding Potential IncreaseDopamine->DecreaseBP Leads to

Caption: Competitive binding of endogenous dopamine and [11C]this compound at D2/D3 receptors.

Start Low Striatal [11C]this compound Binding Potential Observed CheckPhysiology Review Subject-Specific Physiological Factors Start->CheckPhysiology CheckTechnical Evaluate Technical and Methodological Parameters Start->CheckTechnical DopamineRelease Is there a known cause for increased endogenous dopamine? (e.g., stress, medication, sleep deprivation) CheckPhysiology->DopamineRelease RadiotracerQC Review Radiotracer QC Data (Specific Activity, Purity) CheckTechnical->RadiotracerQC AgeSexMatch Are subject groups matched for age and sex? DopamineRelease->AgeSexMatch No AcknowledgeEffect Acknowledge as a physiological effect DopamineRelease->AcknowledgeEffect Yes Reanalyze Re-analyze data or flag for potential technical issue AgeSexMatch->Reanalyze No BiologicalFinding Potential Biological Finding AgeSexMatch->BiologicalFinding Yes AnalysisProtocol Verify Data Analysis Protocol (Model, ROIs, Motion Correction) RadiotracerQC->AnalysisProtocol QC Pass RadiotracerQC->Reanalyze QC Fail AnalysisProtocol->Reanalyze Protocol Issue AnalysisProtocol->BiologicalFinding Protocol Correct AcknowledgeEffect->BiologicalFinding TechnicalIssue Potential Technical Issue Reanalyze->TechnicalIssue

Caption: Troubleshooting workflow for low [11C]this compound binding potential.

References

Technical Support Center: Motion Correction for Dynamic [11C]Raclopride PET Scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dynamic [11C]Raclopride Positron Emission Tomography (PET) scans. Accurate motion correction is critical for the quantitative analysis of these scans, and this resource addresses common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the acquisition and analysis of dynamic [11C]this compound PET data.

Issue 1: Blurring and Artifacts in Reconstructed PET Images

Q: My reconstructed [11C]this compound PET images appear blurry, and I observe artifacts, especially in later frames of the dynamic scan. What is the likely cause and how can I fix it?

A: The most probable cause is patient head motion during the long scan duration required for dynamic [11C]this compound studies.[1][2] This movement leads to a loss of spatial resolution and can introduce artifacts that compromise the quantitative accuracy of your data.[1]

Troubleshooting Steps:

  • Visual Inspection: Review the raw dynamic frames to visually confirm motion. Look for shifts in the position of the brain structures between frames.

  • Apply Motion Correction: The primary solution is to implement a robust motion correction technique. The two main approaches are Frame-Based Motion Correction and Event-by-Event Motion Correction.

  • Re-reconstruction: After applying motion correction, you will need to reconstruct the PET images using the corrected data.

Issue 2: Misalignment Between PET and Anatomical (CT/MR) Images

Q: I'm observing a significant mismatch between the high-uptake regions in my [11C]this compound PET scan and the corresponding anatomical structures on the co-registered CT or MR images. What could be causing this?

A: This misalignment is often due to patient movement that occurs between the acquisition of the anatomical scan (CT or MR) and the PET scan, or even during the PET scan itself.[1][2] This can lead to incorrect attenuation correction if a CT-based attenuation map is used, further degrading image quality and quantitative accuracy.

Troubleshooting Steps:

  • Review Co-registration: Carefully check the co-registration of the PET data to the anatomical image. Ensure that the alignment is accurate.

  • Frame-to-Reference Alignment: If motion occurred during the PET scan, each dynamic frame needs to be realigned to a common reference frame (often an early, high-statistic frame) or directly to the anatomical image.

  • Re-evaluate Attenuation Correction: If significant motion is detected, it may be necessary to re-reconstruct the PET data with a motion-corrected attenuation map. Some advanced techniques can generate a dynamic attenuation map to account for movement.

Issue 3: Inaccurate or Highly Variable Kinetic Parameter Estimates

Q: The binding potential (BP) values and other kinetic parameters derived from my dynamic [11C]this compound analysis are lower than expected or show high variability. Could motion be the culprit?

A: Yes, subject motion is a significant source of bias and variability in kinetic modeling of [11C]this compound data. Motion can alter the time-activity curves (TACs) for different brain regions, leading to erroneous estimates of physiological parameters like the binding potential (BP).

Troubleshooting Steps:

  • Apply a Motion Correction Strategy: It is crucial to apply a motion correction algorithm before kinetic analysis. Both frame-based and event-by-event methods can mitigate the impact of motion on TACs.

  • Re-evaluate Regions of Interest (ROIs): After motion correction, carefully re-draw or re-apply your ROIs on the corrected images to ensure they accurately delineate the anatomical structures of interest throughout the entire dynamic sequence.

  • Consider the Motion Correction Method: For studies with significant and rapid head motion, event-by-event correction is generally superior to frame-based methods as it can eliminate intra-frame motion.

Frequently Asked Questions (FAQs)

Q1: What are the main types of motion correction techniques for dynamic PET scans?

A1: The two primary methods for motion correction in dynamic PET are:

  • Frame-Based Motion Correction (also known as Multi-Acquisition Frame - MAF): In this approach, the dynamic PET data is divided into a series of shorter time frames. Each frame is reconstructed individually, and then all frames are realigned to a reference frame using image registration algorithms. This method can be effective for correcting bulk motion between frames. However, it can suffer from residual intra-frame motion, which is movement that occurs within a single frame.

  • Event-by-Event Motion Correction (or List-Mode Motion Correction): This more advanced technique operates on the raw "list-mode" data, which records each detected photon pair (event) along with its precise time and location. Using a motion tracking system, the position of the head is known at the time of each event. The line of response (LOR) for each event is then transformed to a common reference position before image reconstruction. This method can correct for both inter-frame and intra-frame motion, theoretically providing the most accurate correction.

Q2: How do I choose between frame-based and event-by-event motion correction?

A2: The choice depends on the expected level of subject motion and the capabilities of your imaging setup:

  • Frame-Based Correction may be sufficient for studies with minimal and slow head movements. It is computationally less intensive and does not necessarily require an external motion tracking system, as image-based registration can be used.

  • Event-by-Event Correction is the preferred method for studies where significant or rapid head motion is anticipated, such as in studies with non-human primates or certain patient populations. This method requires an external motion tracking system to provide real-time head position information.

Q3: What is the impact of motion on the quantification of dopamine D2/D3 receptor binding with [11C]this compound?

A3: Head motion can lead to significant errors in the quantification of dopamine receptor binding. Specifically, it can:

  • Alter Binding Potential (BP) values: Motion can cause a spill-over of signal between regions with high and low radiotracer uptake, leading to an underestimation of BP in high-binding areas like the striatum and an overestimation in low-binding areas.

  • Introduce bias in dopamine release studies: In studies measuring changes in dopamine levels (e.g., in response to a task), motion can create artificial changes in BP, potentially leading to false positive or false negative findings.

  • Increase variability: Motion increases the noise and variability in the data, reducing the statistical power to detect true physiological effects.

Q4: Do I need an external motion tracking system?

A4: For the most accurate motion correction, especially with event-by-event methods, an external motion tracking system is highly recommended. These systems, such as optical tracking systems (e.g., Polaris) or markerless tracking technology, provide precise, real-time measurements of head position and orientation. While some frame-based methods can rely on image registration alone, their accuracy can be limited, especially in cases of large or rapid movements.

Data Presentation

Table 1: Comparison of Motion Correction Techniques

FeatureFrame-Based CorrectionEvent-by-Event Correction
Data Requirement Reconstructed image framesList-mode data and synchronized motion tracking data
Correction Principle Realigns individual image frames to a reference positionTransforms each detected event to a reference position before reconstruction
Intra-frame Motion Not corrected; can lead to blurring within framesCorrected; eliminates blurring from intra-frame motion
Accuracy Good for small, slow movementsSuperior for large, rapid movements
Hardware Requirement Can be done with image-based registration aloneRequires an external motion tracking system
Computational Cost Generally lowerHigher

Table 2: Impact of Motion Correction on Quantitative Outcomes (Phantom Study Example)

Motion Correction MethodContrast Recovery
Static (No Motion) 100% (Reference)
Event-by-Event (EBE) Within 3% of static case
Multi-Acquisition Frame (MAF) ~25% reduction from static case

Experimental Protocols

Protocol 1: Frame-Based Motion Correction Workflow

  • Dynamic PET Acquisition: Acquire dynamic [11C]this compound PET data over the desired time course.

  • Frame Binning: Divide the list-mode data into a series of time frames (e.g., 60 frames of 1 minute each).

  • Initial Reconstruction: Reconstruct each time frame individually to generate a sequence of 3D PET images.

  • Reference Frame Selection: Choose a reference frame for alignment. This is often an early frame with good statistics or a sum of early frames.

  • Image Registration: Co-register each dynamic frame to the selected reference frame using a rigid transformation (translation and rotation).

  • Transformation Application: Apply the calculated transformation parameters to each frame to create a motion-corrected dynamic image series.

  • Kinetic Modeling: Perform kinetic analysis on the motion-corrected dynamic PET data.

Protocol 2: Event-by-Event Motion Correction Workflow

  • Hardware Setup: An external motion tracking system is set up to monitor the position of the patient's head throughout the scan. The tracking system's coordinate space is calibrated to the PET scanner's coordinate space.

  • Data Acquisition: Simultaneously acquire list-mode PET data and the 6-degree-of-freedom (x, y, z, pitch, yaw, roll) head position data from the tracking system. The two data streams must be temporally synchronized.

  • Event Transformation: For each event in the list-mode data, use the corresponding motion tracking data to transform the line of response (LOR) from its acquired position to a fixed reference position.

  • Image Reconstruction: Reconstruct a single, motion-free dynamic image series from the transformed list-mode data using an appropriate reconstruction algorithm (e.g., OSEM).

  • Kinetic Modeling: Perform kinetic analysis on the motion-corrected data.

Visualizations

MotionCorrectionWorkflow cluster_acquisition Data Acquisition cluster_processing Processing cluster_analysis Analysis pet_data Dynamic [11C]this compound PET Data motion_correction Motion Correction Algorithm pet_data->motion_correction reconstruction Image Reconstruction motion_correction->reconstruction corrected_images Motion-Corrected Images reconstruction->corrected_images kinetic_modeling Kinetic Modeling (e.g., BP estimation) corrected_images->kinetic_modeling results Quantitative Results kinetic_modeling->results

Caption: General workflow for motion correction in dynamic PET imaging.

Compare_MC_Methods cluster_frame_based Frame-Based Correction cluster_event_based Event-by-Event Correction list_mode_data List-Mode PET Data binning Bin into Frames list_mode_data->binning transform_lors Transform Each Event (LOR) list_mode_data->transform_lors recon_frames Reconstruct Each Frame binning->recon_frames register Register Frames to Reference recon_frames->register corrected_frames Motion-Corrected Frames register->corrected_frames motion_data Motion Tracking Data motion_data->transform_lors recon_single Single Reconstruction transform_lors->recon_single corrected_image Motion-Corrected Image recon_single->corrected_image

Caption: Comparison of Frame-Based and Event-by-Event motion correction pathways.

References

Improving the radiochemical yield of [11C]Raclopride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the radiochemical yield and purity of [11C]Raclopride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical yield (RCY) for [11C]this compound synthesis? A1: Radiochemical yields for [11C]this compound can vary significantly based on the synthesis method, precursor, and equipment used. Reported yields range from 3.7% to as high as 20-34% based on the starting radioactivity.[1][2][3] For example, a fully automated loop synthesis using ethanol as a solvent reported an average RCY of 3.7% (based on [11C]CO2).[1] Other methods using [11C]methyl triflate have achieved yields in the 20-34% range (based on [11C]methyl bromide).[2]

Q2: Which methylating agent is better, [11C]Methyl Iodide ([11C]MeI) or [11C]Methyl Triflate ([11C]MeOTf)? A2: [11C]Methyl triflate ([11C]MeOTf) is generally considered a more reactive and superior methylating agent compared to [11C]MeI, often leading to higher radiochemical yields and shorter reaction times.

Q3: How much precursor (desmethyl-raclopride) should I use? A3: The amount of precursor can be optimized to improve yield and specific activity. While some traditional methods used larger quantities, modern approaches have successfully reduced the amount to as little as 0.3-0.5 mg, which can be more cost-effective. Automated loop methods often use around 1 mg of the precursor.

Q4: What is the importance of the precursor's salt form? A4: The precursor is often used as a salt, such as a hydrobromide or a tetrabutylammonium (TBA) salt. The TBA salt can offer improved solubility in certain organic solvents like ethanol, which can contribute to a higher radiochemical yield compared to other forms. If using a hydrobromide salt, it may need to be converted to the free base before the radiolabeling step.

Q5: What is the typical synthesis time for [11C]this compound? A5: The total synthesis time, including HPLC purification and formulation, is typically around 25 to 30 minutes from the end of bombardment (EOB). Minimizing synthesis time is critical due to the short half-life of Carbon-11 (approx. 20.4 minutes).

Troubleshooting Guide

Problem 1: Low Radiochemical Yield (RCY)

Q: My radiochemical yield is consistently low. What are the potential causes and how can I fix it? A: Low RCY can stem from several factors. Systematically check the following:

  • Choice of Solvent: The reaction solvent plays a critical role.

    • Solution: Evaluate different solvents. While acetone or MEK have been used, ethanol has been shown to improve the solubility of the precursor's TBA salt, leading to a higher RCY. In base-free synthesis, cyclohexanone (c-HXO) was found to be an optimal solvent, showing higher yields than acetonitrile (MeCN) or 2-butanone (MEK). DMF and DMSO have also been used, particularly in vial-based methods.

  • Precursor Activity/Solubility: Incomplete dissolution or poor reactivity of the precursor will directly impact the yield.

    • Solution: Ensure the precursor is fully dissolved in the reaction solvent. Using the tetrabutylammonium (TBA) salt of the this compound precursor can enhance solubility in ethanol.

  • Inefficient Trapping of Methylating Agent: If the [11C]MeI or [11C]MeOTf is not efficiently trapped in the reaction vessel or loop, the yield will be poor.

    • Solution: For loop methods, ensure the precursor is deposited as a thin film inside the loop. Adjust the gas flow rate (e.g., 40 mL/min for [11C]MeOTf) to ensure sufficient residence time for the reaction to occur.

  • Reaction Temperature: The reaction may be temperature-sensitive.

    • Solution: While many loop methods are performed at room temperature, vial-based methods may require heating. For instance, a vial method using cyclohexanone at 80°C showed a significantly higher yield (30.0%) compared to the loop method at room temperature (7.3%).

Problem 2: Poor Radiochemical Purity (RCP)

Q: I am observing significant impurities in my final product. How can I improve the radiochemical purity? A: Purity issues often arise from the separation process or side reactions.

  • Suboptimal HPLC Separation: The most common cause is the co-elution of the [11C]this compound product with the unreacted precursor or other byproducts.

    • Solution: Optimize your semi-preparative HPLC method. It is highly advantageous to use an HPLC method that reverses the retention order, allowing the [11C]this compound product to elute before the precursor. This prevents the common issue of the precursor peak "tailing" into the product peak, which significantly improves both chemical and radiochemical purity.

  • Radiolysis: The high radioactivity can sometimes cause the product to degrade (radiolysis).

    • Solution: While not always necessary for [11C]this compound, in some syntheses, adding a radical scavenger like sodium ascorbate to the formulation can help prevent radiolysis. However, optimized ethanolic methods have shown high purity without needing antioxidants.

Problem 3: Low or Inconsistent Specific Activity (SA)

Q: My specific activity is lower than expected. What factors influence this? A: Low specific activity is typically caused by contamination with non-radioactive ("cold") Carbon-12.

  • Atmospheric CO2 Contamination: Carbon dioxide from the air can contaminate the cyclotron target, leading to the production of "cold" this compound.

    • Solution: Ensure all gas lines and reaction systems are leak-tight. Use high-purity gases and perform regular system maintenance.

  • Contamination from Reagents/System: Trace amounts of carbon-containing impurities in precursor materials, solvents, or on the surfaces of the synthesis module can introduce stable Carbon-12.

    • Solution: Use high-purity (HPLC grade or higher) solvents and reagents. Thoroughly clean the synthesis module and vials between runs. An automated synthesis module that uses a single solvent like ethanol for all steps (cleaning, reaction, purification) can reduce the risk of residual solvent contamination.

  • Poor HPLC Separation: If the unlabeled precursor is not well-separated from the radiolabeled product, it will artificially lower the specific activity.

    • Solution: As mentioned for improving purity, optimizing the HPLC separation to ensure baseline separation between [11C]this compound and the desmethyl-raclopride precursor is critical.

Quantitative Data Summary

The following table summarizes radiochemical yields and other key parameters from various published methods for synthesizing [11C]this compound.

Synthesis MethodMethylating AgentSolventBase UsedRadiochemical Yield (RCY)Specific Activity (SA)Synthesis TimeReference
Automated Loop[11C]MeOTfEthanolNo (TBA Salt Precursor)3.7% (n=64, based on [11C]CO2)20,831 Ci/mmol~30 min
Automated Loop[11C]MeOTfMEKNo (TBA Salt Precursor)2.2% (n=10, based on [11C]CO2)Not specifiedNot specified
O-[11C]methylation[11C]MeOTfNot specifiedNot specified20-34% (decay corrected to EOB)0.8–1.5 Ci/mmol~30 min
Vial Method[11C]MeOTfCyclohexanoneNo30.0% (n=3, EOS, no decay correction)Not specified5 min (reaction)
Loop Method[11C]MeOTfCyclohexanoneNo7.3% (EOS, no decay correction)Not specified3 min (reaction)
Loop Method[11C]MeOTfAcetonitrileNo5.8% (EOS, no decay correction)Not specified3 min (reaction)
Synthra GPextent[11C]MeI or [11C]MeOTfNot specifiedNot specified4±2% (ndc, from 100 GBq [11C]CO2)135±41 MBq/nmol25 min
Automated Vial[11C]MeINot specifiedNot specified20% (decay corrected)>97% chemical purity20 min

Abbreviations: EOB = End of Bombardment; EOS = End of Synthesis; ndc = non-decay corrected; TBA = Tetrabutylammonium; MEK = Methyl Ethyl Ketone (2-butanone).

Experimental Protocols

Protocol 1: Enhanced [11C]this compound Synthesis via Ethanolic Loop Chemistry

This method utilizes a fully automated GE TRACERLab FXC-Pro module and ethanol as the sole organic solvent.

  • Precursor Preparation: Dissolve 1 mg of desmethyl-raclopride TBA salt in 100 µL of ethanol.

  • Loading: Load the precursor solution onto a 2 mL HPLC loop.

  • Conditioning: Condition the loop with nitrogen gas for 20 seconds at a flow rate of 10 mL/min.

  • [11C]MeOTf Production: Produce [11C]methyl triflate ([11C]MeOTf) from cyclotron-produced [11C]CO2 via the gas-phase method.

  • Radiolabeling: Pass the [11C]MeOTf through the HPLC loop at a flow rate of 40 mL/min for 3 minutes. The reaction occurs at ambient temperature as the methylating agent interacts with the precursor film on the loop's inner surface.

  • Purification: Inject the reaction mixture onto a semi-preparative HPLC system. A recommended column is a LUNA C18(2) (250 x 10 mm, 10 µm). The mobile phase should be optimized to allow the [11C]this compound product to elute before the desmethyl-raclopride precursor (e.g., 40% ethanol in 25 mM ammonium formate buffer, pH 9.5).

  • Formulation: Collect the product peak, remove the HPLC solvent via solid-phase extraction (SPE) or rotary evaporation, and formulate the final product in an appropriate solution for injection (e.g., sterile saline with a small percentage of ethanol).

Protocol 2: Base-Free Vial Synthesis in Cyclohexanone

This method demonstrates an optimized vial-based approach without the use of a traditional base.

  • Precursor Preparation: Dissolve 1 mg (approx. 3 µmol) of O-desmethylthis compound in 200 µL of cyclohexanone in a sealed reaction vial.

  • [11C]MeOTf Production: Produce [11C]MeOTf using a gas-phase method on a synthesis module (e.g., TRACERlab FXC Pro).

  • Radiolabeling: Bubble the gaseous [11C]MeOTf through the precursor solution in the vial.

  • Reaction: Heat the sealed vial at 80°C for 5 minutes.

  • Purification: After cooling, inject the reaction mixture onto a semi-preparative HPLC system for purification.

  • Formulation: Collect the product peak and formulate as described in the previous protocol.

Visualizations

RadiosynthesisWorkflow cluster_cyclotron Cyclotron Production cluster_synthon Synthon Preparation cluster_labeling Radiolabeling cluster_downstream Purification & Formulation Cyclotron [14N(p,α)11C] Target CO2 [11C]CO2 (Gas Phase) Cyclotron->CO2 Bombardment MeI_OTf [11C]MeI or [11C]MeOTf Production CO2->MeI_OTf Gas-Phase Method Reaction Labeling Reaction (Loop or Vial) MeI_OTf->Reaction Trapping Precursor Desmethyl-raclopride Precursor Precursor->Reaction Reactant HPLC Semi-Preparative HPLC Purification Reaction->HPLC Crude Product Formulation SPE & Formulation HPLC->Formulation Purified Product QC Quality Control (RCP, SA, etc.) Formulation->QC FinalProduct Final [11C]this compound Product QC->FinalProduct

Caption: Workflow for the synthesis of [11C]this compound.

TroubleshootingTree Start Low Radiochemical Yield? Cause_Solvent Suboptimal Solvent? Start->Cause_Solvent Cause_Precursor Precursor Issue? Start->Cause_Precursor Cause_Temp Incorrect Temperature? Start->Cause_Temp Cause_Trapping Poor Reagent Trapping? Start->Cause_Trapping Sol_Solvent Switch to Ethanol (loop) or Cyclohexanone (vial) Cause_Solvent->Sol_Solvent Action Sol_Precursor Use TBA salt for better solubility Ensure complete dissolution Cause_Precursor->Sol_Precursor Action Sol_Temp Heat vial to 80°C (if applicable) Cause_Temp->Sol_Temp Action Sol_Trapping Optimize gas flow rate Ensure thin precursor film in loop Cause_Trapping->Sol_Trapping Action

Caption: Troubleshooting decision tree for low RCY.

References

Minimizing non-specific binding in Raclopride autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in Raclopride autoradiography experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound autoradiography?

A1: Non-specific binding refers to the adherence of radiolabeled this compound to components within the tissue other than its intended target, the dopamine D2/D3 receptors. This can include binding to other proteins, lipids, or hydrophobic areas of the tissue. High non-specific binding can obscure the true signal from the D2/D3 receptors, leading to inaccurate quantification and interpretation of the results. This compound itself is known for its high selectivity and generally low non-specific binding, making it a valuable tool for studying D2/D3 receptors.[1]

Q2: How is non-specific binding determined in a this compound autoradiography experiment?

A2: Non-specific binding is determined by incubating a set of tissue sections with the radiolabeled this compound in the presence of a high concentration of a non-radiolabeled competing ligand that has a high affinity for the D2/D3 receptors. This "cold" ligand saturates the specific binding sites, meaning any remaining signal from the radiolabeled this compound is considered non-specific. A commonly used competitor for this purpose is Haloperidol. The signal from these sections is then subtracted from the total binding (sections incubated with only radiolabeled this compound) to determine the specific binding.

Q3: What is a suitable reference region for estimating non-specific binding in the brain for this compound autoradiography?

A3: The cerebellum is widely used as a reference region for in vivo this compound studies, such as PET scans, because it has a negligible density of dopamine D2/D3 receptors. Therefore, the signal detected in the cerebellum is considered to be representative of non-specific binding.

Q4: What are the key factors that can contribute to high non-specific binding?

A4: Several factors can lead to elevated non-specific binding in this compound autoradiography:

  • Inadequate Blocking: Failure to pre-treat the tissue with a blocking agent can leave non-specific sites available to bind to the radioligand.

  • Suboptimal Incubation Conditions: Incorrect buffer composition (pH, ionic strength), temperature, or incubation time can promote non-specific interactions.

  • Insufficient Washing: Inadequate washing steps after incubation may not effectively remove unbound or loosely bound radioligand.

  • Radioligand Quality: Degradation or impurities in the radiolabeled this compound can increase non-specific binding.

  • Tissue Preparation: Poor tissue quality or improper handling can expose surfaces that contribute to non-specific signal.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a structured approach to troubleshooting and resolving common issues related to high non-specific binding in this compound autoradiography.

Problem Potential Cause Recommended Solution
High background across the entire tissue section Inadequate pre-incubation or blocking.Implement or optimize a pre-incubation step with a suitable buffer to wash away endogenous ligands and rehydrate the tissue. Consider adding a blocking agent like bovine serum albumin (BSA) to the pre-incubation buffer to block non-specific binding sites.
Suboptimal incubation buffer.Ensure the incubation buffer has the appropriate pH and ionic strength for D2/D3 receptor binding. Typically, a Tris-based buffer is used.
Insufficient washing.Increase the number and/or duration of wash steps in ice-cold buffer after the incubation. A final brief rinse in cold deionized water can help remove buffer salts.
Edge artifacts or high binding at the tissue edges Drying of tissue sections during incubation.Ensure tissue sections remain hydrated throughout the incubation step. Using a humidified chamber can help prevent drying.
Radioligand concentrating at the edges upon drying.Ensure complete and rapid removal of the incubation solution before starting the wash steps.
Patchy or localized areas of high non-specific binding Presence of endogenous substances (e.g., lipids).A pre-incubation wash can help remove some endogenous interfering substances.[2]
Tissue folding or damage.Ensure tissue sections are properly mounted on the slides and are free of folds or tears.
High signal in the "non-specific" control slides Insufficient concentration of the competing ligand.Ensure the concentration of the unlabeled competitor (e.g., Haloperidol) is high enough to saturate all specific D2/D3 receptor sites. A concentration 100- to 1000-fold higher than the Kd of this compound is generally recommended.
The competing ligand is not effective.Verify the purity and activity of the unlabeled competitor.

Experimental Protocols

Below are detailed methodologies for key steps in a typical this compound autoradiography experiment, designed to minimize non-specific binding.

Tissue Preparation and Pre-incubation
  • Brain tissue is rapidly frozen and sectioned on a cryostat (e.g., 20 µm thickness).

  • Sections are thaw-mounted onto gelatin-coated or charged microscope slides.

  • Slides are air-dried and can be stored at -80°C until use.

  • Before the main incubation, slides are brought to room temperature.

  • A pre-incubation step is performed by immersing the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a set duration (e.g., 15-30 minutes) to wash away endogenous dopamine and other interfering substances.[2]

Incubation
  • Slides are incubated with [³H]this compound or [¹¹C]this compound in a suitable incubation buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • The concentration of radiolabeled this compound should be optimized for the specific experiment, typically around the Kd value for the D2 receptor.

  • For determining non-specific binding, a parallel set of slides is incubated in the same solution containing a saturating concentration of a D2 antagonist, such as 10 µM Haloperidol.

  • Incubation is typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

Washing and Drying
  • Following incubation, the slides are rapidly washed in ice-cold wash buffer to remove unbound radioligand.

  • Multiple short washes are generally more effective than one long wash. A typical protocol might involve 2-3 washes of 2-5 minutes each in ice-cold buffer.

  • A final quick rinse in ice-cold deionized water helps to remove buffer salts that can interfere with signal detection.

  • Slides are then dried rapidly under a stream of cool, dry air or in a desiccator. Incomplete drying can lead to diffusion of the radioligand and blurred images.

Data Presentation

Table 1: Factors Influencing Specific vs. Non-Specific Binding in this compound Autoradiography
Parameter Condition Effect on Specific Binding Effect on Non-Specific Binding Recommendation
Pre-incubation 15-30 min wash in bufferMay slightly decrease if endogenous ligands are presentSignificantly decreasesRecommended to remove endogenous interference.[2]
Blocking Agent 0.1-1% BSA in pre-incubation/incubation bufferMinimal effectCan significantly decreaseConsider for tissues with known high non-specific binding.
Incubation Time Too shortIncomplete saturation of specific sitesLowerOptimize for equilibrium to be reached.
Too longNo significant increase after equilibriumMay increaseAvoid excessively long incubation times.
Washing Protocol Short, multiple washes in cold bufferPreserves specific signalEffectively removes unbound ligandRecommended over a single long wash.
Omission of final water rinseNo direct effectMay leave salt crystals, causing artifactsA quick rinse is advisable.
Competitor Conc. 100-1000x Kd of this compoundCompletely blocksDefines the level of non-specific bindingEssential for accurate determination of specific binding.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Autoradiography

Raclopride_Workflow cluster_prep Tissue Preparation cluster_binding Binding Procedure cluster_analysis Data Acquisition & Analysis Tissue_Sectioning 1. Tissue Sectioning (Cryostat) Thaw_Mounting 2. Thaw-Mounting on Slides Tissue_Sectioning->Thaw_Mounting Pre_incubation 3. Pre-incubation (Wash) Thaw_Mounting->Pre_incubation Total_Binding 4a. Incubation ([³H]this compound) Pre_incubation->Total_Binding NSB 4b. Incubation ([³H]this compound + Competitor) Pre_incubation->NSB Washing 5. Washing (Cold Buffer) Total_Binding->Washing NSB->Washing Drying 6. Drying Washing->Drying Exposure 7. Exposure to Film or Phosphor Screen Drying->Exposure Imaging 8. Image Acquisition Exposure->Imaging Quantification 9. Quantification of Signal Imaging->Quantification Analysis 10. Specific Binding Calculation (Total - Non-specific) Quantification->Analysis

Caption: A standard experimental workflow for this compound autoradiography.

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_Logic Start High Non-Specific Binding Detected Check_NSB_Slides Are non-specific binding control slides also high? Start->Check_NSB_Slides Check_Competitor Increase competitor concentration or check purity Check_NSB_Slides->Check_Competitor Yes Check_Washing Is background high on 'Total Binding' slides? Check_NSB_Slides->Check_Washing No Reassess Re-run experiment and assess non-specific binding Check_Competitor->Reassess Check_Protocol Review entire protocol for systemic issues Check_Protocol->Reassess Optimize_Washing Increase wash duration/ number of washes Check_Washing->Optimize_Washing Yes Check_Blocking Is pre-incubation/ blocking step adequate? Check_Washing->Check_Blocking No, localized or patchy Optimize_Washing->Reassess Check_Blocking->Check_Protocol Yes Optimize_Blocking Optimize pre-incubation and/or add blocking agent Check_Blocking->Optimize_Blocking No Optimize_Blocking->Reassess

Caption: A decision tree for troubleshooting high non-specific binding.

References

Technical Support Center: Quantifying Extrastriatal [¹¹C]Raclopride Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of extrastriatal [¹¹C]Raclopride binding in Positron Emission Tomography (PET) studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying extrastriatal [¹¹C]this compound binding?

A1: The primary challenges stem from the significantly lower density of dopamine D2/3 receptors in extrastriatal regions compared to the striatum. This leads to a low signal-to-noise ratio, making reliable and valid quantification difficult.[1][2][3] Key challenges include:

  • Low specific binding: The low receptor density results in a weak signal from [¹¹C]this compound, which can be difficult to distinguish from non-specific binding and noise.[1][4]

  • Partial Volume Effects (PVE): The limited spatial resolution of PET scanners can lead to an underestimation of the true radiotracer concentration in small extrastriatal structures due to signal spill-over from adjacent tissues.

  • Head Motion: Patient head movement during the relatively long PET scans can introduce significant artifacts and variability in the data, particularly for small regions of interest.

  • Questionable Validity and Reliability: While some studies report moderate to good test-retest reliability, others suggest that [¹¹C]this compound may not be a suitable tool for accurately measuring D2/3 receptors in extrastriatal areas.

  • Endogenous Dopamine Competition: [¹¹C]this compound binding is sensitive to fluctuations in endogenous dopamine levels, which can introduce variability in measurements, especially during tasks or in certain pathological conditions.

Q2: Is [¹¹C]this compound a suitable tracer for extrastriatal D2/3 receptor quantification?

A2: The suitability of [¹¹C]this compound for extrastriatal regions is a topic of ongoing debate in the scientific community. While it is a well-established tracer for the striatum, its application in extrastriatal areas is cautioned. Some studies have shown moderate reproducibility, suggesting it might be useful in certain contexts. However, other research indicates poor convergent validity when compared to high-affinity extrastriatal tracers like [¹¹C]FLB 457. Researchers should carefully consider the limitations and may want to explore alternative radioligands specifically designed for low-density receptor regions.

Q3: What is the typical range of Binding Potential (BPND) values for [¹¹C]this compound in extrastriatal regions?

A3: Extrastriatal BPND values for [¹¹C]this compound are substantially lower than in the striatum. The table below summarizes typical values from the literature.

Brain RegionMean BPND (± SD)Reference
Thalamus0.70 (± 0.06)
Dorsolateral Prefrontal Cortex0.38 (± 0.07)
Superior Frontal Gyrus0.30 (± 0.06)
Temporal Cortex~18% occupancy with quetiapine

Q4: How does test-retest reliability of extrastriatal [¹¹C]this compound binding compare to striatal binding?

A4: The test-retest reliability of [¹¹C]this compound binding is significantly better in the striatum than in extrastriatal regions.

Brain RegionAbsolute Variability (%)Intraclass Correlation Coefficient (ICC)Reference
Striatum
Caudate Nucleus4.50.82
Putamen3.90.83
Ventral Striatum3.90.82
Extrastriatal
Thalamus3.7 - 170.92
Cortical Areas6.1 - 59-

Troubleshooting Guides

Issue 1: High variability and poor reproducibility in extrastriatal BPND values.

This is a common issue due to the low signal-to-noise ratio in these regions.

Troubleshooting Steps:

  • Motion Correction:

    • Problem: Even subtle head motion can significantly impact the quantification in small extrastriatal regions.

    • Solution: Implement a robust motion correction protocol. Frame-by-frame realignment of the dynamic PET data is a standard and effective approach. Consider using a head fixation system during the scan.

  • Partial Volume Correction (PVC):

    • Problem: PVE can lead to underestimation of BPND, especially in atrophic brains or small nuclei.

    • Solution: Apply a validated PVC method. Methods based on anatomical information from co-registered MRI scans are commonly used. Be aware that PVC can also amplify noise, so the choice of method should be carefully considered.

  • Region of Interest (ROI) Definition:

    • Problem: Inaccurate or inconsistent ROI delineation can introduce significant variability.

    • Solution: Use a standardized and reliable method for ROI definition, preferably based on individual subject's anatomical MRI. Automated segmentation methods can improve consistency.

  • Kinetic Modeling:

    • Problem: The choice of kinetic model and reference region can affect the results.

    • Solution: The Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region is a widely used and validated method for [¹¹C]this compound. Ensure the model assumptions are met and that the fitting procedure is robust.

Workflow for Improving Data Reproducibility

G cluster_0 Data Acquisition & Pre-processing cluster_1 Data Analysis cluster_2 Quality Control start Dynamic PET Scan Acquisition mc Frame-by-Frame Motion Correction start->mc pvc Partial Volume Correction (optional but recommended) mc->pvc coreg Co-registration of PET to Anatomical MRI pvc->coreg roi Anatomically-defined Region of Interest (ROI) Delineation coreg->roi srtm Kinetic Modeling (e.g., SRTM with Cerebellum Reference) roi->srtm bp Quantification of Binding Potential (BP_ND) srtm->bp qc Visual Inspection of Fits and Residuals bp->qc repro Assessment of Test-Retest Reliability qc->repro

Caption: Workflow for enhancing reproducibility in extrastriatal [¹¹C]this compound PET studies.

Issue 2: Concern about the validity of the extrastriatal signal.

Given the low specific binding, it is crucial to ascertain that the measured signal truly reflects D2/3 receptor availability.

Troubleshooting/Validation Steps:

  • Pharmacological Challenge:

    • Concept: Administration of a D2/3 receptor antagonist (e.g., quetiapine) should lead to a reduction in [¹¹C]this compound binding.

    • Procedure: Perform baseline scans and scans after administration of a blocking agent. A significant decrease in BPND post-drug provides evidence for specific binding.

    • Caveat: The magnitude of this displacement may be small in extrastriatal regions.

  • Comparison with High-Affinity Tracers:

    • Concept: Compare [¹¹C]this compound binding with that of a tracer with higher affinity for extrastriatal D2/3 receptors, such as [¹¹C]FLB 457, in the same subjects.

    • Expected Outcome: While the absolute BPND values will differ, a significant positive correlation between the binding of the two tracers across individuals would support the validity of the [¹¹C]this compound signal.

    • Note: Studies have shown weak to moderate correlations, suggesting [¹¹C]this compound may not be a strong proxy for [¹¹C]FLB 457 in these regions.

Logical Relationship for Signal Validation

G cluster_0 Validation Approaches cluster_1 Outcomes Supporting Validity raclo_signal [11C]this compound Signal in Extrastriatal Region pharm_challenge Pharmacological Challenge (e.g., Quetiapine) raclo_signal->pharm_challenge tracer_comp Comparison with High-Affinity Tracer (e.g., [11C]FLB 457) raclo_signal->tracer_comp displacement Significant Displacement of [11C]this compound Binding pharm_challenge->displacement correlation Positive Correlation between Tracers tracer_comp->correlation

Caption: Approaches to validate the specificity of the extrastriatal [¹¹C]this compound signal.

Experimental Protocols

Protocol 1: Bolus-plus-Infusion Administration for Test-Retest Reliability

This protocol is designed to achieve and maintain a state of relative equilibrium of the radiotracer in the brain, which can be beneficial for test-retest studies.

Methodology:

  • Subject Preparation: Subjects should be comfortably positioned in the PET scanner to minimize motion. A head fixation system is recommended.

  • Radiotracer Administration:

    • An initial bolus of [¹¹C]this compound is administered intravenously.

    • This is immediately followed by a continuous infusion of [¹¹C]this compound for the duration of the scan.

    • The ratio of bolus to infusion rate (Kbol) should be optimized to reach equilibrium quickly.

  • PET Data Acquisition:

    • Dynamic PET data are acquired for a period sufficient to ensure equilibrium is reached and stable measurements can be obtained (e.g., 90 minutes).

  • Image Reconstruction and Correction:

    • Dynamic images are reconstructed with corrections for attenuation, scatter, and random coincidences.

    • Frame-by-frame motion correction is applied.

  • Data Analysis:

    • BPND is quantified using the Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region.

    • For test-retest analysis, the same subject undergoes an identical scan on a separate day.

Protocol 2: Dual-Bolus Injection for Measuring Changes in Dopamine Release

This protocol can be used to measure changes in [¹¹C]this compound binding in response to a stimulus within a single scanning session.

Methodology:

  • First Bolus (Baseline):

    • An initial bolus of [¹¹C]this compound is injected at the start of the scan.

    • PET data are acquired to establish a baseline BPND.

  • Stimulation Task:

    • The subject performs a cognitive or behavioral task designed to elicit dopamine release.

  • Second Bolus (Post-Stimulation):

    • A second bolus of [¹¹C]this compound is administered during the task.

    • PET data acquisition continues to measure BPND during the stimulated state.

  • Data Analysis:

    • An extended version of the SRTM is used to independently estimate BPND for the pre- and post-stimulation periods.

    • The change in BPND (ΔBPND) is calculated to reflect dopamine release.

Signaling Pathway: Competition at the D2/3 Receptor

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron DA Endogenous Dopamine Receptor D2/3 Receptor DA->Receptor Binds Raclo [11C]this compound Raclo->Receptor Competes for Binding

Caption: Competitive binding of endogenous dopamine and [¹¹C]this compound at the D2/3 receptor.

References

Impact of patient state on [11C]Raclopride binding potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the factors influencing [11C]Raclopride binding potential (BP_ND), troubleshooting common experimental issues, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound binding potential (BP_ND) and what does it measure?

A1: [11C]this compound is a radiolabeled antagonist for dopamine D2 and D3 receptors (D2/3R).[1] In Positron Emission Tomography (PET), it is used to quantify the availability of these receptors in the brain, particularly in the striatum. The binding potential (BP_ND) is a common outcome measure derived from PET data. It is proportional to the density of available receptors (B_avail) and inversely related to the radioligand's dissociation constant (K_d). Since [11C]this compound is a competitive antagonist, its binding is sensitive to the levels of endogenous (naturally occurring) dopamine in the synapse.[2][3] Therefore, changes in BP_ND are often interpreted as reflections of changes in synaptic dopamine concentration. A decrease in BP_ND suggests an increase in dopamine release, which competes with [11C]this compound for binding to D2/3 receptors.[4]

Q2: What are the primary factors that can influence [11C]this compound BP_ND results?

A2: The measured BP_ND can be influenced by a variety of factors related to the patient's state and the experimental setup. These can be broadly categorized as:

  • Physiological Factors: Endogenous dopamine levels are the most significant factor.[4] This can be affected by sleep status, circadian rhythms, and recent substance use (e.g., caffeine, nicotine).

  • Psychological Factors: The patient's cognitive and emotional state, such as stress, anxiety, or anticipation, can alter dopamine release and consequently affect BP_ND. Even performing cognitive tasks during the scan can lead to measurable changes.

  • Pharmacological Factors: Administration of drugs that affect the dopamine system, such as psychostimulants (e.g., amphetamine, methylphenidate) or dopamine receptor agonists/antagonists, will directly compete with or alter the environment for [11C]this compound binding.

  • Experimental Parameters: The specific activity of the injected [11C]this compound (i.e., the ratio of radioactive to non-radioactive this compound) is crucial. A high mass of non-radioactive ("cold") this compound can occupy receptors and reduce the measured BP_ND. The choice of injection protocol (e.g., bolus, bolus-plus-infusion, dual-bolus) and the mathematical model used for data analysis also impact the final BP_ND value.

  • Subject-Specific Traits: Factors such as age are known to influence D2/3R availability, with a general decline observed with increasing age.

Q3: How significantly can a patient's cognitive or psychological state alter the results?

A3: The patient's state can have a statistically significant impact. A study comparing a group of subjects certain they were receiving a "baseline" scan versus a group uncertain whether they would receive an IV alcohol infusion found that the "uncertain rest" group had significantly higher BP_ND in the putamen. This suggests that the anticipation or anxiety in the uncertain group may have lowered their baseline synaptic dopamine levels compared to the more relaxed "certain rest" group. These findings underscore the importance of standardizing instructions and the experimental environment to minimize variability caused by differing cognitive and emotional states.

Q4: Does the time of day or the patient's sleep status matter for a [11C]this compound scan?

A4: Yes, both can be important. Dopamine transmission is known to follow a diurnal rhythm. Studies have shown that rest-activity rhythms are associated with D1 and D2/3 receptor availability. For instance, physical inactivity has been linked to higher D2/3R availability in the nucleus accumbens. Furthermore, sleep deprivation has been demonstrated to significantly decrease the specific binding of [11C]this compound to D2/3 receptors in the striatum and thalamus, which may be linked to the cognitive deficits observed after sleep loss. To ensure consistency, it is advisable to schedule scans at a similar time of day and to screen for sleep disturbances.

Q5: What is the "mass effect" and how can it be controlled?

A5: The "mass effect" refers to the impact of the total amount (mass) of injected this compound, including both the radioactive [11C]this compound and any non-radioactive carrier this compound. If the total mass is too high (i.e., the specific activity is low), the non-radioactive this compound can occupy a significant fraction of the D2/3 receptors. This competition reduces the binding of the radioactive tracer, leading to an underestimation of the true BP_ND. To control for this, it is critical to:

  • Synthesize [11C]this compound with high specific activity.

  • Accurately measure and record the specific activity and injected mass for every scan.

  • Consider the injected mass as a covariate in statistical analyses, especially if it varies significantly between subjects or groups.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High inter-subject variability in baseline BP_ND 1. Differing cognitive/anxiety states among subjects. 2. Variation in age. 3. Inconsistent time of day for scans. 4. Significant differences in injected this compound mass.1. Provide standardized, neutral instructions to all participants. Acclimatize them to the PET scanner environment to reduce anxiety. 2. Record age as a covariate for statistical analysis or implement age-matching in study design. 3. Schedule scans within a consistent time window for all subjects. 4. Monitor specific activity and injected mass; use as a covariate if necessary.
Unexpectedly low baseline BP_ND 1. Patient is in a state of heightened stress or arousal, leading to increased endogenous dopamine release. 2. "Mass effect" due to low specific activity of the radiotracer. 3. Patient recently consumed substances that affect dopamine (e.g., caffeine, nicotine, methylphenidate).1. Ensure a calm and quiet environment. Allow for an adequate acclimatization period before the scan. 2. Verify the specific activity of the injected dose. Ensure it meets quality control standards. 3. Provide clear pre-scan instructions, including restrictions on food, drink, and medication for a specified period (e.g., 12-24 hours).
Failure to detect BP_ND change after stimulus 1. The cognitive or pharmacological stimulus was insufficient to elicit a robust dopamine release. 2. The experimental design (e.g., injection protocol, timing) lacks the sensitivity to detect small changes. 3. High measurement noise or inter-subject variability is masking the effect.1. Pilot the stimulus to confirm its efficacy. A 5-fold increase in dopamine is needed to induce a ~10% BP_ND decrease. 2. Consider using more sensitive protocols like the dual-bolus injection method, which can improve reproducibility. Optimize scan timing for pre- and post-stimulus measurements. 3. Increase sample size. Use analysis methods that reduce noise, such as cluster analysis for defining the reference region.
High test-retest variability in the same subject 1. Different psychological or physiological state of the subject between the two scans (e.g., habituation, anxiety, caffeine intake). 2. Inconsistent positioning in the scanner. 3. Variability in the data analysis pipeline (e.g., region of interest placement).1. Provide identical pre-scan instructions for both scans. Consider a "dummy" scan to acclimatize the subject to the procedure. 2. Use a head fixation device and co-register PET images to an anatomical MRI. 3. Use a standardized, automated method for placing regions of interest to ensure consistency.

Data Summary Tables

Table 1: Impact of Patient State and Stimuli on Striatal [11C]this compound BP_ND

Factor / ConditionBrain RegionObserved Effect on BP_NDReference
Cognitive State
"Uncertain Rest" vs. "Certain Rest"PutamenHigher BP_ND in "Uncertain" group
Physiological State
Sleep DeprivationCaudate & PutamenSignificant Decrease
Pharmacological Stimulus
MethylphenidateStriatumSignificant Decrease
Cognitive/Behavioral Task
Video Game PlayingVentral Striatum~12.3% Decrease
Montreal Card Sorting Task (Planning)Caudate Nucleus~10.2% Decrease
Montreal Card Sorting Task (Planning)Anterior Putamen~13.8% Decrease

Table 2: Comparison of [11C]this compound Injection Protocols

ProtocolDescriptionAdvantagesDisadvantagesReference
Single Bolus A single intravenous injection at the start of the scan.Simple to implement; widely used for baseline scans.Requires two separate scan days to measure change, which can introduce variability.
Bolus + Constant Infusion An initial bolus followed by a continuous infusion to maintain tracer concentration at a steady state.Allows for measurement of baseline and stimulus effects in a single session.Can be technically challenging to achieve a true steady state; sensitive to patient motion.
Dual-Bolus Injection Two separate bolus injections within a single, longer PET scan session.High reproducibility; allows for baseline and stimulus BP measurement in one session; potentially more stable than infusion.Requires more complex modeling (e.g., extended simplified reference tissue model).

Experimental Protocols & Methodologies

Generic Protocol for a [11C]this compound PET Scan

This protocol represents a generalized workflow. Specific parameters such as injection volume, scan duration, and frame timing should be optimized based on the scanner, research question, and chosen modeling approach.

  • Patient Preparation:

    • Subjects should fast for at least 4-6 hours prior to the scan.

    • Abstain from caffeine, alcohol, and nicotine for at least 12 hours.

    • A urine drug screen is recommended to exclude recent substance use.

    • An intravenous catheter is placed in an antecubital vein for radiotracer injection.

    • The patient is positioned comfortably in the PET scanner with a head-holding device to minimize motion.

  • Transmission Scan:

    • A 5-10 minute transmission scan using a 137-Cs or 68-Ge source is acquired before the emission scan for attenuation correction of the PET data.

  • Radiotracer Administration & Emission Scan:

    • Method A: Single Bolus: An intravenous bolus of [11C]this compound (e.g., ~222-533 MBq) is administered over ~30-60 seconds. Dynamic 3D emission scanning commences at the time of injection and continues for 60-90 minutes.

    • Method B: Dual-Bolus: A first bolus (e.g., ~218 MBq) is administered at scan start. A second bolus (e.g., ~195 MBq) is administered at a specified time point (e.g., 45 minutes) during the same scan. The total scan duration is typically 90 minutes. A cognitive or pharmacological stimulus may be introduced before the second injection.

  • Data Acquisition & Reconstruction:

    • Data are acquired in 3D mode.

    • Dynamic frames are reconstructed using appropriate algorithms (e.g., filtered backprojection) with corrections for attenuation, scatter, and random coincidences.

  • Data Analysis:

    • PET images are co-registered to the subject's anatomical MRI.

    • Time-activity curves (TACs) are generated for regions of interest (ROIs), typically including the caudate, putamen, and ventral striatum.

    • The cerebellum is commonly used as a reference region as it is considered to have a negligible density of D2/3 receptors.

    • The binding potential (BP_ND) is calculated using a kinetic model, most commonly the Simplified Reference Tissue Model (SRTM).

Visualizations: Diagrams and Workflows

G cluster_0 Synaptic Cleft DA Endogenous Dopamine Receptor Postsynaptic D2/D3 Receptor DA->Receptor Binds RAC [11C]this compound RAC->Receptor Competes & Binds caption Fig 1. Competitive binding at the D2/D3 receptor.

Fig 1. Competitive binding at the D2/D3 receptor.

G prep 1. Subject Preparation (Fasting, IV line, Positioning) trans 2. Transmission Scan (Attenuation Correction) prep->trans inject 3. [11C]this compound Injection (e.g., Bolus or Dual-Bolus) trans->inject stim Stimulus (Optional) (Pharmacological or Cognitive Task) inject->stim scan 4. Dynamic PET Emission Scan (60-90 min) inject->scan stim->scan recon 5. Image Reconstruction & Co-registration to MRI scan->recon analysis 6. Kinetic Modeling (SRTM with Cerebellum Reference) recon->analysis output 7. Outcome Measures (BP_ND Maps & Values) analysis->output caption Fig 2. Standard workflow for a [11C]this compound PET experiment.

Fig 2. Standard workflow for a [11C]this compound PET experiment.

G cluster_0 Patient State (Inputs) psych Psychological (Anxiety, Cognition, Anticipation) dopamine Change in Synaptic Dopamine Concentration psych->dopamine physio Physiological (Sleep, Circadian Rhythm, Age) physio->dopamine pharma Pharmacological (Stimulants, Medications) pharma->dopamine binding Competition at D2/D3 Receptor dopamine->binding bp_nd Measured [11C]this compound BP_ND binding->bp_nd caption Fig 3. Factors influencing measured [11C]this compound BP_ND.

Fig 3. Factors influencing measured [11C]this compound BP_ND.

References

Technical Support Center: Enhancing the Stability of Raclopride Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to ensure the stability and reliability of Raclopride solutions in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2][3] It is recommended to use fresh, anhydrous DMSO as moisture can decrease the solubility of this compound.[3] For example, a 10 mM stock solution can be prepared by dissolving 3.47 mg of this compound (MW: 347.24 g/mol ) in 1 mL of DMSO.[2]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO are stable for extended periods when stored at low temperatures. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Storage TemperatureShelf Life
-20°CUp to 1 year
-80°CUp to 2 years

Q3: My this compound solution precipitated after I diluted my DMSO stock in an aqueous buffer. What should I do?

A3: Precipitation is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer. This is a physical instability, not necessarily chemical degradation. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The final concentration of this compound in your assay may be too high for its solubility in the aqueous buffer. Try lowering the concentration.

  • Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

  • Use Sonication or Gentle Warming: Sonication or gentle warming (e.g., to 37°C) can help redissolve small amounts of precipitate. However, be cautious with warming as it can accelerate chemical degradation.

  • Prepare Freshly: It is highly recommended to prepare the final working solution immediately before use.

Q4: Is this compound sensitive to light?

A4: Some sources recommend storing this compound in the dark, which suggests potential photosensitivity. To minimize the risk of photodegradation, it is best practice to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.

Q5: How does pH affect the stability of this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in working solution Poor solubility in aqueous buffer.Prepare fresh solutions, use sonication, or consider using a small amount of co-solvent if compatible with your assay.
Inconsistent assay results Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. Protect solutions from light and maintain a stable temperature.
Inaccurate concentration of stock solution.Ensure complete dissolution of this compound powder when making the stock solution. Use fresh, anhydrous DMSO.
Loss of activity over time Chemical degradation of this compound.Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for long-term storage.

Experimental Protocols

Protocol for Preparation of this compound Working Solution for Cell-Based Assays

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.

  • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

  • Serially dilute the stock solution in your assay buffer (e.g., cell culture medium) to the desired final concentrations. Perform dilutions immediately before adding to the cells.

  • Ensure the final concentration of DMSO in the assay is low (e.g., <0.5%) and is consistent across all wells, including vehicle controls.

Protocol for Assessing the Stability of this compound in an In Vitro Buffer

This protocol outlines a general procedure to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Solution: Prepare a solution of this compound in your buffer of interest at the concentration you will be using in your assay.

  • Time Points: Aliquot the solution into several amber vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 24 hours).

  • Storage Conditions: Store the vials under the conditions of your experiment (e.g., at 37°C in a cell culture incubator). Protect from light.

  • HPLC Analysis: At each time point, remove a vial and analyze the sample by a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Analysis: Quantify the peak area of the this compound peak at each time point. Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

Visualizations

cluster_prep Solution Preparation cluster_storage Storage cluster_assay Assay Preparation Raclopride_Powder This compound Powder Stock_Solution 10 mM Stock Solution Raclopride_Powder->Stock_Solution Dissolve Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Stock_Solution Aliquoting Aliquot into single-use vials Stock_Solution->Aliquoting Storage_Temp Store at -20°C or -80°C Aliquoting->Storage_Temp Thaw_Aliquot Thaw one aliquot Storage_Temp->Thaw_Aliquot Working_Solution Prepare Working Solution (Dilute Fresh) Thaw_Aliquot->Working_Solution Aqueous_Buffer Aqueous Buffer (e.g., Media) Aqueous_Buffer->Working_Solution In_Vitro_Assay Add to In Vitro Assay Working_Solution->In_Vitro_Assay

Caption: Workflow for this compound solution preparation and handling.

Start Inconsistent Assay Results? Check_Precipitation Is there visible precipitate in the working solution? Start->Check_Precipitation Yes_Precipitate Yes Check_Precipitation->Yes_Precipitate Yes No_Precipitate No Check_Precipitation->No_Precipitate No Troubleshoot_Precipitation Follow precipitation troubleshooting steps: - Lower final concentration - Use sonication/gentle warming - Prepare fresh Yes_Precipitate->Troubleshoot_Precipitation Consider_Degradation Consider chemical degradation No_Precipitate->Consider_Degradation Check_Solution_Prep Review solution preparation and storage: - Was the solution prepared fresh? - Was it protected from light? - Are stock solutions stored properly? Consider_Degradation->Check_Solution_Prep Perform_Stability_Test Perform a stability test in your specific buffer using HPLC Check_Solution_Prep->Perform_Stability_Test

Caption: Troubleshooting logic for inconsistent this compound assay results.

G This compound This compound hydrolysis Hydrolysis (catalyzed by acid/base) This compound->hydrolysis H2O, pH oxidation Oxidation This compound->oxidation O2 photodegradation Photodegradation This compound->photodegradation Light product1 Amide Bond Cleavage Products hydrolysis->product1 product2 Oxidized Phenolic Products oxidation->product2 product3 Photodegradation Products photodegradation->product3

Caption: Potential degradation pathways for this compound.

References

Best practices for handling and storage of radiolabeled Raclopride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storage, and use of radiolabeled Raclopride.

Frequently Asked Questions (FAQs)

Q1: What is radiolabeled this compound and what is it used for?

This compound is a selective antagonist for dopamine D2 and D3 receptors.[1][2] When labeled with a radioactive isotope, it becomes a powerful tool for in vitro and in vivo studies of the dopamine system. Radiolabeled this compound is widely used in positron emission tomography (PET) imaging to quantify D2/D3 receptor availability in the brain, which is crucial for research in neurology, psychiatry, and substance abuse.[3] It is also used in in vitro radioligand binding assays to determine the affinity of new drug candidates for the D2 receptor.

Q2: What are the common radiolabels for this compound and what are the differences?

The most common radioisotopes used to label this compound are Carbon-11 ([11C]) and Tritium ([3H]).

  • [11C]this compound: This is a positron emitter with a short half-life of approximately 20.4 minutes. It is the preferred radioligand for in vivo PET imaging studies in humans and animals due to its short half-life, which allows for repeated scans in the same subject on the same day and results in a lower radiation dose to the subject.[3]

  • [3H]this compound: This is a beta emitter with a much longer half-life of 12.3 years. Its long half-life makes it unsuitable for in vivo imaging but ideal for in vitro applications such as radioligand binding assays and autoradiography.[4]

Q3: What are the general safety precautions for handling radiolabeled this compound?

Working with any radiolabeled compound requires strict adherence to safety protocols to minimize radiation exposure. Key safety practices include:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves when handling radiolabeled this compound.

  • Designated Work Area: Conduct all work with radioactive materials in a designated and properly shielded area.

  • Contamination Monitoring: Regularly monitor your work area and yourself for radioactive contamination using appropriate survey meters.

  • No Mouth Pipetting: Never pipette radioactive solutions by mouth.

  • Waste Disposal: Dispose of all radioactive waste in properly labeled containers according to your institution's radiation safety guidelines.

Q4: How should I store radiolabeled this compound?

Proper storage is critical to maintain the integrity and stability of radiolabeled this compound.

  • [11C]this compound: Due to its very short half-life, [11C]this compound is synthesized on-site immediately before use and is not stored.

  • [3H]this compound and non-radiolabeled this compound: These should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. For long-term storage, -80°C is recommended. It is often supplied in an ethanol solution and should be protected from light.

Q5: What is the stability of radiolabeled this compound?

The stability of this compound depends on the formulation and storage conditions.

  • [11C]this compound: The primary limitation is its radioactive decay, with a half-life of 20.4 minutes. Chemical decomposition can also occur, and it is produced for immediate use.

  • [3H]this compound: The rate of decomposition is initially about 5% over four weeks when stored at -20°C in ethanol.

  • Non-radiolabeled this compound: When stored as a solid at -20°C, it can be stable for at least four years. Stock solutions stored at -80°C are stable for up to 2 years, and for 1 year at -20°C.

Troubleshooting Guides

Radiosynthesis of [11C]this compound

Q1: My radiochemical yield for [11C]this compound is lower than expected. What are the possible causes and solutions?

Low radiochemical yield can be due to several factors. Here are some common issues and how to troubleshoot them:

  • Inefficient Trapping of [11C]Methyl Iodide or [11C]Methyl Triflate: Ensure that the trapping of the methylating agent in the reaction vessel is efficient. Optimize the gas flow rate and the temperature of the reaction vessel.

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical. For the O-methylation of the desmethyl-raclopride precursor, ensure the temperature is optimized. Some methods suggest that the reaction can proceed efficiently at room temperature using the loop method with certain solvents.

  • Precursor Quality and Concentration: The purity of the desmethyl-raclopride precursor is crucial. Impurities can interfere with the reaction. The amount of precursor used can also affect the yield; while some methods use 2-3 mg, others have been optimized for smaller amounts (0.3-0.5 mg).

  • Choice of Solvent and Base: The choice of solvent and base (if used) can significantly impact the yield. While traditional methods use bases like NaH, base-free methods have also been developed. Cyclohexanone has been reported as an optimal solvent in some base-free synthesis methods.

  • HPLC Purification Issues: Inefficient separation of [11C]this compound from byproducts and the unreacted precursor during HPLC purification can lead to lower apparent yields. Ensure your HPLC system is optimized for this separation.

Q2: The specific activity of my [11C]this compound is too low. How can I improve it?

Low specific activity means there is a significant amount of non-radiolabeled ("cold") this compound in your final product. This can be problematic for receptor binding studies.

  • Contamination with "cold" Carbon: The primary source of low specific activity is contamination with stable carbon (12C) in your target gas or transfer lines. Ensure all gases and reagents are of high purity and that the system is free of leaks.

  • Precursor as a Source of Carrier: The precursor itself can be a source of "cold" this compound if it is not pure. Ensure the purity of your desmethyl-raclopride precursor.

  • Optimize Synthesis Time: Minimize the synthesis time to reduce the decay of 11C and increase the specific activity. Automated synthesis systems can help achieve reproducible and shorter synthesis times.

  • Efficient HPLC Purification: A well-optimized HPLC purification is essential to separate [11C]this compound from the non-radiolabeled precursor.

Radioligand Binding Assays

Q1: I am observing high non-specific binding in my this compound binding assay. What can I do to reduce it?

High non-specific binding (NSB) can mask the specific binding signal and lead to inaccurate results.

  • Reduce Radioligand Concentration: Using a lower concentration of [3H]this compound, ideally at or below its dissociation constant (Kd), can reduce NSB.

  • Optimize Protein Concentration: Reduce the amount of membrane protein in your assay. Titrate the membrane concentration to find the optimal balance between specific binding signal and NSB.

  • Pre-soak Filters: If using a filtration assay, pre-soaking the glass fiber filters with a blocking agent like 0.3-0.5% polyethylenimine (PEI) can reduce the binding of the positively charged radioligand to the negatively charged filters.

  • Modify Assay Buffer: Including bovine serum albumin (BSA) in the assay buffer can help to block non-specific binding sites on the assay tubes and filters. Increasing the ionic strength of the buffer with salts like NaCl can also reduce electrostatic interactions.

  • Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.

Q2: My specific binding signal is too low. What are the potential reasons and how can I fix it?

A low specific binding signal can make it difficult to obtain reliable data.

  • Low Receptor Density: The tissue or cell preparation may have a low density of D2 receptors. You can try using a different tissue source or a cell line that overexpresses the D2 receptor.

  • Degraded Receptor or Radioligand: Ensure that your membrane preparations have been stored properly at -80°C and that the [3H]this compound has not exceeded its recommended storage time.

  • Suboptimal Assay Conditions: Ensure the incubation time is sufficient to reach equilibrium. This should be determined experimentally. The pH and ionic composition of the assay buffer should also be optimized.

  • Insufficient Radioligand Concentration: While high concentrations can increase NSB, a concentration that is too low may not be detectable. Ensure you are using a concentration that is appropriate for the Kd of this compound and the specific activity of your radioligand.

  • Low Specific Activity of Radioligand: If the specific activity of your [3H]this compound is low, the signal from the bound radioligand may be weak. Use a radioligand with a high specific activity.

In Vivo PET Imaging with [11C]this compound

Q1: The PET signal in my region of interest is weak or noisy. What could be the issue?

A poor signal in your PET scan can compromise the quantitative accuracy of your study.

  • Low Injected Dose or Specific Activity: Ensure that a sufficient dose of [11C]this compound is injected and that the specific activity is high enough to avoid significant receptor occupancy by the "cold" compound.

  • Patient/Animal Motion: Subject motion during the scan is a major source of image blurring and can lead to a reduced and noisy signal. Ensure the subject is properly immobilized.

  • Incorrect Image Reconstruction Parameters: The choice of reconstruction algorithm and corrections (e.g., for attenuation and scatter) can significantly impact image quality.

  • Technical Problems with the PET Scanner or Injection: Issues such as a clogged injection line or a problem with the PET scanner detectors can lead to a poor quality scan.

Q2: I am seeing high variability in my PET scan results between subjects or sessions. What are the potential sources of this variability?

High variability can make it difficult to detect statistically significant effects.

  • Physiological Variability: The binding of [11C]this compound is sensitive to the levels of endogenous dopamine. Factors that can alter dopamine levels, such as stress, caffeine intake, or time of day, should be controlled as much as possible.

  • Variability in Specific Activity: Fluctuations in the specific activity of the injected [11C]this compound between scans can introduce variability in the binding potential measurements.

  • Differences in Data Analysis: Ensure that the same data analysis methodology, including the choice of reference region and kinetic model (e.g., simplified reference tissue model), is used consistently across all scans.

  • Test-Retest Reliability: While [11C]this compound has good test-retest reliability, there is still some inherent variability. Studies have shown this to be in the range of 4-8% in the striatum.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay Protocol

This protocol is a general guideline for a competitive radioligand binding assay using [3H]this compound to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Homogenized tissue or cells expressing the dopamine D2 receptor.

  • Radioligand: [3H]this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D2 antagonist like Haloperidol.

  • Test Compound: The compound for which you want to determine the binding affinity.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Methodology:

  • Assay Setup: In a 96-well plate, add the assay buffer, membrane preparation, [3H]this compound (at a concentration close to its Kd), and varying concentrations of the test compound.

    • Total Binding Wells: Contain membrane, [3H]this compound, and assay buffer.

    • Non-specific Binding Wells: Contain membrane, [3H]this compound, and the non-specific binding control (e.g., Haloperidol).

    • Test Compound Wells: Contain membrane, [3H]this compound, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging Protocol with [11C]this compound (Summary)

This is a summary of a typical protocol for a human PET study with [11C]this compound.

  • Subject Preparation: Subjects are typically asked to abstain from caffeine and alcohol before the scan. An intravenous line is inserted for the injection of the radiotracer.

  • Radiotracer Administration: A bolus injection of [11C]this compound is administered intravenously. The injected dose is typically in the range of 185-370 MBq.

  • PET Scan Acquisition: Dynamic PET data is acquired for 60-90 minutes immediately following the injection.

  • Data Analysis:

    • Time-activity curves are generated for various brain regions of interest, including the striatum (target region) and the cerebellum (reference region, as it has a very low density of D2 receptors).

    • The binding potential (BPND), which is proportional to the density of available D2 receptors, is calculated using a kinetic model, most commonly the simplified reference tissue model (SRTM).

Data Presentation

Storage and Stability of this compound Formulations
CompoundFormulationStorage TemperatureStabilityReference
[3H]this compound Ethanol Solution-20°CInitial decomposition of ~5% over 4 weeks
This compound Solid-20°C≥ 4 years
This compound Stock Solution-20°C1 year
This compound Stock Solution-80°C2 years
This compound-d5 HCl Stock Solution-20°C1 month
This compound-d5 HCl Stock Solution-80°C6 months

Visualizations

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gαi/o D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets leading to

Caption: Dopamine D2 receptor signaling pathway.

G cluster_0 Radiosynthesis Module Cyclotron Cyclotron ([11C]CO2 or [11C]CH4) MethylatingAgent Conversion to [11C]CH3I or [11C]CH3OTf Cyclotron->MethylatingAgent ReactionVessel Reaction with Desmethyl-Raclopride Precursor MethylatingAgent->ReactionVessel HPLC HPLC Purification ReactionVessel->HPLC Formulation Formulation in Saline for Injection HPLC->Formulation QC Quality Control (Purity, Specific Activity) Formulation->QC FinalProduct Final [11C]this compound Product QC->FinalProduct

Caption: Automated synthesis workflow for [11C]this compound.

G Start Start: Prepare Reagents Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Start->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Rapidly Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze

Caption: General workflow for a radioligand binding assay.

References

Validation & Comparative

A Tale of Two Tracers: [¹¹C]Raclopride vs. [¹⁸F]Fallypride for Dopamine D2/D3 Receptor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

The in-vivo quantification of dopamine D2/D3 receptors using Positron Emission Tomography (PET) is a cornerstone of neuropharmacological research, providing critical insights into neuropsychiatric disorders and the mechanism of action for novel therapeutics. Among the arsenal of available radiotracers, [¹¹C]raclopride and [¹⁸F]fallypride have emerged as two of the most widely used antagonists. However, their distinct properties make them suitable for different research questions. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their studies.

Core Differences and Key Characteristics

[¹¹C]this compound, a substituted benzamide, is considered the classic radioligand for D2/D3 receptor imaging. Its lower affinity for these receptors makes it highly sensitive to competition with endogenous dopamine. This property is a distinct advantage for studies aiming to measure changes in synaptic dopamine levels following pharmacological or behavioral challenges.[1]

In contrast, [¹⁸F]fallypride boasts a significantly higher affinity for D2/D3 receptors.[2] This high affinity allows for the reliable quantification of receptors in low-density extrastriatal regions, such as the cortex and thalamus, which is a major limitation of [¹¹C]this compound.[3][4] However, its strong binding makes it less sensitive to displacement by endogenous dopamine compared to [¹¹C]this compound.[2] The choice between these two tracers, therefore, represents a trade-off between sensitivity to endogenous dopamine fluctuations and the ability to image low-density receptor populations.

The key differences are summarized below:

  • Affinity: [¹⁸F]fallypride has a higher affinity for D2/D3 receptors than [¹¹C]this compound.

  • Sensitivity to Endogenous Dopamine: [¹¹C]this compound is more readily displaced by endogenous dopamine, making it ideal for studying dopamine release.

  • Imaging Regions: Due to its high affinity, [¹⁸F]fallypride can effectively image both high-density striatal and low-density extrastriatal regions. [¹¹C]this compound is primarily suitable for imaging the striatum.

  • Radiolabel: [¹¹C]this compound is labeled with carbon-11 (t½ ≈ 20.4 minutes), necessitating an on-site cyclotron and rapid synthesis. [¹⁸F]fallypride is labeled with fluorine-18 (t½ ≈ 109.8 minutes), allowing for off-site production and longer scanning protocols.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for [¹¹C]this compound and [¹⁸F]fallypride based on published experimental data.

Table 1: Binding Affinity (Kd) and Dissociation Constant (koff)

RadiotracerIn Vitro Kd (nM)In Vivo Apparent Kd (nM)Dissociation Rate (koff) (min⁻¹)Brain RegionReference
[¹¹C]this compound 1.0 - 2.51.6 - 12-Rat Striatum
[¹⁸F]Fallypride ~0.03 (at 22°C)0.17 - 0.220.021 - 0.029Baboon Striatum, Thalamus, Hippocampus
[¹⁸F]Fallypride 2.03 (at 37°C)0.390.021Rhesus Monkey Midbrain/Cortex

Note: In vivo Kd values can be influenced by factors such as endogenous dopamine levels and free fraction of the tracer in brain tissue.

Table 2: Test-Retest Reliability of Binding Potential (BPND)

RadiotracerBrain RegionAbsolute Variability (%)Intraclass Correlation Coefficient (ICC)Reference
[¹¹C]this compound Striatum3.9 - 4.50.82 - 0.90
[¹¹C]this compound Thalamus3.70.92
[¹¹C]this compound Cortical Regions6.1 - 13.10.67 - 0.79
[¹⁸F]Fallypride Striatum & Extrastriatal~10-

Experimental Methodologies

[¹¹C]this compound PET Imaging Protocol (for Dopamine Release)

A common application for [¹¹C]this compound is in studies measuring amphetamine-induced dopamine release.

  • Subject Preparation: Subjects typically fast for at least 4 hours before the scan.

  • Radiotracer Administration: A bolus injection of [¹¹C]this compound (e.g., 533 ± 104 MBq) is administered intravenously. For test-retest studies, multiple injections with varying specific activities may be used.

  • PET Scan Acquisition: Dynamic PET scanning commences immediately after injection and continues for approximately 60-90 minutes.

  • Data Analysis: Time-activity curves are generated for regions of interest (e.g., caudate, putamen) and a reference region devoid of D2/D3 receptors (typically the cerebellum). The binding potential relative to the non-displaceable concentration (BPND) is calculated using kinetic models such as the Simplified Reference Tissue Model (SRTM). A reduction in BPND after a stimulus (e.g., amphetamine administration) is interpreted as an increase in endogenous dopamine.

[¹⁸F]Fallypride PET Imaging Protocol (for Striatal and Extrastriatal Imaging)
  • Subject Preparation: Similar to [¹¹C]this compound studies, subjects are often required to fast.

  • Radiotracer Administration: A slow intravenous bolus injection of [¹⁸F]fallypride (e.g., ~179 ± 17 MBq or ~0.07 mCi/Kg) is administered.

  • PET Scan Acquisition: Due to the slower kinetics of [¹⁸F]fallypride, a longer dynamic scan of up to 3 hours is often necessary to achieve equilibrium, especially in high-binding regions like the striatum. Scans may be acquired in blocks.

  • Data Analysis: Arterial blood sampling to measure the parent radiotracer concentration in plasma is often performed for full kinetic modeling. Alternatively, reference tissue models using the cerebellum as the reference region are employed to calculate BPND. The Simplified Reference Tissue Model (SRTM) is a common choice.

Visualizing the Concepts

To better illustrate the underlying biology and experimental procedures, the following diagrams are provided.

dopamine_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle Storage Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine D2R Dopamine D2/D3 Receptor G_protein G-protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D2R Binding competitive_binding cluster_receptor Dopamine D2/D3 Receptor D2R Dopamine Endogenous Dopamine Dopamine->D2R Competes with This compound [¹¹C]this compound (Lower Affinity) This compound->D2R Binds (more easily displaced) Fallypride [¹⁸F]Fallypride (Higher Affinity) Fallypride->D2R Binds (less easily displaced) pet_workflow cluster_prep Preparation cluster_scan Data Acquisition cluster_analysis Data Analysis SubjectPrep Subject Preparation (e.g., Fasting) RadiotracerAdmin Radiotracer Injection ([¹¹C]this compound or [¹⁸F]Fallypride) SubjectPrep->RadiotracerAdmin PETScan Dynamic PET Scan (60-180 min) RadiotracerAdmin->PETScan Coregistration PET-MRI Coregistration PETScan->Coregistration BloodSampling Arterial Blood Sampling (Optional, for full kinetic model) KineticModeling Kinetic Modeling (e.g., SRTM) BloodSampling->KineticModeling MRIScan Anatomical MRI Scan (for coregistration) MRIScan->Coregistration ROI Region of Interest (ROI) Definition Coregistration->ROI ROI->KineticModeling BPND Calculation of Binding Potential (BPND) KineticModeling->BPND

References

A Comparative Guide to Raclopride and SCH23390 for In Vivo Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate radioligand is paramount for the successful execution and interpretation of in vivo receptor binding studies. This guide provides a detailed comparison of two widely used dopamine receptor radioligands: Raclopride and SCH23390, focusing on their application in positron emission tomography (PET) imaging.

This document outlines their respective binding profiles, experimental methodologies for in vivo studies, and the distinct signaling pathways they help to elucidate.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound and SCH23390, facilitating a direct comparison of their binding characteristics.

ParameterThis compoundSCH23390
Primary Target Dopamine D2-like ReceptorsDopamine D1-like Receptors
Selectivity High for D2 over D1 receptors.[1][2]High for D1 over D2 receptors.[2][3]
Binding Affinity (Kd) ~1 nM (in rat striatum for ³H-Raclopride)[4]~0.2-0.7 nM (in rat striatum for ³H-SCH23390)
Typical Radiolabel Carbon-11 ([11C])Carbon-11 ([11C])
Common Application In vivo imaging of D2 receptor availability and occupancy in the striatum.In vivo imaging of D1 receptor distribution and occupancy in the striatum and neocortex.
Non-specific Binding Generally low in vivo.Low, with nonspecific binding reported to be 5-15% of total binding in mice.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo receptor binding studies. Below are generalized protocols for PET imaging studies using [11C]this compound and [11C]SCH23390 in animal models.

[11C]this compound In Vivo PET Imaging Protocol

This protocol outlines a typical procedure for a dynamic PET scan in a rodent model to assess D2 receptor binding.

1. Animal Preparation:

  • A male Sprague-Dawley rat (or other suitable species) is anesthetized.

  • The animal is positioned on the scanner bed, and its head is immobilized to minimize motion artifacts.

2. Radiotracer Administration:

  • [11C]this compound is administered via a bolus injection through a tail vein catheter.

  • The injected dose and specific activity are carefully recorded for quantitative analysis.

3. PET Scan Acquisition:

  • A dynamic emission scan is initiated simultaneously with the radiotracer injection.

  • Data is acquired over a period of 60-90 minutes.

4. Data Analysis:

  • The acquired PET data is reconstructed into a series of time-resolved images.

  • Regions of interest (ROIs) are drawn on the images, typically including the striatum (high D2 receptor density) and the cerebellum (low D2 receptor density, used as a reference region).

  • Time-activity curves (TACs) are generated for each ROI.

  • Kinetic modeling (e.g., simplified reference tissue model) is applied to the TACs to estimate binding potential (BPND), which is proportional to the density of available receptors.

[11C]SCH23390 In Vivo PET Imaging Protocol

This protocol describes a typical procedure for a dynamic PET scan to evaluate D1 receptor binding.

1. Animal Preparation:

  • Similar to the this compound protocol, an appropriate animal model is anesthetized and positioned in the scanner.

2. Radiotracer Administration:

  • [11C]SCH23390 is administered as an intravenous bolus injection.

  • Precise measurement of the injected dose and specific activity is essential.

3. PET Scan Acquisition:

  • A dynamic emission scan is commenced at the time of injection and typically lasts for 60-90 minutes.

4. Data Analysis:

  • Image reconstruction and ROI definition are performed. For [11C]SCH23390, ROIs often include the striatum and cortical regions (which have notable D1 receptor density), with the cerebellum serving as a reference region.

  • TACs are generated for the defined ROIs.

  • Binding parameters, such as BPND, are estimated using appropriate kinetic models to quantify D1 receptor availability.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to these in vivo studies.

experimental_workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Positioning) Injection IV Bolus Injection ([11C]this compound or [11C]SCH23390) Animal_Prep->Injection Radiotracer_Prep Radiotracer Preparation Radiotracer_Prep->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis ROI Analysis (Striatum, Cortex, Cerebellum) Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling Outcome Outcome: Binding Potential (BPND) Kinetic_Modeling->Outcome

In Vivo PET Receptor Binding Workflow

D2_signaling_pathway This compound This compound D2R D2 Receptor This compound->D2R Antagonizes Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Modulates

D2 Receptor Signaling Pathway Blockade

D1_signaling_pathway SCH23390 SCH23390 D1R D1 Receptor SCH23390->D1R Antagonizes Gs Gs/olf Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Excitation of Cellular Response PKA->Cellular_Response Modulates

D1 Receptor Signaling Pathway Blockade

Conclusion

Both this compound and SCH23390 are invaluable tools for the in vivo investigation of the dopamine system. The choice between them is primarily dictated by the research question: this compound is the ligand of choice for studying D2 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease, while SCH23390 is essential for probing D1 receptors, which play a crucial role in cognition and reward pathways. A thorough understanding of their distinct properties and the appropriate experimental protocols is critical for obtaining reliable and meaningful results in the field of neuroscience and drug development.

References

Cross-Validation of In Vivo Raclopride PET with In Vitro Binding Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo Positron Emission Tomography (PET) imaging using [11C]raclopride and in vitro receptor binding assays for the quantification of dopamine D2-like receptors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex workflows and relationships. This information is intended to assist researchers in understanding the correlation between these two critical techniques in neuroscience and drug development.

Quantitative Data Comparison

The following tables summarize quantitative data from studies that have directly compared in vivo [11C]this compound PET imaging with in vitro binding assays. These data highlight the strong correlation between the two methods in determining dopamine D2 receptor density (Bmax) and affinity (Kd).

In Vivo ParameterStriatum (mean ± SD)Reference
B'max (nmol/L) 19.87 ± 6.45[1]
KdVr (nmol/L) 6.2 ± 3.3[1]

Table 1: In Vivo [11C]this compound PET Binding Parameters in Rat Striatum. B'max represents the in vivo maximal density of available receptors, and KdVr is the in vivo apparent equilibrium dissociation constant.

In Vitro ParameterStriatum (High Affinity)Striatum (Low Affinity)Cerebral Cortex (High Affinity)Cerebral Cortex (Low Affinity)Reference
Kd (nM) 0.005 ± 0.0022.2 ± 1.00.061 ± 0.0872.5 ± 3.2[2]
Bmax (fmol/mg tissue) 0.19 ± 0.0435.8 ± 16.40.2 ± 0.25.5 ± 4.8[2]

Table 2: In Vitro [11C]this compound Binding Parameters in Rat Brain Homogenates. This study demonstrates the ability of in vitro assays to distinguish between high and low-affinity binding sites.

A key study directly comparing the two techniques in the same animals found a high correlation between the in vivo and in vitro measurements of receptor density (r² = 0.90) and affinity (r² = 0.72) in the striatum[1]. This strong correlation validates the use of [11C]this compound PET as a reliable method for quantifying dopamine D2 receptor characteristics in living subjects.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summarized protocols for both in vivo [11C]this compound PET and in vitro dopamine D2 receptor binding assays.

In Vivo [11C]this compound PET Imaging Protocol (Rodent Model)

This protocol is based on a multi-injection approach to separately estimate dopamine D2-receptor density and affinity.

  • Animal Preparation:

    • Rats are anesthetized (e.g., with isoflurane).

    • Femoral artery and vein are catheterized for blood sampling and radiotracer injection.

    • An intracerebral beta+-sensitive probe can be used for highly sensitive quantification of radioligand activity.

  • Radiotracer Administration:

    • A multi-injection paradigm is employed, involving three separate injections of [11C]this compound with varying specific activities. This allows for the saturation of receptors and the determination of binding parameters.

    • Alternatively, a dual-bolus method can be used where two injections are administered during a single PET scan.

  • PET Scan Acquisition:

    • Emission data is acquired in three-dimensional mode for a specified duration (e.g., 90 minutes).

    • A transmission scan is performed prior to the emission scan for attenuation correction.

  • Arterial Blood Sampling:

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as the input function for kinetic modeling.

  • Data Analysis:

    • A three-compartment model with an arterial input function is used to quantify kinetic parameters in different brain regions (e.g., striatum, cerebellum).

    • The cerebellum is often used as a reference region as it is considered to have no specific [11C]this compound binding.

    • The outcome measures are typically the binding potential (BPND), which is proportional to Bmax/Kd, or separate estimates of B'max and KdVr.

In Vitro Dopamine D2 Receptor Binding Assay (Brain Homogenate)

This protocol describes a standard in vitro homogenate assay to determine the density and affinity of D2 receptors.

  • Tissue Preparation:

    • The brain region of interest (e.g., striatum) is dissected and homogenized in a suitable buffer (e.g., ice-cold Tris-HCl).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Binding Assay:

    • The membrane homogenate is incubated with increasing concentrations of radiolabeled this compound (e.g., [3H]this compound or high specific activity [11C]this compound).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., unlabeled this compound or haloperidol).

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Data Analysis:

    • The specific binding data is then analyzed using saturation binding analysis (e.g., Scatchard plot) to determine the maximal binding capacity (Bmax) and the equilibrium dissociation constant (Kd).

Visualizations

The following diagrams illustrate the experimental workflows and the underlying principles of the described techniques.

InVivoPETWorkflow cluster_prep Animal Preparation cluster_scan PET Imaging cluster_analysis Data Analysis anesthesia Anesthesia catheterization Vascular Catheterization anesthesia->catheterization injection [11C]this compound Injection (Multi-bolus) catheterization->injection pet_scan PET Data Acquisition injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling kinetic_modeling Kinetic Modeling (3-Compartment Model) pet_scan->kinetic_modeling blood_sampling->kinetic_modeling parameter_estimation Parameter Estimation (B'max, KdVr, BPND) kinetic_modeling->parameter_estimation

In Vivo [11C]this compound PET Experimental Workflow

InVitroBindingWorkflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis dissection Brain Region Dissection homogenization Homogenization & Centrifugation dissection->homogenization resuspension Membrane Resuspension homogenization->resuspension incubation Incubation with Radiolabeled this compound resuspension->incubation total_binding Total Binding incubation->total_binding nonspecific_binding Non-specific Binding (+ Competing Ligand) incubation->nonspecific_binding filtration Rapid Filtration total_binding->filtration nonspecific_binding->filtration scintillation Scintillation Counting filtration->scintillation analysis Saturation Binding Analysis (Bmax, Kd) scintillation->analysis

In Vitro Receptor Binding Assay Workflow

Conceptual Relationship between In Vivo and In Vitro Measurements

References

A Comparative Guide to Raclopride and Other Benzamide Derivatives for Dopamine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate benzamide derivative for dopamine D2/D3 receptor research is crucial for achieving specific and reliable results. This guide provides a comprehensive comparison of raclopride with other commonly used benzamide derivatives—amisulpride, sulpiride, and nemonapride—supported by experimental data and detailed protocols.

This guide will delve into the binding affinities, selectivity, and functional characteristics of these compounds, offering a clear, data-driven overview to inform your experimental design and compound selection.

Quantitative Comparison of Benzamide Derivatives

The following table summarizes the in vitro binding affinities (Ki) of this compound, amisulpride, sulpiride, and nemonapride for dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)D2/D3 Selectivity Ratio (Ki D3 / Ki D2)
This compound ~1.0 - 1.8~1.8 - 3.5~1 - 2
Amisulpride 2.83.2~1.14
Sulpiride ~10 - 20~10 - 30~1 - 1.5
Nemonapride 0.1Not specifiedD2-like selective

Note: Ki values can vary between studies based on experimental conditions such as radioligand used, tissue preparation, and assay buffer composition.

Key Insights from Comparative Data

This compound exhibits high and roughly equal affinity for both D2 and D3 receptors, making it a valuable tool for studying the combined effects of D2/D3 receptor blockade. Its radiolabeled form, [¹¹C]this compound, is widely used in positron emission tomography (PET) studies to investigate dopamine receptor occupancy in vivo.

Amisulpride also demonstrates high and nearly identical affinity for D2 and D3 receptors, similar to this compound[1]. This lack of selectivity makes it suitable for applications where simultaneous antagonism of both receptor subtypes is desired.

Sulpiride generally shows a slightly lower affinity for D2 and D3 receptors compared to this compound and amisulpride. It is also considered to have a high affinity for both D2 and D3 subtypes with minimal selectivity.

Nemonapride stands out for its exceptionally high affinity for D2-like receptors, with a reported Ki value of 0.1 nM[2]. While its specific affinity for D3 is not detailed in the readily available literature, it is considered a potent D2-like receptor antagonist.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize benzamide derivatives.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for dopamine D2 or D3 receptors.

Materials:

  • Cell membranes from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Raclopride or [³H]-Spiperone).

  • Test compounds (this compound, amisulpride, sulpiride, nemonapride).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM haloperidol or butaclamol).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase activity by D2-like receptor antagonists.

Objective: To determine the functional potency (IC50) of a test compound in antagonizing agonist-induced inhibition of cAMP production.

Materials:

  • Cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Dopamine (agonist).

  • Forskolin (adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Treat the cells with various concentrations of the test compound for a defined period.

  • Stimulation: Add a fixed concentration of dopamine (agonist) and forskolin to stimulate adenylyl cyclase and induce cAMP production. The D2 receptor activation by dopamine will inhibit this forskolin-induced cAMP increase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that causes a 50% reversal of the dopamine-induced inhibition of cAMP production.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Acts on This compound This compound (Antagonist) This compound->D2R Blocks cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D2 receptor canonical signaling pathway.

G Radioligand Binding Assay Workflow start Start incubation Incubate Membranes, Radioligand & Test Compound start->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 & Ki) counting->analysis end End analysis->end

Caption: A typical workflow for a radioligand binding assay.

G Logical Relationship of Benzamide Selectivity Benzamides Benzamide Derivatives This compound This compound Benzamides->this compound Amisulpride Amisulpride Benzamides->Amisulpride Sulpiride Sulpiride Benzamides->Sulpiride Nemonapride Nemonapride Benzamides->Nemonapride D2_High High D2 Affinity This compound->D2_High D3_High High D3 Affinity This compound->D3_High Non_Selective Low D2/D3 Selectivity This compound->Non_Selective Amisulpride->D2_High Amisulpride->D3_High Amisulpride->Non_Selective Sulpiride->D2_High Sulpiride->D3_High Sulpiride->Non_Selective D2_Very_High Very High D2 Affinity Nemonapride->D2_Very_High

Caption: Affinity and selectivity profiles of benzamide derivatives.

References

Illuminating D2 Receptor Occupancy: A Comparative Guide to In Vivo Validation with Raclopride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of dopamine D2 receptor occupancy is a cornerstone of antipsychotic drug development.[1][2] This guide provides an objective comparison of [11C]raclopride, a widely used PET tracer, with alternative methods and tracers for the in vivo validation of D2 receptor engagement. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in preclinical and clinical research.

[11C]this compound, a selective D2 dopamine receptor antagonist, has long been a gold standard for quantifying striatal D2 receptor availability using Positron Emission Tomography (PET).[3][4][5] Its moderate binding affinity makes it particularly suitable for studying the high-density D2 receptors in the striatum and its sensitivity to endogenous dopamine levels allows for the investigation of pharmacodynamic effects. However, the landscape of neuroreceptor imaging is evolving, with alternative tracers and methodologies offering distinct advantages for specific research questions.

Comparative Analysis of Methodologies

The validation of D2 receptor occupancy is not limited to radioligand imaging. A comparison of techniques reveals trade-offs in sensitivity, accessibility, and the nature of the data obtained.

A key alternative to radiolabeled tracer studies is the use of non-radiolabeled tracers quantified by liquid chromatography-mass spectrometry (LC-MS). Studies have directly compared the use of radiolabeled [11C]this compound with a non-radiolabeled this compound tracer to determine the D2 receptor occupancy of various antipsychotic drugs. The results demonstrate a remarkable concordance between the two methods, validating the LC-MS-based approach as a viable alternative that obviates the need for radiosynthesis.

Antipsychotic DrugED50 (mg/kg) - Unlabeled this compound (LC-MS)ED50 (mg/kg) - Radiolabeled this compound (Scintillation Spectroscopy)
Chlorpromazine5.12.7
Clozapine4140
Haloperidol0.20.3
Olanzapine2.12.2
Risperidone0.10.4
Spiperone0.50.4
Thioridazine9.29.5
Ziprasidone1.42.1
Table 1: Comparison of ED50 values for D2 receptor occupancy determined by unlabeled and radiolabeled this compound techniques. Data demonstrates a strong correlation between the two methods.

[11C]this compound vs. Alternative PET Tracers

While [11C]this compound is a workhorse for striatal D2 receptor imaging, other PET tracers offer advantages for specific applications, such as imaging extrastriatal regions or probing different receptor affinity states.

TracerPrimary TargetKey Characteristics
[11C]this compound Dopamine D2/D3 Receptors (Striatum)Moderate affinity, sensitive to endogenous dopamine competition, well-validated for occupancy studies.
[18F]fallypride Dopamine D2/D3 Receptors (Striatum & Extrastriatal)High affinity, suitable for imaging low-density extrastriatal D2 receptors.
[11C]FLB 457 Dopamine D2/D3 Receptors (Extrastriatal)Very high affinity, ideal for quantifying D2 receptors in cortical and limbic regions.
[11C]-(+)-PHNO Dopamine D2/D3 Receptors (Agonist)Agonist tracer that preferentially binds to the high-affinity state of the D2 receptor, offering insights into the functional state of the dopamine system.
[11C]N-methylspiperone Dopamine D2 and Serotonin 5-HT2A ReceptorsNon-selective, also binds to serotonin receptors, requiring careful interpretation of results.

A direct comparison of binding potentials (BP) between the antagonist tracer [11C]this compound and the agonist tracer [11C]-(+)-PHNO reveals differential binding in various brain regions. This highlights the ability of different tracers to provide unique information about the dopamine system.

Brain Region[11C]this compound Binding Potential (BP)[11C]-(+)-PHNO Binding Potential (BP)
Caudate3.42.1
Putamen4.32.8
Ventral Striatum3.43.3
Globus Pallidus1.83.3
Table 2: Comparison of mean binding potentials for [11C]this compound and [11C]-(+)-PHNO in healthy controls. [11C]this compound shows higher binding in the dorsal striatum, while [11C]-(+)-PHNO shows preferential binding in the globus pallidus and ventral striatum.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility and comparison of receptor occupancy studies.

Protocol 1: In Vivo D2 Receptor Occupancy Measurement with [11C]this compound PET

This protocol outlines a typical dynamic PET imaging study to determine D2 receptor occupancy by an antipsychotic drug.

  • Subject Preparation: Subjects are typically fasted for at least 4 hours prior to the scan. An intravenous line is inserted for radiotracer injection.

  • Transmission Scan: A 5-10 minute transmission scan is acquired for attenuation correction before the tracer injection.

  • Radiotracer Injection: A bolus of [11C]this compound (typically around 200-555 MBq) is injected intravenously. The maximum injected mass is restricted to ensure tracer dose conditions (e.g., < 6 μg).

  • Dynamic Emission Scan: Dynamic PET data is acquired for 60-90 minutes immediately following the injection. A typical framing protocol consists of multiple short frames at the beginning to capture the initial kinetics, followed by progressively longer frames (e.g., 6 x 5s, 3 x 10s, 4 x 60s, 2 x 150s, 2 x 300s, 4 x 600s).

  • Baseline and Occupancy Scans: A baseline PET scan is performed before administration of the antipsychotic drug. A second (or multiple) post-dose scan is performed at a time point relevant to the drug's pharmacokinetics to determine receptor occupancy.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the reconstructed PET images, typically for the striatum (caudate and putamen) and a reference region devoid of D2 receptors, such as the cerebellum.

    • Time-activity curves (TACs) are generated for each ROI.

    • The binding potential (BP_ND) is calculated using a kinetic model, most commonly the Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference tissue.

  • Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in BP_ND after drug administration compared to the baseline scan:

    • Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100

Protocol 2: D2 Receptor Occupancy using Non-labeled this compound and LC-MS/MS

This protocol describes an alternative method that does not require radiolabeling.

  • Drug Administration: The antipsychotic drug of interest is administered to the animal subjects at various doses.

  • Unlabeled this compound Administration: At a predetermined time after antipsychotic administration, a low dose of non-radiolabeled this compound (acting as the tracer) is administered intravenously (e.g., 3 µg/kg).

  • Tissue Collection: At a specific time point after this compound administration, animals are euthanized, and brain tissue (striatum and cerebellum) is rapidly dissected.

  • Sample Preparation: Brain tissue is homogenized and processed to extract the drug and tracer molecules.

  • LC-MS/MS Analysis: The concentrations of unlabeled this compound in the striatum and cerebellum are quantified using liquid chromatography-tandem mass spectrometry.

  • Occupancy Calculation: The specific binding of this compound is determined by the difference in concentration between the striatum and cerebellum. Receptor occupancy is then calculated based on the reduction in specific binding in the antipsychotic-treated groups compared to a vehicle-treated control group.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

G cluster_0 Pre-Scan cluster_1 PET Scan cluster_2 Data Analysis cluster_3 Occupancy Determination Subject Subject Preparation Transmission Transmission Scan Subject->Transmission Injection [11C]this compound Injection Transmission->Injection Emission Dynamic Emission Scan Injection->Emission Reconstruction Image Reconstruction Emission->Reconstruction ROI ROI Definition (Striatum, Cerebellum) Reconstruction->ROI TAC Time-Activity Curve Generation ROI->TAC Modeling Kinetic Modeling (e.g., SRTM) TAC->Modeling BP Calculate Binding Potential (BP_ND) Modeling->BP Baseline Baseline Scan (No Drug) BP->Baseline PostDose Post-Dose Scan (With Antipsychotic) BP->PostDose Calculation Calculate % Occupancy Baseline->Calculation PostDose->Calculation

Figure 1: Experimental workflow for a [11C]this compound PET D2 receptor occupancy study.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP - PKA PKA cAMP->PKA Response Cellular Response PKA->Response Antipsychotic Antipsychotic Drug Antipsychotic->D2R This compound [11C]this compound This compound->D2R

Figure 2: Dopamine D2 receptor signaling pathway and competitive antagonism.

Conclusion

The in vivo validation of D2 receptor occupancy is a critical step in the development of antipsychotic drugs, with the therapeutic window generally accepted to be between 65% and 80% occupancy to achieve efficacy while minimizing extrapyramidal side effects. [11C]this compound PET remains a robust and well-validated method for this purpose, particularly for striatal D2 receptors. However, the choice of methodology should be guided by the specific research question. For studies where radiosynthesis is a limitation, non-labeled this compound with LC-MS/MS offers a validated alternative. For investigations into extrastriatal D2 receptors or the functional state of the dopamine system, high-affinity tracers like [18F]fallypride or agonist tracers such as [11C]-(+)-PHNO are more suitable. By understanding the comparative advantages and protocols of each method, researchers can better design and interpret studies to accelerate the development of novel and effective antipsychotic therapies.

References

A Comparative Analysis of Raclopride Binding Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of Raclopride binding to dopamine D2 receptors across various species. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on this compound's binding affinity and receptor density. It includes detailed experimental protocols and visual representations of the dopamine D2 receptor signaling pathway and experimental workflows to facilitate a deeper understanding of interspecies variations in this compound pharmacology.

Executive Summary

This compound, a selective dopamine D2 receptor antagonist, is a widely utilized radioligand in both preclinical and clinical research, particularly in positron emission tomography (PET) imaging to study neuropsychiatric disorders. Understanding the species-specific differences in this compound binding is crucial for the accurate interpretation of experimental data and for the successful translation of preclinical findings to clinical applications. This guide presents a comparative overview of this compound binding parameters, primarily focusing on data from in vitro radioligand binding assays and in vivo PET studies in rats, humans, and monkeys.

Data Presentation: Quantitative Comparison of this compound Binding

The following table summarizes the binding affinity (Kd) and receptor density (Bmax) of this compound in the striatum of different species, as determined by in vitro radioligand binding assays. The striatum is a key brain region with high expression of dopamine D2 receptors.

SpeciesBrain RegionKd (nM)Bmax (fmol/mg tissue)RadioligandReference
RatStriatum2.120[3H]this compound[1]
HumanPutamen3.910[3H]this compound[1]
RabbitNeostriatumNot Reported337 (fmol/mg protein)[3H]this compound

Note: Direct comparison of Bmax values should be made with caution due to variations in tissue preparation and protein quantification methods between studies.

In vivo studies using [11C]this compound PET have also provided valuable data on D2 receptor availability. In humans, the mean density of D2-dopamine receptors (Bmax) has been reported as 28 ± 6.9 pmol/ml, with an apparent affinity (Kdapp) of 9.1 ± 1.9 pmol/ml[2]. In monkeys, PET studies have been instrumental in determining D2 receptor density and affinity in both normal and pathological states[3].

Experimental Protocols

In Vitro Radioligand Binding Assay: [3H]this compound

This protocol outlines a standard method for determining the Kd and Bmax of [3H]this compound in brain tissue homogenates.

1. Membrane Preparation:

  • Frozen brain tissue (e.g., striatum) is thawed on ice and homogenized in 10-20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh lysis buffer and re-centrifugation.

  • The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the BCA or Bradford assay. Membranes can be used immediately or stored at -80°C.

2. Saturation Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 250-500 µL.

  • To determine total binding, wells contain increasing concentrations of [3H]this compound (e.g., 0.1-20 nM) and the membrane preparation (typically 50-150 µg of protein).

  • To determine non-specific binding, a parallel set of wells includes a high concentration of a non-labeled D2 antagonist (e.g., 10 µM unlabeled this compound or haloperidol) in addition to the radioligand and membranes.

  • The plate is incubated at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

  • The resulting saturation binding data is then analyzed using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.

In Vivo Imaging: [11C]this compound Positron Emission Tomography (PET)

This protocol provides a general overview of a typical PET study to quantify D2 receptor availability in vivo.

1. Radiotracer Administration:

  • [11C]this compound is administered intravenously as a bolus injection. The injected dose is carefully measured.

2. PET Scan Acquisition:

  • Dynamic PET data is acquired for 60-90 minutes immediately following the injection.

  • Anatomical MRI scans are typically acquired for co-registration and region of interest (ROI) definition.

3. Data Analysis:

  • The dynamic PET data is reconstructed into a series of images over time.

  • Time-activity curves (TACs) are generated for specific brain regions of interest, such as the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).

  • Various kinetic models (e.g., simplified reference tissue model) are applied to the TACs to estimate the binding potential (BPND), which is proportional to Bmax/Kd.

  • To determine Bmax and Kd separately, multiple PET scans with varying specific activities of [11C]this compound may be performed[2].

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for In Vitro Radioligand Binding Assay

The following diagram outlines the key steps in a typical in vitro radioligand binding assay to determine this compound's binding characteristics.

Binding_Assay_Workflow cluster_total Total Binding cluster_nsb Non-Specific Binding start Start tissue_prep Brain Tissue Homogenization & Membrane Preparation start->tissue_prep assay_setup Assay Setup (96-well plate) tissue_prep->assay_setup incubation Incubation (Equilibrium Binding) assay_setup->incubation tb_ligand [3H]this compound (Increasing Conc.) tb_membranes Membrane Preparation nsb_ligand [3H]this compound (Increasing Conc.) nsb_membranes Membrane Preparation nsb_competitor Unlabeled Antagonist (High Conc.) filtration Rapid Filtration & Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (Scatchard Plot) counting->analysis results Determine Kd & Bmax analysis->results

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to Raclopride Displacement Studies with Various Dopaminergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various dopaminergic agents in raclopride displacement studies, supported by experimental data. This compound, a selective D2/D3 dopamine receptor antagonist, is a valuable tool in neuroscience research, particularly for in vivo imaging of dopamine receptor availability and measuring changes in endogenous dopamine levels. Understanding how different dopaminergic compounds compete with this compound for binding to D2/D3 receptors is crucial for interpreting these studies and for the development of novel therapeutics targeting the dopaminergic system.

Competitive Binding at the Dopamine D2 Receptor

This compound displacement assays are based on the principle of competitive binding. Both the radiolabeled this compound ([3H]this compound for in vitro assays or [11C]this compound for Positron Emission Tomography - PET) and the dopaminergic test compound simultaneously compete for the same binding sites on the dopamine D2 receptor. The extent to which the test compound displaces this compound is a measure of its affinity for the D2 receptor.

cluster_receptor Dopamine D2 Receptor cluster_ligands Competing Ligands D2R Dopamine D2 Receptor High Affinity State Low Affinity State This compound This compound (Radiolabeled Antagonist) This compound->D2R Binds to D2R Dopaminergic_Agent Dopaminergic Agent (Agonist/Antagonist) Dopaminergic_Agent->D2R Competes for Binding Start Start Prep Prepare Rat Striatal Membranes Start->Prep Incubate Incubate Membranes with [3H]this compound and Test Compound Prep->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Measure Measure Radioactivity of Bound Ligand Filter->Measure Analyze Analyze Data to Determine IC50 and Ki Values Measure->Analyze End End Analyze->End Start Start Baseline_Scan Perform Baseline [11C]this compound PET Scan Start->Baseline_Scan Administer_Challenge Administer Pharmacological Challenge (e.g., Amphetamine) Baseline_Scan->Administer_Challenge Post_Challenge_Scan Perform Post-Challenge [11C]this compound PET Scan Administer_Challenge->Post_Challenge_Scan Data_Analysis Analyze PET Data to Calculate Change in Binding Potential (ΔBP) Post_Challenge_Scan->Data_Analysis End End Data_Analysis->End cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream This compound This compound (Antagonist) This compound->D2R Blocks Binding

A Head-to-Head Comparison of Raclopride PET Data Analysis Software: PMOD, SPM, and FSL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of neuroreceptor imaging, the choice of data analysis software is a critical decision that can significantly impact the accuracy and reproducibility of their findings. This guide provides a comprehensive head-to-head comparison of three widely used software packages for Raclopride Positron Emission Tomography (PET) data analysis: PMOD, Statistical Parametric Mapping (SPM), and the FMRIB Software Library (FSL).

This comparison delves into the core functionalities, underlying methodologies, and typical workflows of each software, offering supporting data from published research to provide an objective assessment of their performance. Quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key analysis steps are provided. Additionally, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to enhance understanding.

Executive Summary

FeaturePMODSPM (Statistical Parametric Mapping)FSL (FMRIB Software Library)
Primary Focus Comprehensive kinetic modeling and image analysis for PET, SPECT, CT, and MRI. Often considered the "gold standard" for kinetic modeling in PET.Voxel-based statistical analysis of brain imaging data (fMRI, PET, SPECT, EEG, MEG).A comprehensive library of analysis tools primarily for fMRI, MRI, and DTI brain imaging data, with some tools applicable to PET.
User Interface User-friendly graphical user interface (GUI) with dedicated modules for specific tasks.Primarily MATLAB-based with a GUI, but also supports scripting for batch processing.Primarily command-line driven, with some GUI tools available (e.g., FSLeyes).
Kinetic Modeling Extensive library of kinetic models, including various reference tissue models like the Simplified Reference Tissue Model (SRTM).[1]Supports kinetic modeling, often through toolboxes and custom scripts. The SRTM can be implemented.Less focus on dedicated PET kinetic modeling tools compared to PMOD and SPM. Analysis often relies on general linear models.
Statistical Analysis Strong capabilities for regional and voxel-wise statistical analysis.A core strength, offering a wide range of statistical tests and models specifically for neuroimaging data.Robust statistical tools, particularly for fMRI analysis, which can be adapted for PET.
Workflow Integrated and streamlined workflows for common analysis tasks.[2][3]Flexible workflow that can be customized through scripting.Modular, with individual tools that can be combined into custom analysis pipelines.
Licensing Commercial software requiring a license.Open-source and freely available for academic use.Open-source and freely available for academic use.[4]

The Principle of this compound PET

[¹¹C]this compound is a radioligand that selectively binds to dopamine D2/D3 receptors. In PET imaging, the uptake and binding of [¹¹C]this compound in the brain, particularly in the striatum, are measured to quantify the availability of these receptors. Changes in receptor availability can be indicative of various neurological and psychiatric disorders or the effects of therapeutic interventions. The core principle relies on the competition between the injected [¹¹C]this compound and endogenous dopamine for binding to the D2/D3 receptors.

cluster_0 Synaptic Cleft Dopamine Endogenous Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Binds This compound [¹¹C]this compound This compound->D2R Competes for Binding PET_Scanner PET Scanner (Detects ¹¹C decay) D2R->PET_Scanner Signal

Figure 1: Simplified principle of [¹¹C]this compound PET imaging.

Experimental Workflow for this compound PET Data Analysis

A typical workflow for analyzing dynamic [¹¹C]this compound PET data involves several key steps, from initial data acquisition to the final statistical analysis. While the specific implementation may vary between software packages, the general sequence of operations is largely consistent.

Data_Acquisition PET & MRI Data Acquisition Preprocessing Preprocessing (Motion Correction, Coregistration) Data_Acquisition->Preprocessing ROI_Definition Region of Interest (ROI) Definition Preprocessing->ROI_Definition Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Definition->Kinetic_Modeling Statistical_Analysis Statistical Analysis Kinetic_Modeling->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Figure 2: General experimental workflow for this compound PET data analysis.

Detailed Methodologies and Software Implementation

Preprocessing: Motion Correction and Coregistration

Objective: To correct for subject movement during the scan and to align the PET data with an anatomical reference image, typically a T1-weighted MRI.

Experimental Protocol:

  • Motion Correction: The dynamic PET frames are realigned to a reference frame (e.g., the first frame or a mean image of all frames) to minimize the effects of head motion.

  • Coregistration: The motion-corrected PET image is then coregistered to the subject's structural MRI. This allows for accurate anatomical localization of the PET signal.

Software Implementation:

SoftwareMotion CorrectionCoregistrationNotes
PMOD Provides dedicated tools for motion correction within its image processing pipeline.[2]Offers robust rigid and non-rigid matching algorithms for PET-MRI coregistration.The integrated workflow simplifies the process for users.
SPM The "Realign" module is a standard tool for motion correction in SPM.The "Coregister" module provides functionality for aligning different imaging modalities.SPM's coregistration is widely used and has been validated in numerous studies.
FSL MCFLIRT (Motion Correction FMRIB's Linear Image Registration Tool) is the primary tool for motion correction.FLIRT (FMRIB's Linear Image Registration Tool) is used for coregistration.While powerful, these tools are command-line based, which may require more scripting knowledge.
Region of Interest (ROI) Definition

Objective: To define specific brain regions, such as the striatum (caudate and putamen) and a reference region (typically the cerebellum), to extract time-activity curves (TACs).

Experimental Protocol:

  • Anatomical Segmentation: The subject's MRI is segmented to identify different brain tissues and structures.

  • Atlas-based ROI Definition: A brain atlas is warped to the individual's MRI space to automatically define the ROIs.

  • Manual ROI Drawing: In some cases, ROIs may be manually drawn on the coregistered MRI.

Software Implementation:

SoftwareROI Definition MethodsNotes
PMOD Offers automated brain region definition using atlases (e.g., Hammersmith atlas) and MR-based segmentation.The PNEURO tool provides a streamlined workflow for this process.
SPM Can utilize various atlases and segmentation tools, often in conjunction with other toolboxes.The process may be less automated than in PMOD and often requires more user scripting.
FSL FIRST (FMRIB's Integrated Registration and Segmentation Tool) can be used for subcortical segmentation.FSL's focus is more on whole-brain voxel-wise analysis, but ROI analysis is possible.
Kinetic Modeling: Simplified Reference Tissue Model (SRTM)

Objective: To estimate the binding potential (BP_ND_), a measure of receptor availability, without the need for invasive arterial blood sampling. The SRTM is a widely used method for [¹¹C]this compound PET analysis.

Experimental Protocol:

  • TAC Extraction: The mean radioactivity concentration over time is extracted from the target ROIs (e.g., caudate, putamen) and the reference region (cerebellum).

  • Model Fitting: The SRTM is fitted to the regional TACs to estimate the kinetic parameters, including BP_ND_.

cluster_0 Target Region (e.g., Striatum) cluster_1 Reference Region (e.g., Cerebellum) C_T C_T(t) (Tracer concentration in tissue) C_ND C_ND (Nondisplaceable) C_T->C_ND C_S C_S (Specifically Bound) C_T->C_S SRTM Simplified Reference Tissue Model (SRTM) C_T->SRTM C_R C_R(t) (Tracer concentration in reference region) C_R->SRTM BP_ND Binding Potential (BP_ND_) SRTM->BP_ND

Figure 3: Conceptual diagram of the Simplified Reference Tissue Model (SRTM).

Software Implementation:

SoftwareSRTM ImplementationNotes
PMOD The PKIN (Kinetic Modeling) tool provides a user-friendly interface for fitting the SRTM and other kinetic models.PMOD is often considered a reference standard for kinetic modeling in PET research.
SPM SRTM can be implemented through various toolboxes and custom scripts within the MATLAB environment.While not a core, built-in model in the main SPM package, its implementation is well-documented in the literature.
FSL Does not have a dedicated, built-in tool for SRTM analysis of PET data in the same way as PMOD.Analysis would typically involve exporting TACs and using external scripts or packages for kinetic modeling.

Quantitative Performance

A study comparing an FSL-based toolbox (OPETIA) with SPM12 for FDG-PET analysis found that both tools had high reproducibility (Cronbach's Alpha > 0.9). The study also reported that OPETIA yielded significantly larger Cohen's d values for group differences, suggesting potentially higher sensitivity. Another study validated an optimized SPM procedure for FDG-PET in dementia diagnosis and found it to have high sensitivity (96%) and specificity (84%).

For [¹¹C]this compound, the Turku PET Centre recommends the SRTM for clinical use and suggests that PMOD or their in-house command-line programs can be used to produce parametric BP_ND_ images. This indicates confidence in the reliability of these tools for this specific application.

Choosing the Right Software

The optimal choice of software for this compound PET data analysis depends on the specific needs of the research project, the technical expertise of the users, and available resources.

cluster_criteria Decision Criteria Decision Choosing a Software Usability User-Friendliness (GUI vs. Command-line) Decision->Usability Functionality Specific Analysis Needs (Kinetic Modeling vs. Statistical Analysis) Decision->Functionality Cost Licensing (Commercial vs. Open-Source) Decision->Cost Flexibility Customization & Scripting Decision->Flexibility PMOD PMOD SPM SPM FSL FSL Usability->PMOD High Usability->SPM Moderate Usability->FSL Low Functionality->PMOD Strong Kinetic Modeling Functionality->SPM Strong Statistical Analysis Functionality->FSL Strong fMRI/DTI tools Cost->PMOD Commercial Cost->SPM Free (Academic) Cost->FSL Free (Academic) Flexibility->PMOD Moderate Flexibility->SPM High Flexibility->FSL High

Figure 4: Decision tree for selecting this compound PET analysis software.

PMOD is an excellent choice for research groups that prioritize a user-friendly interface, a comprehensive and validated set of kinetic modeling tools, and an integrated workflow. Its commercial nature, however, may be a limiting factor for some.

SPM is a powerful and flexible tool that is particularly well-suited for researchers with a strong background in MATLAB and a need for sophisticated statistical analysis. Its open-source nature makes it accessible to a wide range of users in the academic community.

FSL is a valuable resource for laboratories that primarily work with fMRI and DTI data and have the scripting expertise to adapt its tools for PET analysis. While not as specialized for PET kinetic modeling as PMOD or SPM, its robust preprocessing and statistical tools can be leveraged for specific components of a this compound PET analysis pipeline.

Ultimately, the decision should be based on a careful evaluation of the strengths and weaknesses of each package in the context of the specific research questions and the available expertise and resources. For many, a combination of these tools may provide the most comprehensive and powerful solution for this compound PET data analysis.

References

A Comparative Guide to the Reproducibility of [11C]Raclopride Binding Potential Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility of [11C]raclopride binding potential (BP) measurements, a crucial aspect for ensuring the reliability of positron emission tomography (PET) studies in neuroscience research and drug development. The data presented here is compiled from various studies to offer a comprehensive overview of the consistency of this widely used radioligand for imaging dopamine D2/3 receptors.

Quantitative Data Summary

The reproducibility of [11C]this compound BP measurements is commonly assessed using test-retest studies, where the same subject is scanned on two separate occasions. Key metrics for evaluating reproducibility include absolute variability (VAR) or mean absolute difference (MAD), and the intraclass correlation coefficient (ICC). Lower VAR/MAD values and ICC values closer to 1 indicate higher reproducibility.

Table 1: Test-Retest Reproducibility of [11C]this compound Binding Potential (BPND) in Humans

Brain RegionAbsolute Variability (VAR/MAD)Intraclass Correlation Coefficient (ICC)Study Population & ConditionsReference
Striatum
Caudate Nucleus4.5%0.82Healthy males, 5-week interval, bolus-plus-infusion[1][2]
Putamen3.9%0.83Healthy males, 5-week interval, bolus-plus-infusion[1][2]
Ventral Striatum3.9%0.82Healthy males, 5-week interval, bolus-plus-infusion[1]
Putamen~9% (CV)0.85 - 0.96Healthy older adults (64-78 years), 7-month interval, bolus injection
Caudate10.5%-Healthy controls
Putamen9.7%-Healthy controls
Ventral Striatum11.6%-Healthy controls
Whole Striatum1.10% (MAD)0.959Healthy volunteers, same-day, dual-bolus injection
Extrastriatal
Thalamus3.7%0.92Healthy males, 5-week interval, bolus-plus-infusion
Cortical Areas6.1% - 13.1%-Healthy males, 5-week interval, bolus-plus-infusion
Frontal Cortices~20% (CV)0.85 - 0.96Healthy older adults (64-78 years), 7-month interval, bolus injection
Thalamus17%-Healthy subjects, test-retest
Cortical Regions13% - 59%-Healthy subjects, test-retest

Table 2: Reproducibility in Animal Studies (Rats)

ParameterChange in DVRCoefficient of Variation (CV)Study ConditionsReference
DVR-8.3% ± 4.4%8%Sprague-Dawley rats, 2-4 hours between injections

*DVR: Distribution Volume Ratio, analogous to BPND.

Experimental Protocols

The methodologies employed in [11C]this compound PET studies are critical for the reproducibility of the results. Below are summaries of common experimental protocols cited in the literature.

Human Studies Protocol (Bolus-Plus-Infusion)

This protocol, as described in a study on long-term test-retest reliability, aims to achieve equilibrium of the radiotracer in the brain.

  • Subject Preparation: Healthy male volunteers are recruited.

  • Radiotracer Administration: [11C]this compound is administered using a bolus-plus-infusion method. A bolus-to-infusion rate ratio (Kbol) of 105 minutes is often chosen.

  • PET Scanning: Subjects undergo two PET scans with a specified interval (e.g., 5 weeks).

  • Data Acquisition: Dynamic PET data is acquired over the course of the scan.

  • Data Analysis: The D2/3 receptor availability is quantified as binding potential (BPND) using the simplified reference tissue model (SRTM), with the cerebellum typically serving as the reference region.

Human Studies Protocol (Dual-Bolus Injection)

This approach allows for the measurement of BP at two different time points within a single PET session, which can be useful for studying dynamic changes in dopamine release.

  • Subject Preparation: Healthy volunteers are recruited.

  • Radiotracer Administration: Two bolus injections of [11C]this compound are administered during a single PET scan, for instance, at the beginning and 45 minutes into the scan.

  • PET Scanning: A continuous PET scan of approximately 90 minutes is performed.

  • Data Analysis: Binding potentials for the first (BP1) and second (BP2) injections are estimated using an extended simplified reference tissue model. The reproducibility is then evaluated by comparing BP1 and BP2 under baseline (resting) conditions.

Animal (Rat) Studies Protocol

Reproducibility studies in animal models are essential for preclinical research.

  • Animal Preparation: Sprague-Dawley rats are anesthetized (e.g., with ketamine/xylazine) and catheterized for tail vein injection.

  • Radiotracer Administration: A single dose of [11C]this compound is injected. For test-retest studies, a second injection is administered after a 2-4 hour interval.

  • PET Scanning: MicroPET data is collected for 60 minutes following the injection.

  • Data Analysis: The distribution volume ratio (DVR) is computed for the striatum using the cerebellum as a reference region.

Visualizations

Dopamine D2/3 Receptor Signaling and [11C]this compound Binding

The following diagram illustrates the principle of competitive binding between endogenous dopamine and [11C]this compound at the postsynaptic D2/3 receptor.

G Competitive Binding at Dopamine D2/3 Receptors cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release D2_Receptor D2/3 Receptor Dopamine_Released->D2_Receptor Binds This compound [11C]this compound This compound->D2_Receptor Competes for Binding PET_Scanner PET Scanner (Detects [11C] signal) This compound->PET_Scanner Signal Source

Caption: Competitive binding of dopamine and [11C]this compound at D2/3 receptors.

General Experimental Workflow for [11C]this compound PET

This diagram outlines the typical workflow for a [11C]this compound PET study, from subject preparation to data analysis.

G [11C]this compound PET Experimental Workflow Subject_Prep Subject Preparation (e.g., consent, positioning) Radiotracer_Admin Radiotracer Administration (e.g., Bolus, Bolus+Infusion) Subject_Prep->Radiotracer_Admin PET_Scan PET Data Acquisition Radiotracer_Admin->PET_Scan Image_Recon Image Reconstruction (Attenuation & Scatter Correction) PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Analysis->Kinetic_Modeling BP_Quant Binding Potential (BP) Quantification Kinetic_Modeling->BP_Quant

Caption: A generalized workflow for a [11C]this compound PET experiment.

Logical Relationship of Reproducibility Metrics

This diagram shows the relationship between different statistical measures used to assess the reproducibility of [11C]this compound binding potential.

G Assessment of Reproducibility Test_Retest_Study Test-Retest Study Design Scan1_Data Scan 1 BP Data Test_Retest_Study->Scan1_Data Scan2_Data Scan 2 BP Data Test_Retest_Study->Scan2_Data Variability Variability (VAR, MAD, CV) Scan1_Data->Variability Reliability Reliability (ICC) Scan1_Data->Reliability Scan2_Data->Variability Scan2_Data->Reliability Conclusion Conclusion on Reproducibility Variability->Conclusion Reliability->Conclusion

Caption: Logical flow for determining the reproducibility of measurements.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Raclopride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Raclopride, a potent and selective D2 and D3 dopamine receptor antagonist, to maintain a safe laboratory environment and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. While some safety data sheets (SDS) may not classify it as a hazardous substance, others indicate it can be hazardous to aquatic environments.[1][2] Therefore, treating it as hazardous waste is the most prudent approach. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, to avoid skin and eye contact.[1][3]

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound involves chemical incineration. This process ensures the complete destruction of the compound, minimizing environmental impact.

  • Preparation for Disposal :

    • Dissolve or mix the this compound material with a combustible solvent. This facilitates complete combustion.

    • Ensure the mixture is placed in a suitable and closed container that is properly labeled for disposal.

  • Incineration :

    • The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber. This advanced equipment is necessary to neutralize harmful combustion byproducts.

  • Compliance with Regulations :

    • All disposal activities must be conducted in strict observance of all applicable local, state, and federal laws and regulations.

Spill Management and Decontamination

In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and exposure.

  • Containment and Cleanup :

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.

    • For solid spills, mechanically collect the material, avoiding dust formation.

  • Surface Decontamination :

    • Decontaminate affected surfaces and equipment by scrubbing them with alcohol.

  • Disposal of Contaminated Materials :

    • Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste according to the procedures outlined above.

Disposal of Contaminated Packaging

Proper disposal of packaging that has come into contact with this compound is an important final step.

  • Contaminated packaging should be treated in the same manner as the substance itself.

  • Alternatively, containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.

  • Another option is to puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill, where regulations permit.

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound and associated materials.

Raclopride_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_procedures Procedures cluster_end End start This compound Waste Identified assess Assess Waste Type start->assess This compound Pure this compound or Contaminated Materials assess->this compound  Chemical Waste packaging Contaminated Packaging assess->packaging Packaging spill Spill Debris assess->spill Spill Waste dissolve Dissolve in Combustible Solvent This compound->dissolve incinerate Chemical Incineration (with Afterburner & Scrubber) packaging->incinerate Option 3 rinse Triple Rinse Packaging packaging->rinse Option 1 puncture Puncture and Landfill (if permissible) packaging->puncture Option 2 spill->dissolve dissolve->incinerate end_point Disposal Complete incinerate->end_point recycle Recycle or Recondition rinse->recycle recycle->end_point puncture->end_point

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Raclopride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Raclopride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE varies based on the specific task being performed.

TaskRequired Personal Protective Equipment
Handling Solid Compound Chemical-resistant gloves (powder-free recommended), safety glasses with side shields or goggles, lab coat, and an N95 dust mask to prevent inhalation of fine particles.[1]
Preparing Solutions Double chemical-resistant gloves, a fluid-resistant gown, and safety goggles.[1][2] If there is a splash risk, a full-face shield should be worn in addition to goggles.[2]
General Laboratory Use Chemical-resistant gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated area or under a chemical fume hood.

It is recommended to use powder-free gloves to avoid contamination of the work area. Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash station are readily accessible before beginning any work.

  • All handling of this compound powder should be performed in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood, to minimize the risk of inhalation.

  • Avoid the formation of dust and aerosols during handling.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location. Recommended storage temperatures can range from 2-8°C to -20°C, so consult the supplier's specific instructions.

  • Keep it segregated from incompatible materials and foodstuff containers.

Emergency and First Aid Protocols

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove any contaminated clothing and thoroughly wash the affected skin with soap and plenty of water. If irritation persists, consult a physician.
Inhalation Move the individual to an area with fresh air. If breathing becomes difficult, provide respiratory support and seek immediate medical help.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be collected in suitable, closed containers clearly labeled for chemical disposal.

  • Contaminated Materials: Any PPE or lab supplies (e.g., pipette tips, tubes) that come into contact with this compound should be treated as chemical waste and disposed of accordingly.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

Quantitative Safety and Chemical Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 347.24 g/mol
Storage Temperature 2-8°C or -20°C
Solubility (DMSO) 34.72 - 69 mg/mL
Solubility (Ethanol) 8.68 mg/mL
Acute Toxicity (TDLO - Rat, Intraperitoneal) 0.05 mg/kg
Acute Toxicity (TDLO - Rat, Subcutaneous) 1 mg/kg
Acute Toxicity (TDLO - Mouse, Intraperitoneal) 0.5 mg/kg
Acute Toxicity (TDLO - Mouse, Subcutaneous) 0.63 mg/kg

Workflow for Handling this compound

Raclopride_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Workspace prep_ppe->prep_setup weigh Weigh Solid this compound prep_setup->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

References

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